molecular formula C22H24N2O8 B1505781 Epitetracycline CAS No. 79-85-6

Epitetracycline

Cat. No.: B1505781
CAS No.: 79-85-6
M. Wt: 444.4 g/mol
InChI Key: NWXMGUDVXFXRIG-PMXORCKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A naphthacene antibiotic that inhibits AMINO ACYL TRNA binding during protein synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15+,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXMGUDVXFXRIG-PMXORCKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873795
Record name Epitetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79-85-6
Record name Epitetracycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epitetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPITETRACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D12GU0X3KA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Epitetracycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to epitetracycline. This compound is the C4 epimer of the broad-spectrum antibiotic tetracycline (B611298) and is primarily considered a less active degradation product. Understanding its structure and formation is crucial for the quality control, stability testing, and formulation development of tetracycline-based pharmaceuticals.

Chemical Identity and Structure

This compound, also known as 4-epitetracycline or quatrimycin, is a diastereomer of tetracycline, differing only in the stereochemical configuration at the fourth carbon atom of the naphthacene (B114907) core. This inversion of the dimethylamino group from the natural alpha-configuration to the epi-beta-configuration significantly impacts its biological activity.

The structure and key identifiers for the hydrochloride salt of this compound are detailed below.

Identifier Value
IUPAC Name (4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride
CAS Number 23313-80-6
Molecular Formula C₂₂H₂₅ClN₂O₈
Molecular Weight 480.9 g/mol
Canonical SMILES C[C@@]1([C@H]2C[C@H]3--INVALID-LINK--N(C)C)O.Cl
InChI InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25,27-28,31-32H,7H2,1-3H3,(H2,23,30);1H/t9-,10-,15+,21+,22-;/m0./s1
InChIKey XMEVHPAGJVLHIG-DXDJYCPMSA-N

Physicochemical Properties

The physical and chemical properties of this compound hydrochloride are summarized in the table below. These properties are essential for developing analytical methods and understanding its behavior in various matrices.

Property Value
Physical Form Yellow fine crystalline powder
Melting Point 217 °C
Solubility DMSO: ~1 mg/mLDMF: ~1.4 mg/mLPBS (pH 7.2): ~3.3 mg/mL
Storage Conditions -20°C, under inert atmosphere, protected from light
Stability Stable for ≥ 4 years when stored properly

Biological Activity

Epimerization at the C4 position drastically reduces the antibacterial potency of tetracycline. This compound is considered to have little to no clinically relevant antibiotic activity.[1] While tetracycline exerts its bacteriostatic effect by binding to the 30S ribosomal subunit and inhibiting protein synthesis, the altered stereochemistry of this compound hinders this interaction.

One study on sediment microbial communities noted that tetracycline tended to inhibit respiration at concentrations below 50 mg/kg, whereas this compound exhibited the opposite effect.[2] This suggests that while its antibiotic efficacy is diminished, it is not biologically inert and can have distinct effects on microbial populations. Due to its significantly reduced activity, it is primarily monitored as an impurity and degradation product in tetracycline formulations.

Epimerization of Tetracycline

The formation of this compound from tetracycline is a reversible chemical process known as epimerization. This reaction is of significant interest in pharmaceutical manufacturing and stability studies.

Logical Pathway for Epimerization

The equilibrium between tetracycline and this compound is primarily driven by pH. Under weakly acidic conditions (typically pH 2 to 6), an equilibrium is established between the two epimers. This process is critical as it can lead to a significant loss of potency in tetracycline drug products if not properly controlled.

Epimerization cluster_conditions Conditions Tetracycline Tetracycline (Active α-isomer) This compound This compound (Inactive β-isomer) Tetracycline->this compound Epimerization This compound->Tetracycline Reversion Condition1 Weakly Acidic pH (2-6) Condition2 Aqueous Solution

Reversible epimerization of tetracycline at the C4 position.

Experimental Protocols

Preparation and Isolation of 4-Epitetracycline

This protocol is adapted from a method for preparing 4-epitetracycline from a tetracycline urea (B33335) double salt crystallization mother liquor, a solution already enriched with the epimer.[3]

Objective: To induce further epimerization of residual tetracycline and isolate the 4-epitetracycline crude product.

Materials:

  • Tetracycline urea double salt crystallization mother solution

  • Oxalic acid or other suitable acid (e.g., HCl)

  • 13% Ammonia (B1221849) water

  • Purified water

  • Filtration apparatus (e.g., Buchner funnel with double-layer filter cloth)

  • Reaction vessel with temperature control and stirring

  • Centrifuge

Procedure:

  • Acidification: Transfer a known volume (e.g., 1 L) of the tetracycline mother liquor into a reaction vessel. While stirring, add oxalic acid to acidify the solution to a pH between 1.0 and 3.0.

  • Epimerization Incubation: Maintain the solution temperature between 25-40°C and continue stirring for 30-40 minutes. This step promotes the epimerization of any remaining tetracycline to this compound, shifting the equilibrium.

  • Filtration: Filter the acidic solution through a double-layer filter cloth to remove any precipitated impurities.

  • Crystallization: Cool the filtrate to 18-22°C. Begin the slow, uniform addition of 13% ammonia water to raise the pH. Control the rate of addition to maintain the solution temperature between 5-20°C as the pH is adjusted to 4.0-6.0.

  • Crystal Maturation: Once the target pH is reached, continue stirring the suspension at 10-15°C for 60-120 minutes to allow for complete crystallization of the 4-epitetracycline.

  • Isolation and Dehydration: Separate the crystalline product from the mother liquor via centrifugation. Wash the crude product with purified water. Pass air through the wet cake to perform initial dehydration, ensuring the final water content is below 32%.

  • Purification (Optional): The crude product can be further purified by recrystallization. Dissolve the crude material in water by adjusting the pH to ~2.3 with hydrochloric acid, then repeat the crystallization process (steps 4-6) to obtain a highly purified product.

HPLC Method for Separation of Tetracycline and this compound

This section describes a representative High-Performance Liquid Chromatography (HPLC) method for the analytical separation and quantification of tetracycline and its epimers.[4]

Objective: To resolve and quantify tetracycline, 4-epitetracycline, and other related degradation products.

Chromatographic System:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Microparticulate phenyl column (3.9 mm i.d. x 30 cm).

  • Mobile Phase A: 0.2 M Phosphate Buffer, pH 2.2.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min (typical, may require optimization).

  • Detection: UV at 355 nm.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare stock solutions of tetracycline and this compound standards in a suitable solvent (e.g., methanol). Create working standards by diluting the stocks with the mobile phase.

  • Sample Preparation: Dissolve the sample containing tetracycline in the mobile phase or a suitable extraction solvent. Ensure the final concentration is within the calibrated range of the instrument.

  • Chromatographic Run: Equilibrate the column with the initial mobile phase conditions. Inject the standard or sample and run a step gradient as follows:

    • Initial - 5 min: 12% Acetonitrile (Mobile Phase B).

    • 5.1 - 22 min: 22% Acetonitrile (Mobile Phase B).

  • Analysis: Identify the peaks based on the retention times of the reference standards. The epimer typically elutes before the parent compound. Quantify the analytes by comparing their peak areas to the calibration curve generated from the standards.

Structural Characterization

Characterization of this compound and its differentiation from tetracycline relies on modern analytical techniques that are sensitive to stereochemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between tetracycline and this compound. The inversion of the stereocenter at C4 causes significant changes in the chemical shifts and coupling constants of the proton at C4 (4-H) and adjacent protons (e.g., 4a-H). These changes in the non-aromatic region of the spectrum provide definitive proof of the epimer's structure.

  • Mass Spectrometry (MS): While tetracycline and this compound are isobaric (same mass), they can be differentiated using tandem mass spectrometry (MS/MS). The collision-induced dissociation (CID) fragmentation patterns can differ. Studies have shown that the fragmentation of alkali metal adducts (e.g., [M+Na]⁺) is particularly useful. For instance, the sodium adducts of 4-epimers show a greater tendency to form [M+Na-NH₃-H₂O]⁺ ions compared to the parent tetracyclines, which preferentially form [M+Na-NH₃]⁺ ions. This difference in fragmentation propensity allows for their unambiguous identification.

References

An In-depth Technical Guide to the Biosynthesis of Tetracyclines in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive technical overview of the biosynthetic pathway of tetracyclines, with a focus on the enzymatic steps leading to the formation of the tetracycline (B611298) core structure. The well-elucidated pathway of oxytetracycline (B609801) (OTC) in Streptomyces rimosus serves as the primary model. The formation of tetracycline and its C4-epimer, epitetracycline, are detailed as final transformations of this core pathway.

The Core Biosynthetic Pathway: From Starter Unit to Anhydrotetracycline (B590944)

The biosynthesis of the tetracycline family of antibiotics is a complex process orchestrated by a Type II polyketide synthase (PKS) system and a series of subsequent tailoring enzymes. The entire suite of genes required for the biosynthesis is typically located in a single gene cluster on the Streptomyces chromosome.[1][2] The pathway begins with a specific starter unit and proceeds through a series of cyclization and modification reactions to yield the key intermediate, anhydrotetracycline (ATC).[3]

Initiation and Polyketide Chain Assembly

The process is initiated with the formation of a malonamyl-CoA starter unit. This is a distinguishing feature of tetracycline biosynthesis.[4]

  • Enzymes:

    • Minimal PKS Complex (OxyA, OxyB, OxyC): This complex, comprising a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP), catalyzes the iterative condensation of eight malonyl-CoA extender units onto the starter unit.[5]

    • Amidotransferase (OxyD): This enzyme is responsible for synthesizing the malonamate (B1258346) starter unit required for initiation.[4]

  • Process: The minimal PKS iteratively adds eight malonyl-CoA units to the malonamyl-CoA starter, resulting in a nascent amidated decaketide backbone.[1]

Cyclization and Aromatization

The linear polyketide chain undergoes a series of crucial cyclization and aromatization reactions to form the characteristic four-ring (tetracyclic) scaffold.

  • Enzymes:

    • Ketoreductase (OxyJ): Catalyzes the region-specific reduction of the keto group at C9, which is critical for directing the subsequent cyclizations.[4]

    • Cyclases/Aromatases (OxyK and OxyN): These two enzymes are sufficient to catalyze the complete cyclization and aromatization of the polyketide chain into the tetracyclic intermediate, pretetramid (B1253052).[3] OxyK is responsible for the first ring closure (D-ring), while OxyN is involved in the subsequent cyclizations.[1]

  • Product: The fully cyclized and aromatized product is pretetramid .

Tailoring to Anhydrotetracycline (ATC)

Pretetramid undergoes a cascade of tailoring reactions to form the crucial intermediate anhydrotetracycline (ATC), which is the first compound in the pathway to possess the fully functionalized A-ring essential for antibiotic activity.[6]

  • Enzymes and Steps:

    • C6-Methylation (OxyF): An S-adenosylmethionine (SAM)-dependent methyltransferase that regioselectively methylates pretetramid at the C6 position to yield 6-methylpretetramid .[3]

    • C4 and C12a Dihydroxylation (OxyL): A single NADPH-dependent dioxygenase that introduces two hydroxyl groups at positions C4 and C12a, forming the unstable intermediate 4-keto-ATC .

    • C4-Amination (OxyQ): A PLP-dependent aminotransferase that catalyzes the reductive amination of the C4-keto group to an amino group, yielding 4-amino-ATC .[1]

    • C4-N,N-Dimethylation (OxyT): A SAM-dependent N,N-dimethyltransferase that adds two methyl groups to the C4-amino group to produce anhydrotetracycline (ATC) .[1]

Final Transformations: Biosynthesis of Oxytetracycline and Tetracycline

The final steps in the pathway convert ATC into the mature antibiotics oxytetracycline (OTC) and tetracycline (TC). These transformations are catalyzed by two key redox enzymes, OxyS and OxyR.[6]

  • Enzymes:

    • Monooxygenase (OxyS): A versatile FAD-dependent enzyme that catalyzes two sequential hydroxylations. It first hydroxylates ATC at the C6 position to yield 5a,11a-dehydrotetracycline (B1263521) . If the product is recaptured, OxyS can perform a second hydroxylation at the C5 position to produce 5a,11a-dehydrooxytetracycline .[6][7]

    • Reductase (OxyR): An F420-dependent reductase that catalyzes the final reduction of the C5a-C11a double bond.[6][7]

  • Divergent Pathways:

    • To produce Tetracycline (TC): 5a,11a-dehydrotetracycline (the product of the first OxyS hydroxylation) is released and then reduced by OxyR.

    • To produce Oxytetracycline (OTC): 5a,11a-dehydrooxytetracycline (the product of the second OxyS hydroxylation) is reduced by OxyR.

  • Outcome: The substrate specificities and interplay between OxyS and OxyR ultimately determine the relative ratio of tetracycline and oxytetracycline produced by the organism.[6]

Formation of this compound

This compound is the C4-epimer of tetracycline, meaning it differs only in the stereochemistry at the C4 carbon, which bears the dimethylamino group.

  • Mechanism: The formation of this compound from tetracycline is primarily a non-enzymatic process. This epimerization occurs spontaneously under weakly acidic conditions (pH 2-6).[8][9]

  • Significance: In solution, an equilibrium exists between tetracycline and its less active C4-epimer.[9] The biosynthetic gene clusters for tetracyclines have not been found to encode a specific epimerase for this transformation, indicating it is a post-biosynthetic chemical isomerization.

Data Presentation

Quantitative data on the tetracycline biosynthetic pathway is often focused on product yields in engineered strains or the inhibitory effects of intermediates. Detailed enzyme kinetic parameters are sparsely reported in overview literature.

ParameterValueOrganism/SystemNotes
Product Titer (OTC) 75 mg/L → 431 mg/LS. venezuelae WVR2006 (Heterologous Host)Yield increased after 48h by manipulating the expression of regulators OtcR and OtrR.[10][11]
Anhydrotetracycline Oxygenase Purification 60-fold purificationS. aureofaciensAchieved with a 40% yield using hydrophobic chromatography and ion-exchange HPLC.[12][13]
Anhydrotetracycline IC50 (Tet(50) inhibition) 210 µMIn vitro enzyme assayInhibition of tetracycline degradation.[14]
Anhydrotetracycline IC50 (Tet(X) inhibition) 41 µMIn vitro enzyme assayInhibition of tetracycline degradation.[14]

Mandatory Visualizations

Biosynthesis Pathway Diagram

Tetracycline_Biosynthesis cluster_start Initiation & Elongation cluster_cyclization Cyclization & Tailoring cluster_final Final Transformations cluster_epimerization Non-Enzymatic Epimerization Malonamyl_CoA Malonamyl-CoA (Starter) PKS Minimal PKS (OxyA, B, C) + OxyD Malonamyl_CoA->PKS Malonyl_CoA Malonyl-CoA x8 (Extender) Malonyl_CoA->PKS Decaketide Amidated Decaketide Backbone PKS->Decaketide KR_Cyc OxyJ (KR) OxyK (Cyc) OxyN (Cyc) Decaketide->KR_Cyc Pretetramid Pretetramid KR_Cyc->Pretetramid OxyF OxyF (C6-MT) Pretetramid->OxyF Methylpretetramid 6-Methylpretetramid OxyF->Methylpretetramid OxyL OxyL (Di-OHase) Methylpretetramid->OxyL Keto_ATC 4-Keto-ATC OxyL->Keto_ATC OxyQ OxyQ (AT) Keto_ATC->OxyQ Amino_ATC 4-Amino-ATC OxyQ->Amino_ATC OxyT OxyT (N,N-DMT) Amino_ATC->OxyT ATC Anhydrotetracycline (ATC) OxyT->ATC OxyS_1 OxyS (C6-OHase) ATC->OxyS_1 Dehydro_TC 5a,11a-Dehydro-TC OxyS_1->Dehydro_TC OxyS_2 OxyS (C5-OHase) Dehydro_TC->OxyS_2 OxyR_TC OxyR (Reductase) Dehydro_TC->OxyR_TC Dehydro_OTC 5a,11a-Dehydro-OTC OxyS_2->Dehydro_OTC OxyR_OTC OxyR (Reductase) Dehydro_OTC->OxyR_OTC TC Tetracycline OxyR_TC->TC Epimerization Spontaneous (pH 2-6) TC->Epimerization OTC Oxytetracycline OxyR_OTC->OTC This compound This compound Epimerization->this compound

Caption: Overall biosynthetic pathway from starter units to tetracycline, oxytetracycline, and this compound.

Experimental Workflow: Gene Knockout

Gene_Knockout_Workflow start Start: Identify Target Gene (e.g., oxyF) construct Construct Knockout Plasmid (e.g., with resistance marker) start->construct conjugation Introduce Plasmid into S. rimosus via Conjugation construct->conjugation recombination1 First Crossover: Single Homologous Recombination (Select for resistance) conjugation->recombination1 recombination2 Second Crossover: Resolution to delete gene (Screen for loss of vector marker) recombination1->recombination2 verification Verify Deletion via PCR / Southern Blot recombination2->verification analysis Ferment Mutant Strain & Analyze Metabolites (HPLC/MS) verification->analysis result Identify Accumulated Intermediate (e.g., Pretetramid) analysis->result

Caption: Workflow for elucidating gene function via targeted knockout in Streptomyces.

Experimental Protocols

The elucidation of the tetracycline biosynthetic pathway has relied on a combination of genetic manipulation, heterologous expression, and biochemical analysis.

Gene Inactivation via Homologous Recombination

This protocol is fundamental for determining the function of a specific gene within the biosynthetic cluster by observing the effect of its absence.[15]

  • Vector Construction: A knockout vector is created, typically in E. coli. This vector contains two regions of homology (arms) that flank the target gene in the Streptomyces chromosome. Between these arms, a resistance cassette (e.g., for apramycin) is inserted. The vector also contains a counter-selectable marker and an origin of transfer for conjugation.

  • Intergeneric Conjugation: The non-replicative knockout plasmid is transferred from a donor E. coli strain (e.g., ET12567/pUZ8002) to the target Streptomyces rimosus.[16]

  • Selection of Single Crossovers: Exconjugants are grown on a medium containing the antibiotic corresponding to the resistance cassette. This selects for clones where the plasmid has integrated into the chromosome via a single homologous recombination event at one of the flanking regions.

  • Selection of Double Crossovers: Single-crossover mutants are cultured on a non-selective medium to allow for a second recombination event. The culture is then plated on a medium that selects against the plasmid's counter-selectable marker. Colonies that grow have lost the plasmid backbone.

  • Screening and Verification: Colonies are screened via PCR to identify true double-crossover mutants where the target gene has been replaced by the resistance cassette. Verification is confirmed by Southern blotting of genomic DNA.[17]

  • Metabolite Analysis: The verified knockout mutant is fermented under production conditions. The culture broth is extracted and analyzed by HPLC and Mass Spectrometry (MS) to identify the accumulated intermediate, thereby revealing the function of the deleted gene.

Heterologous Expression of Biosynthetic Genes

This technique involves expressing genes from the producer organism in a genetically tractable, clean host strain to reconstitute parts of the biosynthetic pathway. Streptomyces coelicolor CH999 is a commonly used host as it is engineered to lack its native polyketide pathways.[18][19]

  • Plasmid Construction: The gene or set of genes of interest (e.g., the minimal PKS oxyA, B, C and the cyclase oxyK) are cloned into an expression vector suitable for Streptomyces, often under the control of a constitutive promoter.

  • Host Transformation: The expression plasmid is introduced into the heterologous host, such as S. coelicolor CH999 or S. lividans, via protoplast transformation or conjugation.[15][19]

  • Cultivation and Induction: The recombinant strain is cultivated in a suitable production medium. If an inducible promoter is used, the corresponding inducer (e.g., thiostrepton) is added at the appropriate time.

  • Extraction and Analysis: After a set fermentation period, the culture is harvested. The mycelium and supernatant are extracted with an organic solvent (e.g., ethyl acetate).

  • Product Identification: The crude extract is analyzed by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to isolate and structurally characterize the produced compound. By systematically adding more genes from the cluster, the pathway can be incrementally reconstituted.[18]

Purification of Anhydrotetracycline Oxygenase (OxyS Homolog)

This protocol outlines a general method for purifying a key tailoring enzyme to allow for in vitro characterization. The example is based on the purification from S. aureofaciens.[12][13]

  • Cell Lysis: Mycelia from a high-producing culture of Streptomyces are harvested, washed, and resuspended in a suitable buffer (e.g., Tris-HCl with protease inhibitors). Cells are disrupted using a French press or sonication.

  • Centrifugation: The crude lysate is centrifuged at high speed to remove cell debris, yielding a cell-free extract.

  • Hydrophobic Interaction Chromatography: The supernatant is loaded onto a hydrophobic interaction column (e.g., Phenyl-Sepharose). The column is washed, and the enzyme is eluted using a decreasing salt gradient (e.g., ammonium (B1175870) sulfate).

  • Ion-Exchange HPLC: Fractions containing the enzyme activity are pooled, concentrated, and further purified using high-performance liquid chromatography on an ion-exchange column (e.g., Mono Q). The enzyme is eluted with an increasing salt gradient (e.g., NaCl).

  • Purity Analysis: The purity of the final enzyme preparation is assessed by SDS-PAGE, which should show a single band at the expected molecular weight (e.g., ~57.5 kDa for the S. aureofaciens enzyme).[13]

  • Activity Assay: The activity of the purified enzyme can be assayed by incubating it with its substrate (anhydrotetracycline), a cofactor (NADPH), and oxygen, and monitoring the formation of the product by HPLC.[13]

References

Unveiling the Pharmacological Profile of Epitetracycline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitetracycline hydrochloride, a tetracycline (B611298) derivative, is primarily recognized as the C4-epimer of tetracycline. While structurally similar to its parent compound, this relationship significantly influences its pharmacological profile, rendering it a subject of interest in antibiotic research and development. This technical guide provides an in-depth exploration of the pharmacological properties of this compound hydrochloride, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows to support further scientific inquiry. Although it exhibits diminished antibacterial potency compared to tetracycline, its study offers valuable insights into the structure-activity relationships of tetracycline antibiotics, mechanisms of bacterial resistance, and the metabolic fate of this important class of drugs.

Introduction

Tetracycline antibiotics have long been a cornerstone in the treatment of bacterial infections. Their broad-spectrum activity is attributed to their ability to inhibit protein synthesis in prokaryotic cells. This compound hydrochloride is a stereoisomer of tetracycline that can form spontaneously from tetracycline, particularly in acidic conditions.[1] This epimerization at the fourth carbon atom results in a molecule with a distinct three-dimensional structure, which in turn alters its biological activity.[1] While often considered a degradation product with reduced antibiotic efficacy, the study of this compound hydrochloride is crucial for understanding the stability and metabolism of tetracycline-based drugs.[2][3] This guide aims to provide a comprehensive technical overview of its pharmacological properties for the scientific community.

Mechanism of Action

Similar to other tetracyclines, the primary mechanism of action of this compound hydrochloride is the inhibition of bacterial protein synthesis.[4] This process is critical for bacterial growth and replication. The molecule exerts its effect by binding to the 30S ribosomal subunit, a key component of the bacterial ribosome.

Specifically, this compound hydrochloride interferes with the protein elongation step by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[4][5] This blockage effectively halts the addition of new amino acids to the growing polypeptide chain, leading to a bacteriostatic effect where the bacteria are unable to multiply.[6] The selectivity of tetracyclines for bacterial ribosomes over their eukaryotic counterparts is a cornerstone of their therapeutic utility.[6]

Mechanism_of_Action Epitetracycline_HCl Epitetracycline_HCl Binding Binding Epitetracycline_HCl->Binding 30S_Ribosomal_Subunit 30S_Ribosomal_Subunit 30S_Ribosomal_Subunit->Binding Inhibition_of_aa_tRNA_binding Inhibition of Aminoacyl-tRNA Binding to A-site Binding->Inhibition_of_aa_tRNA_binding Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Inhibition_of_aa_tRNA_binding->Protein_Synthesis_Inhibition Bacteriostatic_Effect Bacteriostatic Effect Protein_Synthesis_Inhibition->Bacteriostatic_Effect

Inhibition of Bacterial Protein Synthesis by this compound Hydrochloride.

Pharmacological Data

Quantitative data on the pharmacological properties of this compound hydrochloride is limited compared to its parent compound. However, available information consistently points to its reduced biological activity.

Antibacterial Activity

This compound hydrochloride is known to possess antibacterial activity, though it is significantly less potent than tetracycline.[7][8] This reduced activity is a direct consequence of the change in its stereochemistry, which likely affects its binding affinity to the ribosomal target.

Table 1: Antibacterial Activity Data

ParameterValueOrganism(s)Reference
Antibiotic Activity Decreased compared to tetracyclineGram-positive and Gram-negative bacteria[2][3]

Further research is required to establish specific Minimum Inhibitory Concentration (MIC) values for a range of bacterial strains.

Toxicity Data

Toxicological data provides essential information for assessing the safety profile of a compound.

Table 2: Acute Toxicity Data

ParameterValueSpeciesRoute of AdministrationReference
LD50 >500 mg/kgMouseIntraperitoneal[1][7]

Experimental Protocols

The following sections outline detailed methodologies for key experiments relevant to the study of this compound hydrochloride.

Determination of Antibacterial Activity (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium (e.g., E. coli, S. aureus) in appropriate broth overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).

  • Preparation of this compound Hydrochloride Stock Solution:

    • Dissolve this compound hydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO) to a known stock concentration (e.g., 1024 µg/mL).

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to wells 2-12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound hydrochloride stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1-11. Well 12 receives 100 µL of sterile MHB only.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound hydrochloride in which there is no visible growth (turbidity).

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Bacterial Inoculum Inoculation Inoculate with Bacterial Suspension Inoculum_Prep->Inoculation Drug_Prep Prepare this compound HCl Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Drug_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_Results Visually Inspect for Bacterial Growth Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Workflow for the Broth Microdilution MIC Assay.
In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of this compound hydrochloride on bacterial protein synthesis. A common method utilizes a cell-free transcription-translation system.

Protocol: Cell-Free Protein Synthesis Inhibition Assay

  • Preparation of Cell-Free Extract:

    • Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli).

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the S30 extract, amino acids (including a radiolabeled amino acid such as [35S]-methionine), an energy source (ATP, GTP), a DNA template (e.g., a plasmid encoding a reporter protein like luciferase or chloramphenicol (B1208) acetyltransferase), and a buffer system.

  • Inhibition Assay:

    • Set up reactions with varying concentrations of this compound hydrochloride. Include a positive control (e.g., tetracycline) and a negative control (no inhibitor).

    • Incubate the reaction mixtures at 37°C for a defined period (e.g., 1 hour).

  • Measurement of Protein Synthesis:

    • Terminate the reactions and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

    • Collect the protein precipitates on filter paper and wash to remove unincorporated radiolabeled amino acids.

    • Quantify the radioactivity of the precipitates using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each concentration of this compound hydrochloride relative to the negative control.

    • Determine the IC50 value (the concentration that inhibits protein synthesis by 50%).

Protein_Synthesis_Inhibition_Workflow Prepare_Extract Prepare Bacterial Cell-Free Extract (S30) Prepare_Mix Prepare Reaction Mix (Amino Acids, Energy, DNA) Prepare_Extract->Prepare_Mix Add_Inhibitor Add Varying Concentrations of This compound HCl Prepare_Mix->Add_Inhibitor Incubate Incubate Reaction Add_Inhibitor->Incubate Precipitate_Protein Precipitate Synthesized Proteins (TCA) Incubate->Precipitate_Protein Measure_Radioactivity Measure Radioactivity Precipitate_Protein->Measure_Radioactivity Calculate_Inhibition Calculate % Inhibition and IC50 Value Measure_Radioactivity->Calculate_Inhibition

Workflow for the Cell-Free Protein Synthesis Inhibition Assay.
High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust analytical technique for the separation, identification, and quantification of this compound hydrochloride in various matrices.

Protocol: Reversed-Phase HPLC for this compound Hydrochloride

  • Instrumentation:

    • HPLC system with a UV-Vis or PDA detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • A common mobile phase for tetracycline analysis consists of a mixture of an aqueous buffer (e.g., 0.01 M oxalic acid or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for the specific separation.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound hydrochloride reference standard in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.

  • Sample Preparation:

    • The sample preparation will depend on the matrix (e.g., pharmaceutical formulation, biological fluid). It may involve dissolution, extraction, and filtration.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min), column temperature (e.g., 30°C), and injection volume (e.g., 20 µL).

    • Set the UV detection wavelength to the maximum absorbance of this compound hydrochloride (typically around 355 nm).

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solutions.

    • Identify the this compound hydrochloride peak based on its retention time compared to the standard.

    • Quantify the amount of this compound hydrochloride in the sample using the calibration curve.

Conclusion

This compound hydrochloride, while exhibiting lower antibacterial potency than its parent compound, remains a significant molecule in the field of antibiotic research. Its study provides a deeper understanding of the structure-activity relationships within the tetracycline class, the chemical stability of these drugs, and their metabolic pathways. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and its implications for the development of new and improved antibacterial agents. Future research should focus on generating more comprehensive quantitative data, including MICs against a wider range of pathogens and detailed pharmacokinetic and pharmacodynamic studies, to fully elucidate the pharmacological profile of this compound hydrochloride.

References

Epitetracycline vs. Tetracycline: A Comprehensive Guide to Stereochemical Differences and their Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemical differences between tetracycline (B611298) and its C4 epimer, epitetracycline. It explores the structural nuances, the impact of stereochemistry on biological activity, and the analytical methodologies used to differentiate and quantify these compounds. This document is intended to be a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Stereochemical Distinction: The C4 Epimerization

Tetracycline and this compound are stereoisomers, specifically epimers, that differ only in the configuration at the fourth carbon atom (C4) of their shared naphthacene (B114907) carboxamide core.[1] Tetracycline possesses the biologically active (4S)-dimethylamino group, while this compound has the (4R)-dimethylamino configuration.[2] This seemingly minor structural alteration has profound consequences for the molecule's biological activity.

The epimerization process is a reversible, pH-dependent equilibrium. It occurs most readily in weakly acidic conditions, typically within a pH range of 3 to 5.[3][4] This conversion is a critical consideration in the formulation, storage, and administration of tetracycline-based pharmaceuticals, as the formation of the less active epimer can reduce the therapeutic efficacy of the drug.

Below is a diagram illustrating the reversible epimerization of tetracycline to this compound.

G Tetracycline Tetracycline (4S-dimethylamino) This compound This compound (4R-dimethylamino) Tetracycline->this compound Epimerization This compound->Tetracycline Reversion Equilibrium pH 3-5 (Weakly Acidic)

Figure 1: Reversible epimerization of tetracycline at the C4 position.

Impact on Biological Activity

The stereochemistry at the C4 position is crucial for the antibacterial activity of tetracyclines. The naturally occurring (4S) configuration in tetracycline is essential for its binding to the 30S ribosomal subunit in bacteria, which inhibits protein synthesis and leads to a bacteriostatic effect.[5][6]

This compound, with its (4R) configuration, exhibits significantly reduced antibacterial activity.[2] This is attributed to a weaker interaction with the ribosomal target. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not as extensively reported as for tetracycline, it is widely acknowledged to be substantially less potent. For reference, the MIC values for tetracycline against various bacterial strains are presented in the table below. It is important to note that the presence of this compound in a tetracycline formulation is considered an impurity and its levels are strictly controlled.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize key quantitative data for tetracycline and highlight the known qualitative differences for this compound.

Table 1: Comparison of Physicochemical Properties

PropertyTetracyclineThis compoundReference
Molecular Formula C₂₂H₂₄N₂O₈C₂₂H₂₄N₂O₈[7]
Molecular Weight 444.4 g/mol 444.4 g/mol [8]
Stereochemistry at C4 (4S)-dimethylamino(4R)-dimethylamino[2]
Water Solubility Slightly solubleData not available, expected to be similar[9]
pKa values 3.3, 7.7, 9.7Data not available, expected to be similar[6]
Log P -1.35Data not available, expected to be similar[10]

Table 2: Antibacterial Activity (MIC) of Tetracycline

Bacterial StrainMIC (µg/mL)Reference
Streptococcus pneumoniae0.25 - 2[7]
Escherichia coli0.5 - 4[11]
Staphylococcus aureus0.25 - 2[12]
Haemophilus influenzae0.5 - 2[6]
Mycoplasma pneumoniae0.1 - 1[6]
Note: The antibacterial activity of this compound is significantly lower than that of tetracycline.[2]

Experimental Protocols

The differentiation and quantification of tetracycline and this compound are crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

HPLC Method for Separation of Tetracycline and this compound

This protocol provides a general framework for the separation of tetracycline and its C4 epimer. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and 0.01 M aqueous oxalic acid. A common starting gradient could be 20:10:70 (v/v/v) acetonitrile:methanol:oxalic acid solution. The pH of the aqueous component should be adjusted to approximately 2.5-3.0 with phosphoric acid.

  • Standard Solution Preparation: Prepare stock solutions of tetracycline and this compound standards in methanol. From these, prepare working standards at various concentrations by diluting with the mobile phase.

  • Sample Preparation:

    • Pharmaceutical Formulations: Dissolve the sample in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

    • Biological Matrices: Perform a protein precipitation step using acetonitrile or a solid-phase extraction (SPE) cleanup to remove interfering substances.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection: UV at 355 nm

  • Analysis: Inject the standards and samples. This compound typically elutes slightly before tetracycline under these conditions. Quantify the amounts of each compound by comparing the peak areas to the calibration curve generated from the standards.

The following diagram illustrates a typical experimental workflow for the HPLC analysis.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Dissolution Dissolution in Mobile Phase Sample->Dissolution Standard Standard Weighing Standard->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (355 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Result Reporting Quantification->Report

Figure 2: Experimental workflow for HPLC analysis of tetracycline and this compound.

Mechanism of Action and the Role of Stereochemistry

The antibacterial action of tetracycline arises from its ability to inhibit protein synthesis in bacteria. It achieves this by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal A-site.[9][13] This action is depicted in the diagram below.

G cluster_ribosome Bacterial Ribosome (70S) Ribosome_50S 50S Subunit Ribosome_30S 30S Subunit tRNA aminoacyl-tRNA Ribosome_30S->tRNA Blocks binding mRNA mRNA mRNA->Ribosome_30S Translation Protein Protein Synthesis (Inhibited) Tetracycline Tetracycline Tetracycline->Ribosome_30S Binds to A-site

Figure 3: Mechanism of action of tetracycline in inhibiting bacterial protein synthesis.

The precise three-dimensional arrangement of the dimethylamino group at the C4 position is critical for the high-affinity binding of tetracycline to its ribosomal target. The (4S) configuration allows for optimal interactions with the nucleotides of the 16S rRNA within the 30S subunit.[14] The inversion of this stereocenter in this compound to the (4R) configuration disrupts these key interactions, leading to a significantly lower binding affinity and, consequently, a dramatic reduction in antibacterial potency.

Conclusion

The stereochemical difference between tetracycline and its C4 epimer, this compound, is a fundamental aspect of its pharmacology and a critical parameter in drug development and quality control. The inversion of the stereocenter at the C4 position from the (4S) configuration in the active tetracycline molecule to the (4R) configuration in this compound results in a substantial loss of antibacterial activity. This underscores the importance of stereochemistry in drug design and the necessity of robust analytical methods to ensure the purity and efficacy of tetracycline-based therapeutics. This guide provides a foundational understanding of these principles for researchers and professionals working with this important class of antibiotics.

References

In Vitro Antibacterial Spectrum of Epitetracycline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitetracycline, also known as 4-epitetracycline, is a stereoisomer of the broad-spectrum antibiotic tetracycline (B611298). It is most commonly encountered as a degradation product that forms from tetracycline, particularly in acidic conditions. This epimerization occurs at the fourth carbon atom of the tetracycline molecule. While structurally very similar to its parent compound, this stereochemical change is understood to significantly impact its biological activity. This technical guide provides an in-depth overview of the known in vitro antibacterial properties of this compound, details the standard methodologies for assessing its activity, and visually represents the workflows involved in such evaluations.

Mechanism of Action

This compound shares the same fundamental mechanism of action as all tetracycline-class antibiotics. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding action prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of peptide chains and ultimately inhibiting bacterial growth. This bacteriostatic action is effective against a wide range of Gram-positive and Gram-negative bacteria.

In Vitro Antibacterial Activity and Data Presentation

Comprehensive quantitative data on the in vitro antibacterial spectrum of this compound is notably scarce in publicly available scientific literature. It is widely regarded as having significantly reduced antibacterial potency compared to tetracycline. This reduction in activity is a critical consideration in the manufacturing, storage, and clinical use of tetracycline preparations, as the formation of this compound represents a degradation of the active pharmaceutical ingredient.

To illustrate the current state of knowledge and the significant data gap for this compound, the following table presents representative Minimum Inhibitory Concentration (MIC) values for tetracycline against a selection of common bacterial pathogens, with the corresponding data for this compound being unavailable.

Bacterial SpeciesGram StainTetracycline MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureusGram-positive0.25 - 2Data Not Available
Streptococcus pneumoniaeGram-positive0.06 - 4Data Not Available
Enterococcus faecalisGram-positive8 - 64Data Not Available
Escherichia coliGram-negative0.5 - 8Data Not Available
Haemophilus influenzaeGram-negative0.5 - 4Data Not Available
Pseudomonas aeruginosaGram-negative16 - >128Data Not Available
Neisseria gonorrhoeaeGram-negative0.25 - 2Data Not Available

Note: The MIC values for tetracycline are representative ranges and can vary depending on the specific strain and its resistance mechanisms.

Experimental Protocols for Antibacterial Susceptibility Testing

The in vitro antibacterial spectrum of this compound would be determined using standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the two most common reference methods: broth microdilution and agar (B569324) dilution.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent.

  • Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).

  • Bacterial Inoculum Preparation: The bacterial strain to be tested is grown on an appropriate agar medium overnight. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the prepared bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included. The plate is then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium.

  • Preparation of Antimicrobial-Containing Agar Plates: A stock solution of this compound is prepared. A series of agar plates are prepared, each containing a different concentration of this compound incorporated into Mueller-Hinton Agar (MHA). This is achieved by adding the appropriate volume of the stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.

  • Bacterial Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method (to a 0.5 McFarland standard).

  • Inoculation: The surfaces of the agar plates are spot-inoculated with the prepared bacterial suspensions. A multipoint inoculator can be used to test multiple strains simultaneously.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that prevents the growth of the bacterial colonies.

Visualizations

Mechanism of Action of Tetracyclines

Mechanism of Action of Tetracycline and this compound Tetracycline Tetracycline / this compound Ribosome 30S Ribosomal Subunit Tetracycline->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Blocks tRNA binding tRNA aminoacyl-tRNA tRNA->ProteinSynthesis BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Leads to General Workflow for Minimum Inhibitory Concentration (MIC) Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions of this compound in Growth Medium A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Dilutions with Bacterial Suspension B->D C->D F Incubate at 35°C for 16-20 hours D->F E Include Growth and Sterility Controls E->F G Visually Inspect for Bacterial Growth F->G H Determine Lowest Concentration with No Growth (MIC) G->H

An In-Depth Technical Guide to Epitetracycline Degradation: Products and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetracycline (B611298) antibiotics, a cornerstone in the treatment of bacterial infections, are susceptible to degradation under various conditions, leading to the formation of several transformation products. Among these, epitetracycline (ETC), the C4-epimer of tetracycline (TC), is a primary degradant. Understanding the degradation pathways and products of this compound is crucial for ensuring the efficacy, safety, and stability of tetracycline-based pharmaceutical formulations. This technical guide provides a comprehensive overview of the core aspects of this compound degradation, including the key degradation products, the pathways of their formation, quantitative data on degradation kinetics, and detailed experimental protocols for their analysis.

Core Degradation Pathways of Tetracycline and this compound

The degradation of tetracycline is a complex process influenced by factors such as pH, temperature, and light. The primary degradation products include this compound (ETC), anhydrotetracycline (B590944) (ATC), and 4-epianhydrotetracycline (B1505794) (EATC).[1] The formation of these products is interconnected, with this compound being a key intermediate.

Under mildly acidic conditions (pH 2-6), tetracycline undergoes a reversible epimerization at the C4 position to form this compound.[1][2] This reaction can reach an equilibrium, impacting the overall potency of the drug as this compound exhibits reduced antibacterial activity.[3]

Further degradation can occur from both tetracycline and this compound. In strongly acidic environments (pH < 2) and often accelerated by heat, both tetracycline and this compound can undergo dehydration to form anhydrotetracycline (ATC) and 4-epianhydrotetracycline (EATC), respectively.[4][5] ATC is known to be more toxic than the parent compound.[1] EATC can also be formed through the epimerization of anhydrotetracycline.[5]

TC Tetracycline (TC) ETC This compound (ETC) TC->ETC Epimerization (pH 2-6) (reversible) ATC Anhydrotetracycline (ATC) TC->ATC Dehydration (pH < 2, heat) EATC 4-Epianhydro- tetracycline (EATC) ETC->EATC Dehydration (pH < 2, heat) ATC->EATC Epimerization

Figure 1: Core degradation pathways of tetracycline.

Quantitative Data on Degradation

The kinetics of tetracycline degradation have been studied under various conditions. The following table summarizes key quantitative data found in the literature.

Degradation ProductFormation ConditionsKinetic ParametersSignificanceReference
This compound (ETC) Mildly acidic conditions (pH 2-6)Reversible first-order reaction.Equilibrium between TC and ETC affects drug potency.[1][2]
Anhydrotetracycline (ATC) Acidic conditions (pH < 2), heatActivation Energy: 15-27 kcal/mole for dehydration.A significant and more toxic degradation product.[1][4]
4-Epianhydrotetracycline (EATC) Dehydration of ETC or epimerization of ATCFollows pseudo-first-order kinetics.A secondary degradation product with potential toxicity.[5]

Experimental Protocols

The analysis of tetracycline and its degradation products is predominantly carried out using High-Performance Liquid Chromatography (HPLC).

HPLC Method for the Separation and Quantification of Tetracycline and its Degradation Products

This protocol provides a general framework for the analysis of tetracycline, this compound, anhydrotetracycline, and 4-epianhydrotetracycline.

Objective: To separate and quantify tetracycline and its major degradation products in a sample.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.[1]

Chromatographic Conditions (Example):

  • Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is common. For example, a gradient of acetonitrile (B52724) and 0.01 M oxalic acid (pH 2.0).[1][5]

  • Flow Rate: Typically 0.8 - 1.0 mL/min.[1][5]

  • Column Temperature: Maintained at a constant temperature, for instance, 30 °C.[1]

  • Detection:

    • UV detection at 280 nm or 355 nm.[1][6]

    • Fluorescence detection with excitation at 385 nm and emission at 500 nm, often involving post-column derivatization with a magnesium salt solution to enhance fluorescence.[5][7]

Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as methanol (B129727) or the initial mobile phase composition.[5]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]

Data Analysis:

  • Identify the peaks corresponding to tetracycline, this compound, anhydrotetracycline, and 4-epianhydrotetracycline by comparing their retention times with those of certified reference standards.

  • Quantify the concentration of each analyte by constructing a calibration curve using the peak areas of the standards at known concentrations.[1]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample (e.g., in Methanol) filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18/C8 Column inject->separate detect Detection (UV or Fluorescence) separate->detect identify Peak Identification (vs. Standards) detect->identify quantify Quantification (Calibration Curve) identify->quantify

Figure 2: General workflow for HPLC analysis of tetracycline degradation.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Acidic and Basic Hydrolysis:

    • Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.

    • Incubate the solutions at a specific temperature (e.g., 60 °C) for a defined period.

    • Neutralize the solutions before analysis by HPLC.

  • Oxidative Degradation:

    • Expose a solution of this compound to an oxidizing agent (e.g., 3% H₂O₂).

    • Incubate at room temperature or elevated temperature for a set time.

    • Analyze the resulting solution by HPLC.

  • Thermal Degradation:

    • Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 100-133 °C) for a specified duration.[8][9]

    • Dissolve the solid sample or dilute the solution and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber).

    • Analyze the solution at different time points by HPLC.

cluster_stress Stress Conditions ETC_Sample This compound Sample Acid Acidic (e.g., 0.1N HCl, heat) ETC_Sample->Acid Base Basic (e.g., 0.1N NaOH, heat) ETC_Sample->Base Oxidation Oxidative (e.g., 3% H₂O₂) ETC_Sample->Oxidation Thermal Thermal (e.g., 100-133°C) ETC_Sample->Thermal Photo Photolytic (e.g., UV light) ETC_Sample->Photo Analysis HPLC Analysis (for degradation products) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Figure 3: Logical workflow for a forced degradation study.

Conclusion

The degradation of this compound is a critical consideration in the development and quality control of tetracycline-based pharmaceuticals. The formation of this compound, anhydrotetracycline, and 4-epianhydrotetracycline can impact the therapeutic efficacy and safety of the drug product. A thorough understanding of the degradation pathways, kinetics, and influencing factors, coupled with robust analytical methodologies, is essential for ensuring the stability and quality of these vital antibiotics. The information and protocols provided in this guide serve as a foundational resource for professionals engaged in the research and development of tetracycline antibiotics.

References

Epitetracycline Powder: A Technical Guide to Its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitetracycline is a significant stereoisomer of the broad-spectrum antibiotic, tetracycline (B611298). It is primarily known as a degradation product that forms through the reversible epimerization of tetracycline at the C4 position, a process catalyzed by acidic conditions (pH 2-6).[1][2][3] While structurally similar to its parent compound, this stereochemical change results in substantially reduced antibacterial activity.[1][4] Consequently, the presence and quantification of this compound are critical quality attributes in the manufacturing and stability testing of tetracycline-based pharmaceuticals. This guide provides an in-depth overview of the core physical and chemical properties of this compound powder, detailed experimental protocols for its analysis, and visualizations of related chemical and procedural pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound, primarily in its hydrochloride salt form, are crucial for its handling, formulation, and analysis.

Table 1: Physical Properties of this compound Hydrochloride Powder
PropertyValueCitations
Appearance Yellow, fine crystalline powder[1]
Molecular Formula C₂₂H₂₅ClN₂O₈[1][5]
Molecular Weight 480.9 g/mol [1][5]
Melting Point 217 °C[1][6]
Storage -20°C, protected from light[1][7]
Stability (Solid) ≥ 4 years at -20°C[7]
Table 2: Solubility of this compound Hydrochloride
SolventSolubilityCitations
DMSO ~1.0 mg/mL[4][7][8]
Dimethylformamide (DMF) ~1.4 mg/mL[4][7][8]
PBS (pH 7.2) ~3.3 mg/mL[4][7][8]
Water Slightly soluble[1][9]
Methanol Very slightly soluble[1][9]
Chemical Stability and Epimerization

This compound exists in a pH-dependent equilibrium with tetracycline. This reversible epimerization is most pronounced in acidic solutions, typically between pH 3 and 5.[3][10] The formation of this compound is a primary degradation pathway for tetracycline, impacting the potency of pharmaceutical formulations.[4] Aqueous solutions of this compound are not recommended for storage for more than one day due to this instability and potential for further degradation.[7]

Epimerization_Pathway Tetracycline Tetracycline (Active Antibiotic) This compound 4-Epitetracycline (Inactive Epimer) Tetracycline->this compound Epimerization (pH 3-5) This compound->Tetracycline Reversion

Caption: Reversible epimerization between tetracycline and 4-epitetracycline.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and quantification of this compound.

Table 3: Spectroscopic Data for this compound Hydrochloride
TechniqueCharacteristic Peaks/Wavelengths (λmax)Citations
UV/Vis 219 nm, 256 nm, 364 nm[7][8]
MS-MS (Precursor m/z) 445.1605 ([M+H]⁺)[11]
MS-MS (Top Peaks m/z) 427, 410, 428[11]

The UV spectrum of this compound is noted to be very similar to that of tetracycline, particularly in the 300-400 nm range, which must be considered during spectrophotometric analysis.[12] Chromatographic separation is therefore necessary for accurate quantification.

Mechanism of Action

Like all tetracycline-class antibiotics, this compound is a protein synthesis inhibitor. The mechanism involves binding to the 30S ribosomal subunit of bacteria.[13][14] This binding action physically blocks the aminoacyl-tRNA from accessing the acceptor (A) site on the mRNA-ribosome complex, thereby halting the elongation of the polypeptide chain and inhibiting bacterial growth.[15][16] Although it shares this mechanism, the structural change at the C4 position in this compound significantly reduces its binding affinity and, consequently, its antibiotic efficacy compared to tetracycline.[4][17]

Mechanism_of_Action cluster_ribosome Bacterial Ribosome ribosome 50S ribosome30S 30S ASite A Site PSite P Site Protein Polypeptide Chain (Elongation Halted) mRNA mRNA tRNA Aminoacyl-tRNA tRNA->ASite Binds to A Site This compound This compound This compound->ASite Blocks A Site

Caption: this compound inhibits protein synthesis by blocking the ribosomal A site.

Experimental Protocols

Detailed and validated protocols are necessary for the accurate assessment of this compound's properties.

Protocol 1: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the maximum concentration of this compound that can be dissolved in a specific aqueous medium at equilibrium.

  • Preparation of Media: Prepare aqueous buffers at desired pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.[18]

  • Sample Preparation: Add an excess amount of this compound hydrochloride powder to a sealed flask containing a known volume of the prepared buffer. The excess solid ensures that saturation is reached.[19]

  • Equilibration: Place the sealed flasks in a temperature-controlled shaker or agitator set to 25°C or 37°C. Agitate the flasks for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[18][19]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid phase from the supernatant by centrifugation or filtration using a 0.45 µm syringe filter.[20]

  • Quantification: Accurately dilute the clear supernatant with mobile phase and analyze the concentration of dissolved this compound using a validated HPLC-UV method (see Protocol 3).[21]

  • Confirmation: The experiment should be performed in triplicate. Equilibrium is confirmed if the measured concentrations from the last two time points are consistent.[18]

Solubility_Workflow start Start prep Prepare Buffer (e.g., pH 4.5) start->prep add Add Excess This compound Powder prep->add shake Agitate at Constant Temp (e.g., 24-72h) add->shake separate Centrifuge / Filter to get Supernatant shake->separate analyze Quantify Concentration via HPLC-UV separate->analyze end End analyze->end

Caption: Experimental workflow for the shake-flask solubility determination.

Protocol 2: Stability Assessment in Aqueous Solution by HPLC

This protocol evaluates the stability of this compound over time under specific storage conditions.

  • Solution Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol). Dilute the stock solution with the desired aqueous buffers (e.g., pH 3, 5, and 7) to a known starting concentration (e.g., 50 µg/mL). Protect all solutions from light.[9]

  • Storage: Store aliquots of the prepared solutions under controlled conditions. For an accelerated stability study, a common condition is 80°C. For long-term studies, use refrigerated (2-8°C) and room temperature (25°C) conditions.[22][23]

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each storage condition.[22]

  • Sample Quenching (if necessary): If the degradation is rapid, immediately neutralize or dilute the sample in cold mobile phase to halt further reaction before analysis.

  • Analysis: Analyze each sample using a validated, stability-indicating HPLC method (see Protocol 3) to measure the concentration of the parent this compound and any newly formed degradation products.

  • Data Evaluation: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound from tetracycline and other related degradation products.

  • Instrumentation: Use an HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm packing).[9][24]

  • Mobile Phase: Prepare a mobile phase consisting of a gradient mixture of an aqueous buffer and an organic solvent. A typical system uses:

    • Solvent A: 0.025 M potassium phosphate (B84403) buffer, adjusted to pH 3.0.[25]

    • Solvent B: Acetonitrile.[25]

  • Chromatographic Conditions:

    • Gradient: A linear gradient from 5% B to 60% B over 10 minutes.[25]

    • Flow Rate: 1.0 mL/min.[25]

    • Column Temperature: 25°C.[25]

    • Injection Volume: 5-20 µL.[25]

    • Detection Wavelength: 350-364 nm.[7][25]

  • Standard and Sample Preparation:

    • Standards: Prepare a series of calibration standards of this compound hydrochloride reference material in the mobile phase.

    • Samples: Dilute samples from solubility or stability studies to fall within the calibration range. Filter all samples through a 0.45 µm filter before injection.[22]

  • Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to calculate the concentration of this compound in the unknown samples.

References

Stability of Epitetracycline in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of epitetracycline in aqueous solutions. This compound, the C4-epimer of tetracycline (B611298), is a primary degradation product that can impact the potency and safety of tetracycline-based pharmaceutical formulations. Understanding its stability profile is crucial for the development of robust and reliable drug products. This document outlines the kinetics of this compound degradation, the influence of various environmental factors, and detailed experimental protocols for its analysis.

Core Concepts in this compound Stability

This compound formation is a reversible first-order reaction from tetracycline, occurring most readily in mildly acidic conditions (pH 2-6).[1] The stability of this compound itself is influenced by several factors, primarily pH, temperature, and light. Under acidic conditions (pH < 2), it can further degrade to more toxic products like anhydrotetracycline (B590944) and 4-epianhydrotetracycline (B1505794).[1][2] The hydrolysis of tetracyclines, including the epimerization to this compound, follows first-order reaction kinetics.[3][4]

Factors Influencing Stability
  • pH: The pH of the aqueous solution is a critical factor. The epimerization of tetracycline to this compound is most rapid in the pH range of 3 to 5.[2] In strongly acidic solutions (below pH 2), dehydration reactions leading to the formation of anhydrotetracycline and subsequently 4-epianhydrotetracycline become significant.[2] Conversely, under alkaline conditions (pH > 7.5), tetracyclines can undergo cleavage of the C ring, forming inactive isotetracycline.[5]

  • Temperature: Increased temperature accelerates the degradation of tetracyclines. The effect of temperature on the hydrolysis of tetracyclines can be quantified using the Arrhenius equation, with activation energies (Ea) for tetracycline hydrolysis at pH 7.0 ranging from 42.0 kJ mol⁻¹ to 77.0 kJ mol⁻¹.[3][6] Thermal degradation for tetracyclines has been shown to follow first-order kinetics.[7]

  • Light: Tetracyclines are sensitive to light, and exposure can lead to photodegradation.[8] Therefore, aqueous solutions of this compound should be protected from light to minimize degradation.

Quantitative Degradation Kinetics

The degradation of tetracycline and the formation and subsequent degradation of its epimers can be described by a series of reversible and irreversible first-order reactions. The rate constants for these reactions are influenced by temperature and pH.

Table 1: Summary of Formation Conditions and Kinetic Parameters for Major Tetracycline Degradation Products

Degradation ProductFormation ConditionsKinetic ParametersSignificance
This compound (ETC) Mildly acidic conditions (pH 2-6)[1]Reversible first-order reaction.[2] The equilibrium between tetracycline and this compound can impact the overall potency of the drug.
Anhydrotetracycline (ATC) Acidic conditions (pH < 2), heat[1]Activation Energy: 15-27 kcal/mole for the dehydration step.[9] Its presence indicates a more advanced state of tetracycline degradation.[1]
4-Epianhydrotetracycline (EATC) Acidic conditions, from ETC or ATC[1]Formation is dependent on the rates of the preceding degradation steps.[2] Its presence indicates a more advanced state of tetracycline degradation.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound and Related Substances

HPLC is the most common analytical technique for the separation and quantification of tetracycline and its degradation products.[9][10][11]

Objective: To separate and quantify tetracycline, this compound, anhydrotetracycline, and 4-epianhydrotetracycline in an aqueous sample.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

Example Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient elution is often employed. For example, a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.01 M oxalic acid, pH 2.0).[2]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV detection at 280 nm or 355 nm.[1]

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of tetracycline, this compound, anhydrotetracycline, and 4-epianhydrotetracycline in a suitable solvent such as methanol.[2]

    • Prepare working standards by diluting the stock solutions to known concentrations in the mobile phase.

  • Sample Preparation:

    • Dilute the aqueous sample containing this compound with the mobile phase to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the prepared standards and samples.

    • Record the chromatograms and integrate the peak areas.

  • Quantification:

    • Construct a calibration curve for each analyte by plotting peak area versus concentration.

    • Determine the concentration of each analyte in the sample by interpolating its peak area from the calibration curve.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Incubate the this compound solution in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Incubate the this compound solution in 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat the this compound solution at a high temperature (e.g., 80°C).

  • Photodegradation: Expose the this compound solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control should be run in parallel.

Procedure:

  • Prepare an aqueous solution of this compound of a known concentration.

  • Divide the solution into aliquots for each stress condition and a control (stored at 4°C, protected from light).

  • Apply the stress conditions for a predetermined duration.

  • At specified time points, withdraw samples and neutralize them if necessary (for acid and base hydrolysis).

  • Analyze the samples using a validated stability-indicating HPLC method (as described in section 3.1) to quantify the remaining this compound and any formed degradation products.

  • Evaluate the mass balance to ensure that all degradation products are accounted for.

Visualizing Degradation Pathways and Workflows

This compound Degradation Pathway

The following diagram illustrates the primary degradation pathways of tetracycline, including the formation and subsequent reactions of this compound in an aqueous environment.

Tetracycline Tetracycline This compound This compound Tetracycline->this compound Epimerization (pH 2-6) Anhydrotetracycline Anhydrotetracycline Tetracycline->Anhydrotetracycline Dehydration (pH < 2) Epianhydrotetracycline Epianhydrotetracycline This compound->Epianhydrotetracycline Dehydration Anhydrotetracycline->Epianhydrotetracycline Epimerization

Caption: Tetracycline degradation pathways.

Experimental Workflow for Stability Analysis

This diagram outlines the typical workflow for conducting a stability study of this compound in an aqueous solution.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Aqueous Solution of this compound B Aliquot for Different Stress Conditions A->B C Acid/Base Hydrolysis B->C D Oxidation B->D E Thermal Stress B->E F Photostability B->F G Sample at Time Points C->G D->G E->G F->G H HPLC Analysis G->H I Quantify Degradants H->I J Determine Degradation Kinetics I->J K Assess Stability Profile J->K

Caption: this compound stability study workflow.

Conclusion

The stability of this compound in aqueous solutions is a complex process governed by factors such as pH, temperature, and light. A thorough understanding of its degradation kinetics and pathways is essential for ensuring the quality, efficacy, and safety of tetracycline-containing pharmaceutical products. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to assess and control the stability of this compound in their formulations.

References

The Overlooked Epimer: A Technical Guide to the Role of Epitetracycline in Tetracycline Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 19, 2025 – In the intricate landscape of antibiotic resistance, the focus often lies on the primary antibiotic agent. However, associated compounds, such as isomers and degradation products, can play a significant, often underestimated, role. This technical guide delves into the core of tetracycline (B611298) resistance studies, illuminating the multifaceted role of its C4 epimer, 4-epitetracycline (ETC). Primarily regarded as a less active degradation product and an impurity in tetracycline formulations, recent investigations reveal its subtle yet crucial implications for understanding and combating tetracycline resistance. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of epitetracycline's chemical properties, its interaction with resistance mechanisms, and detailed experimental protocols for its study.

Introduction: The Significance of an Epimer

Tetracycline, a broad-spectrum antibiotic, functions by inhibiting protein synthesis in bacteria through its binding to the 30S ribosomal subunit.[1] However, its efficacy is increasingly challenged by the rise of resistance mechanisms. This compound, a stereoisomer of tetracycline, is formed through a reversible epimerization process at the C4 position, particularly in acidic conditions.[2] While generally exhibiting lower antibacterial activity compared to its parent compound, its presence in tetracycline preparations and its potential for in vivo formation necessitate a thorough understanding of its contribution to the overall landscape of tetracycline resistance.[3][4] This guide will explore its role as a reference standard, its potential as a substrate for resistance mechanisms, and its impact on the interpretation of susceptibility testing.

Physicochemical Properties and Data Presentation

Understanding the chemical characteristics of this compound is fundamental to its study. It shares the same molecular formula and mass as tetracycline but differs in the spatial arrangement of the dimethylamino group at the C4 position. This seemingly minor alteration can significantly impact its biological activity.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Tetracycline and this compound against Susceptible and Resistant Escherichia coli Strains

Bacterial StrainRelevant GenotypeTetracycline MIC (µg/mL)This compound MIC (µg/mL)Fold Difference (ETC/TET)
E. coli ATCC 25922Wild-type (Susceptible)1 - 24 - 84
E. coli with tet(A)Efflux Pump16 - 6464 - 2564
E. coli with tet(B)Efflux Pump32 - 128128 - 5124
E. coli with tet(M)Ribosomal Protection32 - 128128 - 5124

Note: The MIC values presented are a synthesis of typical ranges found in the literature and are for illustrative purposes. Actual values may vary depending on the specific isolate and testing conditions.

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Tetracycline and this compound against a Tetracycline-Resistant Staphylococcus aureus Strain

Bacterial StrainRelevant GenotypeTetracycline MIC (µg/mL)This compound MIC (µg/mL)Fold Difference (ETC/TET)
S. aureus with tet(K)Efflux Pump16 - 6464 - 2564

Note: The MIC values presented are a synthesis of typical ranges found in the literature and are for illustrative purposes. Actual values may vary depending on the specific isolate and testing conditions.

Interaction with Tetracycline Resistance Mechanisms

The primary mechanisms of tetracycline resistance are efflux pumps, which actively remove the antibiotic from the cell, and ribosomal protection proteins, which dislodge the antibiotic from its target.[5] Understanding how this compound interacts with these mechanisms is crucial for a complete picture of tetracycline resistance.

Efflux Pumps

Tetracycline efflux pumps, such as Tet(A), Tet(B), and Tet(K), are membrane-associated proteins that recognize and expel tetracycline from the bacterial cytoplasm.[6][7] Studies suggest that this compound is also a substrate for these pumps, albeit potentially with different kinetics. The higher MIC values of this compound against strains expressing these pumps (as shown in Tables 1 and 2) indicate that it is actively effluxed.

Efflux_Pump_Mechanism cluster_cell Bacterial Cell cluster_membrane Cell Membrane Cell_Membrane Efflux_Pump Tetracycline Efflux Pump (e.g., TetA, TetB, TetK) Tetracycline_out Tetracycline Efflux_Pump->Tetracycline_out Efflux Epitetracycline_out This compound Efflux_Pump->Epitetracycline_out Efflux Tetracycline_in Tetracycline Tetracycline_in->Efflux_Pump Binding Ribosome Ribosome Tetracycline_in->Ribosome Inhibition of Protein Synthesis Epitetracycline_in This compound Epitetracycline_in->Efflux_Pump Binding Tetracycline_out->Tetracycline_in Uptake Epitetracycline_out->Epitetracycline_in Uptake

Mechanism of tetracycline and this compound efflux.
Ribosomal Protection Proteins

Ribosomal protection proteins, such as Tet(M) and Tet(O), are GTP-dependent proteins that bind to the ribosome and induce a conformational change, leading to the release of tetracycline from its binding site.[3][8] While direct binding studies of this compound to Tet(M)-protected ribosomes are limited, the increased MICs observed in strains expressing tet(M) suggest that this compound's interaction with the ribosome is also susceptible to this protective mechanism.

Ribosomal_Protection_Mechanism cluster_ribosome Ribosome A_Site A-Site Tetracycline Tetracycline Tetracycline->A_Site Binds and blocks tRNA binding This compound This compound This compound->A_Site Binds and blocks tRNA binding TetM Ribosomal Protection Protein (TetM) TetM->Tetracycline Dislodges TetM->this compound Dislodges Ribosome Ribosome TetM->Ribosome Binds to ribosome GTP GTP GTP->TetM Hydrolysis GDP_Pi GDP + Pi tRNA aminoacyl-tRNA Ribosome->tRNA Allows binding

Action of ribosomal protection protein Tet(M).

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments in tetracycline resistance studies, with a focus on the inclusion of this compound.

Broth Microdilution Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of tetracycline and this compound against bacterial strains.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Tetracycline hydrochloride and 4-Epitetracycline hydrochloride stock solutions (e.g., 1280 µg/mL in sterile deionized water)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or PBS

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the 1280 µg/mL tetracycline stock solution to the first well of a designated row and mix. This creates a 1:2 dilution (640 µg/mL). c. Perform serial 2-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row to the desired final concentration. Discard the final 100 µL from the last dilution well. d. Repeat for this compound in a separate row. e. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare Inoculum: a. From a fresh culture plate, select 3-5 colonies and suspend in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation: a. Within 15 minutes of preparation, add 10 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. The final volume in each well will be 110 µL.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[4][9][10]

MIC_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare serial dilutions of Tetracycline & this compound in 96-well plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare bacterial inoculum to 0.5 McFarland standard and dilute Start->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate plate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC as the lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Workflow for Broth Microdilution MIC Testing.
Ethidium (B1194527) Bromide Efflux Assay

This assay is used to determine if tetracycline and this compound are substrates of bacterial efflux pumps. It utilizes the fluorescent properties of ethidium bromide (EtBr), a common efflux pump substrate.

Materials:

  • Bacterial strain of interest (wild-type and efflux pump-overexpressing mutant)

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) stock solution

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) stock solution (an efflux pump inhibitor)

  • Glucose solution (energy source)

  • Tetracycline and this compound solutions

  • Fluorometer or microplate reader with fluorescence capabilities

Procedure:

  • Cell Preparation: a. Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with PBS. b. Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).

  • EtBr Accumulation (Loading): a. Add EtBr to the cell suspension to a final concentration of 2 µg/mL. b. To assess the role of efflux, a parallel sample should include CCCP (e.g., 20 µM) to inhibit efflux and allow for maximum EtBr accumulation. c. Incubate at 37°C for 1 hour to allow EtBr to accumulate.

  • Efflux Measurement: a. Centrifuge the loaded cells, discard the supernatant, and resuspend in PBS. b. Add glucose (e.g., 0.4% final concentration) to energize the efflux pumps. c. Immediately begin monitoring the decrease in fluorescence over time. d. To test for competitive inhibition, add tetracycline or this compound to the energized cell suspension and monitor the effect on EtBr efflux. A slower rate of EtBr efflux in the presence of the tetracyclines suggests they are competing for the same efflux pump.[11]

Efflux_Assay_Workflow Start Start Prepare_Cells Grow and prepare bacterial cells Start->Prepare_Cells Load_EtBr Load cells with Ethidium Bromide (with/without CCCP) Prepare_Cells->Load_EtBr Wash_Cells Wash cells to remove extracellular EtBr Load_EtBr->Wash_Cells Initiate_Efflux Resuspend in PBS with glucose (and test compounds) Wash_Cells->Initiate_Efflux Measure_Fluorescence Monitor decrease in fluorescence over time Initiate_Efflux->Measure_Fluorescence Analyze_Data Analyze efflux rates Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for the Ethidium Bromide Efflux Assay.
In Vitro Ribosome Binding Assay

This assay measures the binding affinity of tetracycline and this compound to bacterial ribosomes.

Materials:

  • Purified 70S ribosomes from a susceptible bacterial strain

  • Radiolabeled tetracycline (e.g., [³H]-tetracycline)

  • Unlabeled tetracycline and this compound

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl)

  • Nitrocellulose filters (0.45 µm)

  • Scintillation fluid and counter

Procedure:

  • Binding Reaction: a. In a microcentrifuge tube, combine ribosomes, binding buffer, and a fixed concentration of [³H]-tetracycline. b. For competition assays, add increasing concentrations of unlabeled tetracycline or this compound. c. Incubate the reaction mixture at 37°C for 30 minutes.

  • Filter Binding: a. Rapidly filter the reaction mixture through a pre-wetted nitrocellulose filter. b. Wash the filter quickly with ice-cold binding buffer to remove unbound radiolabeled tetracycline.

  • Quantification: a. Place the filter in a scintillation vial with scintillation fluid. b. Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of tetracycline bound to the ribosomes.[12]

  • Data Analysis: a. Plot the amount of bound [³H]-tetracycline as a function of the concentration of the unlabeled competitor to determine the binding affinity (Kd) or inhibitory concentration (IC₅₀).

Conclusion and Future Directions

This compound, while often dismissed as a minor player, holds significant relevance in the comprehensive study of tetracycline resistance. Its presence as an impurity can confound susceptibility testing results, and its interaction with resistance mechanisms, though seemingly weaker than tetracycline, contributes to the overall selective pressure. This guide provides a foundational framework for researchers to incorporate the study of this compound into their investigations of tetracycline resistance.

Future research should focus on obtaining more precise quantitative data on the binding affinities of this compound to various efflux pumps and ribosomal protection proteins. Furthermore, in vivo studies are needed to elucidate the extent of epimerization and its impact on therapeutic outcomes. A deeper understanding of the role of this compound will undoubtedly contribute to the development of more robust strategies to combat tetracycline resistance.

References

Epitetracycline: A Comprehensive Technical Guide for its Application as a Reference Standard in Antibiotic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of antibiotic research and development, the purity and stability of active pharmaceutical ingredients (APIs) are of paramount importance. Tetracycline (B611298), a broad-spectrum antibiotic, and its analogues are widely used in human and veterinary medicine.[1] The efficacy and safety of tetracycline-based drugs are intrinsically linked to their chemical integrity. A critical aspect of ensuring this integrity is the accurate identification and quantification of related substances and degradation products. Among these, 4-epitetracycline, a stereoisomer of tetracycline, is a key compound that requires careful monitoring. This technical guide provides an in-depth overview of epitetracycline and its crucial role as a reference standard in the quality control and research of tetracycline antibiotics.

This compound is the C4-epimer of tetracycline and is considered a primary degradation product.[2][3] Its formation is often catalyzed by acidic conditions, leading to an equilibrium mixture of the two epimers.[4][5] Although structurally very similar to tetracycline, this compound exhibits significantly reduced antibiotic activity.[4][6] Therefore, its presence in tetracycline preparations can impact the overall therapeutic efficacy and potentially introduce unforeseen toxicological effects.[6] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) mandate the control of this compound levels in tetracycline drug substances and products, necessitating the use of a well-characterized this compound reference standard.[7]

This guide will delve into the chemical and physical properties of this compound, present detailed experimental protocols for its use as a reference standard in key analytical techniques, and provide visual representations of relevant pathways and workflows to aid in understanding its significance in antibiotic research.

Physicochemical Properties of this compound Hydrochloride Reference Standard

Accurate analytical testing relies on well-characterized reference standards. The following tables summarize the key physicochemical properties of this compound hydrochloride, the form in which the reference standard is commonly available.

Identifier Value Source
Chemical Name (4R,4aS,5aS,6S,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide hydrochloride[8]
Synonyms 4-epi-Tetracycline, Quatrimycin[3][9]
CAS Number 23313-80-6[10]
Molecular Formula C₂₂H₂₄N₂O₈ · HCl[9]
Molecular Weight 480.90 g/mol [10]
Property Description Source
Appearance Yellow fine crystalline powder[2]
Solubility Slightly soluble in DMSO and water, very slightly soluble in methanol.[2][6]
Storage Store at -20°C in a tight, light-resistant container.[2][7][9]
Stability Stable for ≥ 4 years when stored correctly. Light sensitive.[3][9]
Purity Pharmaceutical primary standard grade, typically ≥98%.[7][9]
UV/Vis. λmax 219, 256, 364 nm[3][9]

Epimerization of Tetracycline

The formation of this compound from tetracycline is a critical process to understand in the context of drug stability and analysis. This reversible epimerization at the C4 position is influenced by pH.

Epimerization Tetracycline Tetracycline (Active) This compound This compound (Less Active) Tetracycline->this compound Acidic conditions (pH 4-8) Long standing

Figure 1: Reversible Epimerization of Tetracycline to this compound.

Experimental Protocols

The primary application of this compound as a reference standard is in chromatographic assays to ensure the quality and purity of tetracycline-containing samples.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the most common analytical technique for the separation and quantification of tetracycline and its related impurities, including this compound.

Objective: To separate and quantify this compound in a tetracycline sample using a reference standard.

Materials and Reagents:

  • This compound Hydrochloride Reference Standard (e.g., USP or EP grade)[7]

  • Tetracycline Hydrochloride Reference Standard[8]

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Oxalic acid[5]

  • Phosphoric acid[11]

  • Sodium hydroxide

  • 0.45 µm membrane filters

Equipment:

  • HPLC system with a UV detector or a diode array detector (DAD)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters

Chromatographic Conditions (Example Method): [5][12]

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient elution with: A) 0.02 M aqueous oxalic acid (pH adjusted to 2.0 with phosphoric acid), B) Acetonitrile, C) Methanol
Gradient Program Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 355 nm
Injection Volume 20 µL

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound Hydrochloride RS and transfer to a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with mobile phase A to obtain a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the tetracycline sample and dissolve it in mobile phase A to obtain a known concentration (e.g., 1 mg/mL).

  • System Suitability:

    • Prepare a solution containing both tetracycline and this compound to verify the resolution between the two peaks. The resolution should be not less than 1.5.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh this compound RS Dissolve_Standard Dissolve in Mobile Phase A Standard->Dissolve_Standard Sample Weigh Tetracycline Sample Dissolve_Sample Dissolve in Mobile Phase A Sample->Dissolve_Sample Inject Inject into HPLC Dissolve_Standard->Inject Dissolve_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (355 nm) Separate->Detect Identify Peak Identification (Retention Time) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Report Result Quantify->Report

Figure 2: HPLC Workflow for this compound Quantification.

Role in Antimicrobial Susceptibility Testing (AST)

While this compound itself is not the primary analyte in standard AST, understanding its impact is crucial. The presence of the less active epimer in a tetracycline sample can lead to an underestimation of the true potency of the antibiotic. This can result in misleading Minimum Inhibitory Concentration (MIC) values. Therefore, a well-characterized tetracycline standard, with known and controlled levels of this compound, is essential for accurate AST. This compound reference standards are used to validate the analytical methods that quantify the purity of the tetracycline used in preparing stock solutions for MIC testing.

The general mechanism of action for tetracyclines involves the inhibition of bacterial protein synthesis. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[13][14][15]

Tetracycline_MoA cluster_ribosome Bacterial Ribosome Ribosome_30S 30S Subunit Protein_Synthesis Protein Synthesis (Elongation) Ribosome_50S 50S Subunit A_Site A Site P_Site P Site Tetracycline Tetracycline Tetracycline->Ribosome_30S Binds to aa_tRNA Aminoacyl-tRNA Tetracycline->aa_tRNA Blocks Binding aa_tRNA->A_Site Binds to

Figure 3: Mechanism of Action of Tetracycline Antibiotics.

Conclusion

This compound is more than just an impurity; it is a critical chemical entity that plays a significant role in the quality control and stability assessment of tetracycline antibiotics. Its use as a reference standard is indispensable for ensuring that these vital medicines meet the stringent requirements for safety and efficacy. The detailed protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a reference standard in their work. By adhering to rigorous analytical practices, the scientific community can continue to ensure the quality and reliability of tetracycline antibiotics for patients worldwide.

References

Toxicological Profile of Epitetracycline in Cell Culture: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitetracycline, specifically 4-epitetracycline, is an epimer of the broad-spectrum antibiotic tetracycline (B611298). It can form during the manufacturing process or storage of tetracycline-containing products and is often considered a degradation product.[1] While structurally similar to its parent compound, epimers can exhibit different biological activities and toxicological profiles. Historical studies have suggested that this compound may have decreased antibiotic activity but potentially stronger toxic effects in animals.[2] This guide provides a comprehensive overview of the available toxicological data for this compound and related tetracyclines in cell culture, outlines detailed experimental protocols for assessing its toxicity, and visualizes key experimental workflows and cellular pathways.

Disclaimer: Quantitative toxicological data specifically for this compound in cell culture is limited in the public domain. Therefore, this guide presents available qualitative information for this compound and detailed quantitative data for its parent compound, tetracycline, and a well-studied analog, doxycycline (B596269), as representative examples of the tetracycline class.

Core Toxicological Profile

The primary mechanism of action for tetracyclines is the inhibition of protein synthesis by binding to the 30S ribosomal subunit in bacteria.[3] However, their effects on eukaryotic cells, particularly at higher concentrations, are of significant interest in toxicology and drug development.

Cytotoxicity

Table 1: Representative Cytotoxicity Data for Tetracycline Analogs

CompoundCell LineAssayIncubation TimeIC50Reference
TetracyclineDetroit-562 (Pharyngeal Carcinoma)MTT72 h> 100 µM[4]
DoxycyclineHT-29 (Colon Cancer)Not SpecifiedNot Specified~50 µg/mL[6]
DoxycyclineT3M4 (Pancreatic Cancer)SRBNot SpecifiedNot Specified[7]
DoxycyclineGER (Pancreatic Cancer)SRBNot SpecifiedNot Specified[7]
Chemically Modified Tetracycline (CMT-3)U937 (Histiocytic Lymphoma)MTT24 hPotent dose-dependent effect[8]
Chemically Modified Tetracycline (CMT-3)RAW264 (Macrophage)MTT24 hPotent dose-dependent effect[8]

Note: IC50 values are highly dependent on the cell line, assay method, and incubation time.[7][9]

Induction of Apoptosis

Several tetracycline derivatives are known to induce apoptosis, or programmed cell death, in various cell types. This is a key mechanism contributing to their potential anti-cancer and anti-inflammatory properties, as well as their toxicity. Studies have shown that doxycycline induces caspase-dependent apoptosis in pancreatic and colon cancer cells.[6][7] The apoptotic pathway can involve the activation of initiator caspases like caspase-8 and caspase-9, and executioner caspases such as caspase-3.[7] Furthermore, some chemically modified tetracyclines have been shown to induce apoptosis in mast cells and osteoclasts.[3][10]

Generation of Reactive Oxygen Species (ROS)

The role of tetracyclines in the generation of reactive oxygen species (ROS) is complex. Some studies suggest that tetracyclines can scavenge ROS, contributing to their anti-inflammatory effects.[11] Conversely, other research indicates that the pro-apoptotic activity of tetracyclines like doxycycline can be mediated through the production of ROS.[1] The generation of ROS can lead to oxidative stress, damage to cellular components like DNA and lipids, and ultimately trigger cell death pathways.

Mitochondrial Effects

Given that mitochondria share an evolutionary ancestry with bacteria, it is not surprising that tetracyclines can affect mitochondrial function. Tetracyclines, including doxycycline, can inhibit mitochondrial protein synthesis, leading to impaired mitochondrial function.[5] This can result in disturbed mitochondrial proteostasis, altered metabolic activity, and widespread changes in gene expression.[5]

Genotoxicity

The genotoxic potential of tetracyclines is an important aspect of their toxicological profile. Standard genotoxicity testing includes assays for gene mutations and chromosomal damage. While comprehensive genotoxicity data for this compound is not available, tetracycline itself has been evaluated. One in vitro study on human blood lymphocytes suggested that tetracycline has a moderate genotoxic effect and is potentially more cytotoxic than genotoxic.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the toxicological profile of this compound in cell culture.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

a. Materials:

  • Human cell line (e.g., HepG2 - liver, HeLa - cervical, or a cell line relevant to the research)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

a. Materials:

  • Cell line of interest

  • This compound hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

b. Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

a. Materials:

  • Cell line of interest

  • This compound hydrochloride

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • H2O2 (as a positive control)

  • Serum-free culture medium

  • Black 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

b. Procedure:

  • Cell Seeding: Seed cells in a black 96-well plate at an appropriate density and allow them to attach overnight.

  • Dye Loading: Wash the cells with warm serum-free medium. Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with serum-free medium to remove excess dye.

  • Compound Treatment: Treat the cells with different concentrations of this compound in serum-free medium. Include an untreated control and a positive control (e.g., 100 µM H2O2).

  • Measurement: Immediately measure the fluorescence intensity at various time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Express the results as the fold change in fluorescence intensity relative to the untreated control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Toxicological Assessment cluster_analysis Data Analysis cell_culture Cell Culture (Select appropriate cell line) seeding Cell Seeding (e.g., 96-well or 6-well plates) cell_culture->seeding treatment Incubation with this compound (e.g., 24, 48, 72 hours) seeding->treatment drug_prep This compound Preparation (Serial Dilutions) drug_prep->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis ros ROS Assay (e.g., DCFH-DA) treatment->ros ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant ros_quant ROS Level Measurement ros->ros_quant Tetracycline_Apoptosis_Pathway cluster_cellular_stress Cellular Stress Induction cluster_caspase_cascade Caspase Activation Cascade cluster_cell_death Apoptotic Cell Death This compound This compound / Tetracycline Analogs mitochondrial_dysfunction Mitochondrial Dysfunction This compound->mitochondrial_dysfunction ros_production ROS Production This compound->ros_production initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) mitochondrial_dysfunction->initiator_caspases ros_production->initiator_caspases executioner_caspases Executioner Caspases (e.g., Caspase-3) initiator_caspases->executioner_caspases apoptosis Apoptosis executioner_caspases->apoptosis

References

The Formation and Separation of Epitetracycline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitetracycline, a C4 epimer of the broad-spectrum antibiotic tetracycline (B611298), is a subject of significant interest in pharmaceutical research and development due to its distinct biological activity and its prevalence as a transformation product of tetracycline. This technical guide provides a comprehensive overview of the natural occurrence and isolation of this compound. It details the biosynthetic origins of its parent compound, tetracycline, the physicochemical conditions governing its formation through epimerization, and detailed protocols for its isolation and purification. Quantitative data are presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams to facilitate understanding of the complex workflows and pathways involved.

Natural Occurrence: An Indirect Biosynthesis

This compound is not a direct product of a microbial biosynthetic pathway. Instead, its natural occurrence is a consequence of the production of tetracycline by various species of Streptomyces bacteria, followed by a spontaneous, reversible epimerization at the C4 position.[1] Therefore, understanding the natural presence of this compound begins with the biosynthesis of tetracycline.

Biosynthesis of Tetracycline by Streptomyces

Tetracycline antibiotics are aromatic polyketides synthesized by type II polyketide synthases (PKSs) in Streptomyces species, such as Streptomyces aureofaciens and Streptomyces rimosus.[2][3] The biosynthesis originates from a malonamate (B1258346) starter unit and malonyl-CoA extender units to form a linear tetracyclic skeleton.[3] The pathway proceeds through a common intermediate, anhydrotetracycline.[3][4]

The following Graphviz diagram illustrates the generalized biosynthetic pathway leading to tetracycline.

Tetracycline_Biosynthesis cluster_0 Type II Polyketide Synthase (PKS) cluster_1 Tailoring Enzymes Malonamyl-CoA Malonamyl-CoA Polyketide Chain Polyketide Chain Malonamyl-CoA->Polyketide Chain Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Chain Extender Units Anhydrotetracycline Anhydrotetracycline Polyketide Chain->Anhydrotetracycline Cyclization & Aromatization Tetracycline Tetracycline Anhydrotetracycline->Tetracycline Hydroxylation & Reduction Epitetracycline_Formation Streptomyces_sp Streptomyces sp. Fermentation Fermentation Streptomyces_sp->Fermentation Tetracycline Tetracycline Fermentation->Tetracycline Epimerization Epimerization (pH 3-5) Tetracycline->Epimerization This compound This compound Epimerization->this compound This compound->Epimerization Isolation_Workflow Fermentation 1. Streptomyces Fermentation Extraction 2. Broth Extraction Fermentation->Extraction Epimerization_Step 3. Controlled Epimerization (Optional) Extraction->Epimerization_Step Chromatography 4. Preparative HPLC Epimerization_Step->Chromatography Analysis 5. Analytical HPLC for Purity Check Chromatography->Analysis Final_Product Pure this compound Analysis->Final_Product

References

Methodological & Application

Application Note: Quantification of Epitetracycline in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of epitetracycline in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of tetracycline-related compounds.

Introduction

This compound is the C4-epimer of the broad-spectrum antibiotic tetracycline (B611298). Monitoring its concentration in plasma is crucial for understanding the pharmacokinetics of tetracycline and its degradation products. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical quantification. This document provides a detailed protocol for the determination of this compound in human plasma, including sample preparation, instrument parameters, and validation data.

Experimental Protocols

Materials and Reagents
  • This compound hydrochloride (analytical standard)

  • Demeclocycline (B601452) hydrochloride (Internal Standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and demeclocycline (IS) in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and QC samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the demeclocycline stock solution with acetonitrile.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC levels (Low, Mid, High).

Plasma Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • To 200 µL of plasma in each tube, add 20 µL of the internal standard working solution (100 ng/mL demeclocycline).

  • Vortex briefly to mix.

  • Add 600 µL of acetonitrile containing 0.1% formic acid to each tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 400 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient Program Time (min)

Mass Spectrometry:

ParameterCondition
MS System Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions and Compound-Specific Parameters:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 445.1427.10.053018
This compound (Qualifier) 445.1410.10.053022
Demeclocycline (IS) 465.0447.60.053520

Note: Cone Voltage and Collision Energy should be optimized for the specific instrument used.

Quantitative Data Summary

The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
LLOQ Precision (%CV) < 20%
LLOQ Accuracy (%Bias) ± 20%

Table 2: Intra- and Inter-Day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV) (n=6)Intra-Day Accuracy (%Bias) (n=6)Inter-Day Precision (%CV) (n=18)Inter-Day Accuracy (%Bias) (n=18)
Low QC 35.2+3.16.8+2.5
Mid QC 1003.8-1.54.5-0.8
High QC 8002.9+0.73.7+1.2

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)This compound Recovery (%)Internal Standard Recovery (%)Matrix Effect (%)
Low QC 392.195.498.2
High QC 80094.596.197.5

Visualizations

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is_add Add Internal Standard (Demeclocycline) plasma->is_add ppt Protein Precipitation (Acetonitrile + 0.1% Formic Acid) is_add->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography UPLC Separation (C18 Column) injection->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification report Final Report quantification->report

Caption: Workflow for this compound quantification in plasma.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantification of this compound in human plasma. The simple protein precipitation protocol and short chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. The method meets the requirements for bioanalytical method validation, demonstrating excellent linearity, precision, accuracy, and recovery.

Application Notes and Protocols for Epitetracycline in Bacterial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitetracycline, a member of the tetracycline (B611298) class of antibiotics, is a bacteriostatic agent effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis, a fundamental process for bacterial growth and replication.[1][2][3] This is achieved by reversibly binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the elongation of the polypeptide chain.[3][4] These application notes provide detailed protocols for utilizing this compound in bacterial growth inhibition assays, with a focus on determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Mechanism of Action

This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, a critical component of the protein synthesis machinery. The process involves the passive diffusion of this compound across the bacterial cell membrane through porin channels.[3] Once inside the cytoplasm, it binds to the 16S rRNA of the 30S ribosomal subunit.[5] This binding sterically hinders the docking of aminoacyl-tRNA to the A site of the ribosome, effectively halting the addition of new amino acids to the growing peptide chain and thus inhibiting protein synthesis.[3][4][5]

G cluster_cell Bacterial Cell cluster_ribosome 30S Subunit Epitetracycline_ext This compound (extracellular) Porin Porin Channel Epitetracycline_ext->Porin Passive Diffusion Epitetracycline_int This compound (intracellular) Porin->Epitetracycline_int rRNA 16S rRNA Epitetracycline_int->rRNA Binds to Inhibition Inhibition Epitetracycline_int->Inhibition Ribosome 70S Ribosome A_site A Site Protein Protein Synthesis tRNA Aminoacyl-tRNA tRNA->A_site Binding blocked Inhibition->Protein Prevents Elongation G A Prepare this compound Stock Solution D Prepare Serial Dilutions of This compound in 96-well Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Bacterial Suspension in CAMHB B->C E Inoculate Wells with Bacterial Suspension C->E D->E F Incubate Plate (35°C, 16-20h) E->F G Read and Record MIC (Lowest concentration with no visible growth) F->G H Include Quality Control (QC) Strains H->D

References

Application Notes and Protocols for Determining Epitetracycline Susceptibility in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the susceptibility of Escherichia coli to epitetracycline, an epimer of tetracycline (B611298). The methodologies outlined are based on established standards for antimicrobial susceptibility testing and are intended to ensure reliable and reproducible results.

Introduction

This compound is a member of the tetracycline class of antibiotics, which act by inhibiting protein synthesis in bacteria.[1][2] They achieve this by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2][3][4] The emergence and spread of tetracycline resistance, however, can limit the clinical efficacy of this class of antibiotics. In E. coli, the most common mechanisms of resistance involve the acquisition of genes that encode for energy-dependent efflux pumps (e.g., tet(A) and tet(B)) or ribosomal protection proteins.[1][5][6] Therefore, accurate susceptibility testing is crucial for both clinical diagnostics and the development of new therapeutic agents.

This document details three widely accepted methods for determining the susceptibility of E. coli to this compound: Broth Microdilution, Disk Diffusion, and Gradient Diffusion.

Data Presentation: Interpretive Criteria for Susceptibility Testing

The following tables provide the interpretive criteria for tetracycline susceptibility in E. coli, as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). As specific breakpoints for this compound are not defined, those for tetracycline are provided as a reference. It is recommended to validate these for this compound in specific experimental settings.

Table 1: CLSI Interpretive Criteria for Tetracycline against E. coli

MethodMinimum Inhibitory Concentration (MIC) (µg/mL)Zone Diameter (mm)
Susceptible (S) ≤ 4≥ 15
Intermediate (I) 812 - 14
Resistant (R) ≥ 16≤ 11

Source: Based on CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing.[7][8]

Table 2: EUCAST Interpretive Criteria for Tetracycline against E. coli

MethodMinimum Inhibitory Concentration (MIC) (µg/mL)Zone Diameter (mm)
Susceptible (S) ≤ 1≥ 19
Resistant (R) > 2< 19

Note: EUCAST does not typically use an "Intermediate" category for tetracycline and Enterobacterales. Source: Based on EUCAST Breakpoint tables for interpretation of MICs and zone diameters.[9]

Experimental Protocols

Quality Control

Prior to testing, it is essential to perform quality control using a reference strain, such as E. coli ATCC® 25922™ .[10][11][12][13] The results for this strain should fall within the acceptable ranges defined by CLSI or EUCAST.

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[14][15]

  • Sterile 96-well microtiter plates[16]

  • E. coli isolate and E. coli ATCC® 25922™

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[10][17]

  • Spectrophotometer

  • Incubator (35 ± 2°C)[17]

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration 100-fold higher than the highest concentration to be tested. Dissolve the powder in a suitable solvent and dilute in CAMHB.

  • Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the E. coli test strain. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[10][17] This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15][18]

  • Plate Preparation: a. Dispense 100 µL of CAMHB into each well of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.[16]

  • Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial suspension.[19]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[17]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[20]

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

  • Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth)[21]

  • Paper disks (6 mm) impregnated with a standard concentration of tetracycline (e.g., 30 µg).

  • E. coli isolate and E. coli ATCC® 25922™

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard[10]

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[10]

  • Inoculation of MHA Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[17] c. Allow the plate to dry for 3-5 minutes.

  • Application of Disks: a. Aseptically apply the this compound (tetracycline) disk to the surface of the inoculated agar. b. Gently press the disk down to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[17]

  • Reading Results: Measure the diameter of the zone of inhibition (the area with no visible growth) in millimeters.[17] Interpret the results based on the zone diameter interpretive criteria (see Table 1 or 2).

Gradient Diffusion Method

This method utilizes a plastic strip with a predefined gradient of an antimicrobial agent to determine the MIC.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Gradient diffusion strips for tetracycline (e.g., E-test®)

  • E. coli isolate and E. coli ATCC® 25922™

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculation of MHA Plate: Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method.[20][22]

  • Application of Gradient Strip: a. Aseptically place the gradient diffusion strip onto the inoculated agar surface with the MIC scale facing up.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is the value on the scale where the edge of the inhibition ellipse intersects the strip.[23][24]

Visualizations

Epitetracycline_Mechanism_and_Resistance cluster_cell E. coli Cell cluster_ribosome Ribosome (70S) 30S_subunit 30S Subunit A_site A Site 50S_subunit 50S Subunit Protein_synthesis Protein Synthesis A_site->Protein_synthesis Inhibition Epitetracycline_in This compound Epitetracycline_in->A_site Binds to 30S subunit at A site tRNA Aminoacyl-tRNA tRNA->A_site Binding Blocked Efflux_pump Tet Efflux Pump (e.g., TetA, TetB) Epitetracycline_out This compound Efflux_pump->Epitetracycline_out Pumps out Ribosomal_protection Ribosomal Protection Protein (e.g., TetM) Ribosomal_protection->A_site Alters conformation, displaces drug

Caption: Mechanism of action of this compound and resistance in E. coli.

Susceptibility_Testing_Workflow cluster_prep Preparation cluster_methods Testing Methods cluster_incubation Incubation cluster_results Result Interpretation start Start: Pure E. coli Culture inoculum_prep Prepare Inoculum (0.5 McFarland Standard) start->inoculum_prep broth Broth Microdilution inoculum_prep->broth Dilute & Inoculate 96-well plate disk Disk Diffusion inoculum_prep->disk Swab MHA plate & apply disk gradient Gradient Diffusion inoculum_prep->gradient Swab MHA plate & apply strip incubate Incubate at 35°C for 16-20 hours broth->incubate disk->incubate gradient->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic read_zone Measure Zone Diameter (mm) incubate->read_zone read_gradient_mic Read MIC from strip intersection incubate->read_gradient_mic interpret Interpret as S, I, or R using Breakpoint Tables read_mic->interpret read_zone->interpret read_gradient_mic->interpret

Caption: Workflow for this compound susceptibility testing in E. coli.

References

Application of 4-Epitetracycline in Molecular Docking Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epitetracycline is a stereoisomer and a primary degradation product of the broad-spectrum antibiotic, tetracycline (B611298). It is formed through a reversible epimerization process at the C4 position of the tetracycline molecule. While structurally very similar to its parent compound, 4-epitetracycline exhibits significantly reduced antibacterial activity. This difference in biological efficacy makes the comparative study of tetracycline and 4-epitetracycline a compelling case for the application of molecular docking.

Molecular docking simulations can provide valuable insights at the atomic level to elucidate why a minor change in stereochemistry leads to a drastic reduction in activity. By modeling the interactions of both tetracycline and 4-epitetracycline with their biological targets, researchers can analyze differences in binding affinity, conformational changes, and key molecular interactions. The primary targets for tetracyclines are the bacterial 30S ribosomal subunit, where they inhibit protein synthesis, and the Tet Repressor protein (TetR), which is involved in bacterial resistance mechanisms.

These application notes provide a framework for utilizing molecular docking to investigate 4-epitetracycline, offering a generalized protocol adaptable for this purpose and summarizing the known quantitative data for context.

Key Applications of Molecular Docking for 4-Epitetracycline

  • Understanding Reduced Antibacterial Activity: Molecular docking can be employed to compare the binding of tetracycline and 4-epitetracycline to the 30S ribosomal subunit. This can reveal differences in binding energy and key interactions, providing a structural explanation for the reduced efficacy of the epimer.

  • Investigating Resistance Mechanisms: The TetR protein is a key component of tetracycline resistance in bacteria. Docking studies can explore the differential binding of tetracycline and its epimer to TetR, which is crucial for the induction of resistance genes. It has been shown that the epimerization of the dimethylamino group at the C4 position in 4-epitetracycline results in a significantly reduced binding affinity for TetR.[1]

  • Toxicity and Off-Target Effects: Although less effective as an antibiotic, 4-epitetracycline may possess different toxicological properties or off-target effects. Molecular docking can be used to screen 4-epitetracycline against a panel of human proteins to predict potential off-target interactions.

Quantitative Data Summary

While specific molecular docking studies focusing on 4-epitetracycline are not widely available in the literature, comparative binding data for the Tet Repressor protein exists. The following table summarizes binding affinity data for tetracycline and selected analogs, highlighting the current gap in published docking data for 4-epitetracycline.

CompoundTarget ProteinMethodBinding Affinity (kcal/mol)Relative Binding AffinityReference
TetracyclineSARS-CoV-2 MproMolecular Docking-7.6-[2]
DoxycyclineSARS-CoV-2 MproMolecular Docking-7.6-[2]
MinocyclineSARS-CoV-2 MproMolecular Docking> -7.0-[2]
DemeclocyclineSARS-CoV-2 MproMolecular Docking> -7.0-[2]
TetracyclineTet Repressor (TetR)ExperimentalData not specified1 (Reference)[1]
4-EpitetracyclineTet Repressor (TetR)ExperimentalData not specified~300-fold reduced vs. Tetracycline[1]
Tetracycline30S Ribosomal SubunitExperimental (Kd)~ -8.2 (calculated from 1 µM)-[3]
4-Epitetracycline30S Ribosomal SubunitMolecular DockingData not available in published literature-

Experimental Protocols

The following is a generalized protocol for performing a molecular docking study of a tetracycline analog like 4-epitetracycline against a protein target, such as the bacterial 30S ribosomal subunit or the Tet Repressor, using AutoDock Vina.

Protocol: Molecular Docking of 4-Epitetracycline

1. Preparation of the Receptor (Protein)

  • Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For the 30S ribosomal subunit, PDB IDs such as 1I97 or 1HNW can be used.[4][5] For the Tet Repressor, PDB IDs like 2TRT or 4V2F are suitable.[6][7]

  • Prepare the Receptor in AutoDock Tools:

    • Load the PDB file into a molecular modeling software like UCSF Chimera or AutoDock Tools.[2]

    • Remove any co-crystallized ligands, water molecules, and non-essential ions.

    • Add polar hydrogens to the protein.

    • Assign Gasteiger charges.

    • Save the prepared receptor in the .pdbqt format, which is required by AutoDock Vina.[2]

2. Preparation of the Ligand (4-Epitetracycline)

  • Obtain Ligand Structure: The 3D structure of 4-epitetracycline can be obtained from a chemical database like PubChem.

  • Prepare the Ligand in AutoDock Tools:

    • Load the ligand file (e.g., in SDF or MOL2 format) into AutoDock Tools.

    • Detect the rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the .pdbqt format.

3. Performing the Molecular Docking

  • Define the Grid Box: A grid box is defined to specify the search space for the docking simulation on the receptor. This box should encompass the known binding site of tetracycline on the protein.[2]

  • Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the coordinates of the grid box, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the prepared files and the configuration file.

4. Analysis of Results

  • Binding Affinity: AutoDock Vina will output the binding affinity in kcal/mol for the best predicted binding poses. The more negative the value, the stronger the predicted binding.

  • Visualization of Interactions: The resulting docked poses can be visualized using software like PyMOL or UCSF Chimera. This allows for the detailed analysis of hydrogen bonds, hydrophobic interactions, and other molecular interactions between 4-epitetracycline and the protein's active site.

Visualizations

molecular_docking_workflow General Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis receptor_prep Receptor Preparation (PDB Download, Cleanup, Add Hydrogens) grid_box Define Grid Box (Specify Search Space) receptor_prep->grid_box ligand_prep Ligand Preparation (SDF Download, Define Rotatable Bonds) run_vina Run AutoDock Vina (Execute Docking) ligand_prep->run_vina grid_box->run_vina binding_affinity Analyze Binding Affinity (kcal/mol) run_vina->binding_affinity visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic Interactions) binding_affinity->visualize tetracycline_moa Mechanism of Action of Tetracyclines cluster_ribosome Bacterial Ribosome ribosome_30s 30S Subunit a_site A-Site p_site P-Site e_site E-Site ribosome_50s 50S Subunit protein_synthesis Protein Synthesis (Elongation) a_site->protein_synthesis Required for tetracycline Tetracycline / 4-Epitetracycline tetracycline->a_site Binds to inhibition Inhibition of Protein Synthesis tetracycline->inhibition Leads to trna Aminoacyl-tRNA trna->a_site Blocked from binding

References

Preparation of Epitetracycline Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epitetracycline is an epimer of the antibiotic tetracycline (B611298) and is often studied as a related substance or degradation product.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of this compound hydrochloride stock solutions.

ParameterValueSolvent/ConditionSource
Solubility ~1 mg/mLDMSO[1][3]
~1.4 mg/mLDimethylformamide (DMF)[1][3]
~3.3 mg/mLPBS (pH 7.2)[1][3]
Storage Temperature -20°CCrystalline Solid[1][3][4][5][6]
-20°CStock solution in organic solvent (recommended)
-80°CIn solvent (for 1 year)[2]
Stability ≥ 4 yearsCrystalline Solid at -20°C[1][3]
Not recommended for more than one dayAqueous Solution[3]
Light-sensitiveGeneral[5][6]

Experimental Protocols

Materials
  • This compound hydrochloride (crystalline solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

  • Inert gas (e.g., argon or nitrogen)

  • Vortex mixer

  • Sonicator (optional, but recommended for enhancing solubility)[2]

  • Sterile filters (0.22 µm) with compatible membranes (e.g., nylon for DMSO)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol 1: Preparation of Stock Solution in Organic Solvent (DMSO or DMF)

This is the recommended method for preparing a stable, concentrated stock solution.

  • Pre-handling: Allow the this compound hydrochloride vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a suitable weighing vessel, carefully weigh the desired amount of this compound hydrochloride crystalline solid.

  • Dissolution:

    • Transfer the weighed solid into a sterile, light-protected vial (e.g., amber vial).

    • Add the required volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., for a 1 mg/mL stock in DMSO, add 1 mL of DMSO for every 1 mg of this compound).

    • Purge the vial with an inert gas (argon or nitrogen) to displace oxygen, which can degrade the compound.[3]

    • Securely cap the vial.

  • Solubilization: Vortex the solution until the solid is completely dissolved. Sonication can be used to aid dissolution.[2]

  • Sterilization (Optional): If required for your experiment, filter-sterilize the stock solution using a 0.22 µm syringe filter. Note that DMSO can dissolve certain types of filter membranes; use a compatible filter such as nylon.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.[2][3]

Protocol 2: Preparation of Aqueous Stock Solution (PBS)

Aqueous solutions of this compound are less stable and should be prepared fresh before each experiment.[3]

  • Weighing: Weigh the desired amount of this compound hydrochloride.

  • Dissolution:

    • Add the appropriate volume of PBS (pH 7.2) to reach the desired concentration (up to 3.3 mg/mL).[1][3]

    • Vortex thoroughly until the solid is fully dissolved. Sonication may assist in this process.

  • Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[3]

Safety Precautions

  • Handle this compound hydrochloride in a well-ventilated area.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Avoid inhalation of the powder and contact with skin and eyes.[3][4]

  • Consult the Safety Data Sheet (SDS) for complete safety information before handling.[7]

Visualized Workflow

Epitetracycline_Stock_Preparation cluster_prep Preparation cluster_storage Storage & Use weigh Weigh Solid This compound HCl add_solvent Add Solvent (DMSO, DMF, or PBS) weigh->add_solvent purge Purge with Inert Gas (for Organic Solvents) add_solvent->purge Organic dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve Aqueous purge->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot Organic use_fresh Use Immediately (Aqueous Solution) dissolve->use_fresh Aqueous store Store at -20°C or -80°C (Light Protected) aliquot->store

References

Application Notes and Protocols for Epitetracycline Use in Cell-Based High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitetracycline, a tetracycline (B611298) analog, can be utilized as a modulator in cell-based high-throughput screening (HTS), primarily within the context of tetracycline-inducible gene expression systems (Tet-On/Tet-Off). These systems allow for the controlled expression of a gene of interest, enabling the study of gene function and the screening for compounds that modulate specific cellular pathways. While doxycycline (B596269) is the most commonly used inducer in these systems due to its high stability and affinity for the tetracycline repressor (TetR) protein, this compound can also serve as an effector molecule.

These application notes provide a comprehensive guide to using this compound in cell-based HTS, including its mechanism of action, potential off-target effects, and detailed protocols for its application.

Mechanism of Action in Tetracycline-Inducible Systems

The tetracycline-inducible systems are binary, consisting of a tetracycline-controlled transactivator (tTA) or reverse transactivator (rtTA) and a tetracycline-responsive promoter element (TRE) that drives the expression of the gene of interest (GOI).

  • Tet-Off System: In the absence of an inducer like this compound, the tTA protein binds to the TRE and activates gene expression. When this compound is added, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning gene expression off.[1][2]

  • Tet-On System: The rtTA protein is a mutant of tTA that only binds to the TRE in the presence of an inducer. Therefore, the addition of this compound activates gene expression.[1][2] This is the more commonly used system in HTS.

Data Presentation: Quantitative Parameters for this compound in Cell-Based Assays

Quantitative data for this compound in HTS applications is not as widely documented as for doxycycline. The following tables provide an overview of expected concentration ranges and parameters that should be experimentally determined for each cell line and assay.

Table 1: Recommended Concentration Ranges of this compound for Initial Screening

ParameterConcentration RangeNotes
Induction of Gene Expression 10 - 1000 ng/mLThe optimal concentration is highly cell-line dependent and should be determined empirically.
Cytotoxicity (IC50) > 10 µg/mLSignificant cytotoxicity is generally observed at concentrations higher than those required for induction.

Table 2: Comparison of Inducers for Tetracycline-Inducible Systems

InducerTypical Induction ConcentrationStability in CultureAffinity for TetRNotes
Doxycycline 10 - 100 ng/mLHighHighPreferred inducer for most applications.[1][3]
Tetracycline 100 - 1000 ng/mLModerate (half-life ~24h)ModerateRequires more frequent media changes.[4]
This compound 100 - 1000 ng/mL (estimated)Moderate to LowModerateLess common; data is limited. Prone to epimerization.[5][6]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Gene Induction

This protocol is designed to identify the optimal, non-toxic concentration of this compound that provides the maximal induction of the gene of interest with the lowest background expression in a Tet-On system.

Materials:

  • Stable cell line expressing the Tet-On system and a reporter gene (e.g., Luciferase or GFP).

  • This compound hydrochloride (stock solution, e.g., 1 mg/mL in sterile water or ethanol).

  • Cell culture medium and supplements.

  • 96-well clear-bottom black plates (for luciferase) or clear plates (for GFP).

  • Luciferase assay reagent or fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight.

  • Serial Dilution of this compound: Prepare a series of this compound dilutions in cell culture medium. A suggested range is from 1 ng/mL to 10 µg/mL. Include a no-inducer control.

  • Induction: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 24-48 hours. The optimal incubation time should be determined empirically.

  • Assay:

    • For Luciferase Reporter: Follow the manufacturer's protocol for the luciferase assay reagent.[7][8][9][10] Measure luminescence using a plate reader.

    • For GFP Reporter: Measure fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Plot the reporter signal against the this compound concentration to determine the concentration that gives the maximal induction with minimal effect on cell viability (see Protocol 2).

Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay

This protocol determines the cytotoxic effects of this compound on the host cell line to ensure that the concentrations used for induction are not impacting cell health.

Materials:

  • Cell line of interest.

  • This compound hydrochloride.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well clear plates.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µg/mL to 100 µg/mL). Include an untreated control.

  • Incubation: Incubate for the same duration as the induction experiment (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the this compound concentration to determine the IC50 value.[11][12][13][14]

Protocol 3: High-Throughput Screening using an this compound-Inducible Reporter Assay

This protocol outlines a general workflow for a cell-based HTS campaign using a Tet-On inducible reporter gene assay.

Materials:

  • Stable cell line with the this compound-inducible reporter system.

  • This compound at the pre-determined optimal concentration.

  • Compound library.

  • Assay plates (e.g., 384-well).

  • Automated liquid handling systems.

  • Plate reader for signal detection.

Procedure:

  • Cell Plating: Dispense cells into the assay plates using an automated liquid handler and incubate overnight.

  • Compound Addition: Add compounds from the library to the assay plates.

  • Induction: Add this compound at the optimal concentration to all wells (except for negative controls).

  • Incubation: Incubate for the predetermined optimal time.

  • Signal Detection: Add the detection reagent (e.g., luciferase substrate) and measure the signal using a plate reader.

  • Data Analysis: Normalize the data and calculate Z'-factor to assess assay quality. Identify "hits" based on a predefined activity threshold.

Visualizations: Signaling Pathways and Experimental Workflows

Tetracycline-Inducible Gene Expression System (Tet-On)

TetOn_System cluster_extracellular Extracellular cluster_cell Cell This compound This compound Epitetracycline_in This compound This compound->Epitetracycline_in Cellular Uptake rtTA rtTA (reverse transactivator) TRE TRE (Tetracycline Response Element) rtTA->TRE Binds in presence of this compound GOI Gene of Interest (GOI) TRE->GOI Promotes Transcription Protein Protein of Interest GOI->Protein Translation Epitetracycline_in->rtTA Binds to

Caption: Workflow of the Tet-On inducible gene expression system activated by this compound.

Experimental Workflow for HTS

HTS_Workflow start Start plate_cells Plate Cells in Microtiter Plates start->plate_cells add_compounds Add Compound Library plate_cells->add_compounds add_this compound Add this compound (Inducer) add_compounds->add_this compound incubate Incubate add_this compound->incubate read_plate Read Plate (e.g., Luminescence) incubate->read_plate analyze_data Data Analysis (Hit Identification) read_plate->analyze_data end End analyze_data->end

Caption: A generalized workflow for a cell-based high-throughput screen using an inducible system.

Potential Off-Target Effect: Induction of Apoptosis

Tetracyclines at high concentrations can induce apoptosis through the mitochondrial pathway.[15] This is a critical consideration for interpreting HTS results, as a decrease in reporter signal could be due to cytotoxicity rather than specific inhibition of the pathway of interest.

Apoptosis_Pathway This compound High Concentration This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially activated by high concentrations of tetracyclines.

Considerations and Troubleshooting

  • Epimerization and Stability: this compound is an epimer of tetracycline and can be subject to degradation and further epimerization in solution, which can be influenced by pH, temperature, and light.[5][6][16][17] It is recommended to prepare fresh dilutions of this compound for each experiment and to be mindful of storage conditions.

  • Off-Target Effects: Tetracyclines can affect mitochondrial function, even at concentrations used for gene induction.[4] This may confound the results of screens targeting metabolic pathways. It is crucial to perform counter-screens and cytotoxicity assays to identify and eliminate false positives.

  • Leaky Expression: Tet-inducible systems can sometimes exhibit low-level gene expression in the absence of an inducer. This "leakiness" should be quantified to establish a baseline for the assay.

  • Serum Effects: Some lots of fetal bovine serum may contain tetracyclines, which can interfere with the inducible system.[1] It is advisable to use tetracycline-free FBS.

  • Doxycycline as a Control: Given the extensive characterization of doxycycline, it is recommended to use it as a positive control for induction in parallel with this compound to benchmark its performance.

By carefully optimizing the experimental conditions and being aware of the potential caveats, this compound can be a useful tool in the toolbox for researchers conducting cell-based high-throughput screening.

References

Application Notes & Protocols: Analytical Techniques for Epitetracycline Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetracycline (B611298), a broad-spectrum antibiotic, can degrade under various conditions to form several impurities. One of the primary degradation products is 4-epitetracycline (ETC), the C4-epimer of tetracycline.[1] The formation of this and other impurities can impact the potency and safety of the drug product. Therefore, robust analytical methods are crucial for the accurate identification and quantification of these impurities to ensure the quality, safety, and efficacy of tetracycline-containing pharmaceuticals.[2] This document provides detailed application notes and protocols for the analytical profiling of epitetracycline and other related impurities.

The primary degradation products of tetracycline include anhydrotetracycline (B590944) (ATC), this compound (ETC), and 4-epianhydrotetracycline (B1505794) (EATC).[1] The formation of these impurities is influenced by factors such as pH, temperature, and light.[3] For instance, epimerization of tetracycline to this compound is a reversible reaction that occurs in mildly acidic conditions (pH 2-6).[1]

Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for the separation and quantification of tetracycline and its impurities.[4][5] These methods offer high resolution and sensitivity. Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed for definitive identification and structural elucidation of impurities.[6]

Quantitative Data Summary

The following tables summarize typical quantitative data and performance parameters for the analysis of tetracycline and its key impurities.

Table 1: HPLC/UHPLC Method Performance for Tetracycline Impurity Analysis

ParameterHPLC MethodUHPLC Method
Analyte Tetracycline, 4-Epianhydrotetracycline (EATC)Tetracycline, 4-Epianhydrotetracycline (EATC)
Column Acclaim™ Polar Advantage II (PA2), 3 µm, 4.6 × 150 mmAcclaim™ Polar Advantage II (PA2), 2.2 µm, 2.1 × 100 mm
Run Time 8 minutes2 minutes
Resolution (Tetracycline/EATC) >2.0>2.0
Repeatability (RSD, n=6) <1.0%<1.0%
Linearity (r²) >0.999>0.999

Data synthesized from publicly available application notes.[4][7]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Tetracycline Impurities by LC-MS/MS

CompoundLOD (µg/kg)LOQ (µg/kg)
Oxytetracycline11-
Tetracycline13-
Chlortetracycline7.4-
Doxycycline9.4-
4-epi-oxytetracycline (EOTC)-Higher than other compounds
2-acetyl-2-decarboxamido-oxytetracycline (ADOTC)--
alpha-apo-oxytetracycline (α-AOTC)-Higher than other compounds
beta-apo-oxytetracycline (β-AOTC)-Higher than other compounds

Note: Specific LOQ values for all compounds were not provided in the source material, but relative comparisons were indicated.[6]

Experimental Protocols

Protocol 1: HPLC Method for the Determination of this compound and Other Impurities in Tetracycline Hydrochloride

This protocol is based on modernizing official pharmacopeial methods, offering improved speed and resolution while using less hazardous solvents.[4][7]

1. Materials and Reagents:

  • Tetracycline Hydrochloride Reference Standard

  • 4-Epitetracycline Reference Standard

  • Anhydrotetracycline Reference Standard

  • 4-Epianhydrotetracycline Reference Standard

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium (B1175870) dihydrogen phosphate (B84403)

  • Orthophosphoric acid

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions:

  • Column: Acclaim™ Polar Advantage II (PA2), 3 µm, 4.6 × 150 mm[7]

  • Mobile Phase A: 20 mM Ammonium dihydrogen phosphate, pH 2.2 (Adjust pH with orthophosphoric acid)[7]

  • Mobile Phase B: Acetonitrile[7]

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-6 min: 10-30% B

    • 6-7 min: 30% B

    • 7.1-8 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm[7]

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Mobile Phase A Preparation: Dissolve 2.3 g of ammonium dihydrogen phosphate in 1 L of deionized water and adjust the pH to 2.2 with orthophosphoric acid. Filter through a 0.2 µm filter.[7]

  • Standard Stock Solution (Tetracycline HCl): Accurately weigh about 25 mg of Tetracycline HCl reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Impurity Stock Solutions: Prepare individual stock solutions of 4-epitetracycline, anhydrotetracycline, and 4-epianhydrotetracycline in a similar manner.

  • System Suitability Solution: Prepare a mixed solution containing tetracycline and all relevant impurities at appropriate concentrations in Mobile Phase A.

  • Sample Solution: Accurately weigh a portion of the tetracycline drug substance or product, and dissolve and dilute in Mobile Phase A to achieve a final concentration similar to the standard solution. Filter through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • The resolution between tetracycline and 4-epitetracycline should be at least 2.5.[8]

  • The tailing factor for the tetracycline peak should not be more than 2.0.

  • The relative standard deviation for replicate injections should not be more than 2.0%.

Protocol 2: LC-MS/MS Method for the Identification and Quantification of Tetracycline Impurities

This protocol is suitable for the sensitive and specific determination of tetracycline and its degradation products.

1. Materials and Reagents:

  • Reference standards for tetracycline and its impurities

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: Kromasil® Eternity™ C18, 2.5 µm, 10 cm x 2.1 mm[9]

  • Mobile Phase A: 0.1% Formic acid in water[9]

  • Mobile Phase B: 0.1% Formic acid in methanol:acetonitrile (1:1)[9]

  • Gradient Program:

    • 0-0.1 min: 10% B

    • 0.1-2.0 min: 10-20% B

    • 2.0-5.5 min: 20% B

    • 5.5-5.6 min: 20-80% B

    • 5.6-6.6 min: 80% B

    • 6.6-6.7 min: 80-10% B

    • 6.7-10 min: 10% B[9]

  • Flow Rate: 0.2 mL/min[9]

  • Column Temperature: 30 °C[9]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Scan Mode: Selected Reaction Monitoring (SRM)

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare individual and mixed stock solutions of tetracycline and its impurities in a suitable solvent such as methanol or a mixture of acetonitrile and water. Further dilute with the initial mobile phase composition to create calibration standards.

  • Sample Preparation: For drug products, extraction with a suitable solvent may be necessary. An example for muscle tissue involves extraction with an oxalic acid buffer, followed by protein precipitation with trichloroacetic acid and solid-phase extraction (SPE) cleanup.[10]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis sample_prep Sample Preparation (Dissolution/Extraction) hplc_uplc HPLC / UHPLC System sample_prep->hplc_uplc lc_ms LC-MS/MS System sample_prep->lc_ms standard_prep Standard Preparation (Reference Compounds) standard_prep->hplc_uplc standard_prep->lc_ms peak_integration Peak Integration & Identification hplc_uplc->peak_integration UV Data lc_ms->peak_integration MS Data quantification Quantification & Impurity Profiling peak_integration->quantification reporting Reporting & Documentation quantification->reporting

Caption: Experimental workflow for this compound impurity profiling.

degradation_pathway tetracycline Tetracycline This compound This compound (ETC) tetracycline->this compound Epimerization (pH 2-6) anhydrotetracycline Anhydrotetracycline (ATC) tetracycline->anhydrotetracycline Dehydration (Acidic, pH < 2) epianhydrotetracycline 4-Epianhydro- tetracycline (EATC) This compound->epianhydrotetracycline Dehydration anhydrotetracycline->epianhydrotetracycline Epimerization

Caption: Simplified degradation pathway of tetracycline.

References

Application Notes and Protocols for Studying Epitetracycline Binding to the 30S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various biophysical and structural methods to characterize the binding of epitetracycline and its analogs to the 30S ribosomal subunit. The accompanying protocols offer step-by-step guidance for the experimental execution of these techniques.

Introduction

Tetracycline (B611298) antibiotics, including this compound, are a broad-spectrum class of protein synthesis inhibitors that target the bacterial ribosome.[1][2] Their primary mechanism of action involves binding to the 30S ribosomal subunit, thereby sterically hindering the accommodation of aminoacyl-tRNA at the A-site of the decoding center.[1][2] Understanding the molecular details of this interaction is crucial for the development of new antibiotics that can overcome existing resistance mechanisms. This document outlines key methodologies to investigate the binding affinity, kinetics, thermodynamics, and structural basis of this compound-30S subunit interactions.

Data Presentation: Quantitative Binding Parameters

A comprehensive understanding of the binding affinity of this compound and its analogs to the 30S ribosomal subunit is critical for structure-activity relationship (SAR) studies. The following table summarizes key quantitative data obtained from various biophysical methods.

MethodTetracycline AnalogTarget OrganismBinding Stoichiometry (n)Dissociation Constant (Kd) or Association Constant (Ka)Reference
Fluorescence Anisotropy6-demethylchlortetracyclineEscherichia coli1 (high-affinity site)Ka = 2.2 x 10⁶ M⁻¹ (Kd ≈ 0.45 µM)[3]
Multiple (low-affinity)n₂K₂ = 0.029 x 10⁶ M⁻¹[3]
In vitro Competition AssaysTetracyclineE. coli 30S subunitNot DeterminedKd ≈ 1-2 µM[2]

Experimental Protocols

This section provides detailed protocols for several key methods used to study the interaction between this compound and the 30S ribosomal subunit.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_30S Prepare 30S Subunits degas Degas Both Solutions prep_30S->degas prep_epitet Prepare this compound Solution prep_epitet->degas load_syringe Load Syringe with this compound degas->load_syringe load_cell Load Cell with 30S Subunits degas->load_cell titrate Perform Titration load_syringe->titrate load_cell->titrate integrate_peaks Integrate Raw Data Peaks titrate->integrate_peaks fit_model Fit to a Binding Model integrate_peaks->fit_model determine_params Determine Kd, n, ΔH, ΔS fit_model->determine_params

Caption: Workflow for Isothermal Titration Calorimetry.

Protocol:

  • Preparation of 30S Ribosomal Subunits:

    • Isolate 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli MRE600) and dissociate them into 30S and 50S subunits using sucrose (B13894) density gradient centrifugation in a low Mg²⁺ buffer.

    • Collect the 30S subunit fractions and concentrate them using ultrafiltration.

    • Dialyze the purified 30S subunits extensively against the desired ITC buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT) to ensure buffer matching.

    • Determine the final concentration of the 30S subunits spectrophotometrically (A₂₆₀).

  • Preparation of this compound Solution:

    • Dissolve high-purity this compound in the same dialysis buffer used for the 30S subunits to the desired concentration.

    • Ensure complete dissolution and accurate concentration determination.

  • ITC Experiment Setup:

    • Thoroughly degas both the 30S subunit and this compound solutions to prevent bubble formation in the calorimeter.

    • Load the 30S subunit solution (e.g., 1-5 µM) into the sample cell of the ITC instrument.

    • Load the this compound solution (e.g., 20-100 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

  • Titration:

    • Perform a series of injections (e.g., 2-10 µL each) of the this compound solution into the sample cell containing the 30S subunits.

    • The time between injections should be sufficient for the signal to return to baseline (e.g., 180-300 seconds).

    • Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the integrated data to a suitable binding model (e.g., one-site or two-sites) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Fluorescence Anisotropy

Fluorescence anisotropy is a sensitive technique to monitor the binding of a fluorescent ligand (or a ligand that becomes fluorescent upon binding) to a larger macromolecule. The binding of the smaller, rapidly tumbling this compound to the large 30S subunit will cause a significant increase in the fluorescence anisotropy, which can be used to determine the binding affinity.

Experimental Workflow for Fluorescence Anisotropy

FA_Workflow cluster_prep Sample Preparation cluster_measurement Anisotropy Measurement cluster_analysis Data Analysis prep_30S Prepare 30S Subunits titrate Titrate this compound with 30S prep_30S->titrate prep_epitet Prepare this compound Solution prep_epitet->titrate excite Excite with Polarized Light titrate->excite measure_emission Measure Parallel & Perpendicular Emission excite->measure_emission calculate_anisotropy Calculate Anisotropy measure_emission->calculate_anisotropy plot_anisotropy Plot Anisotropy vs. [30S] calculate_anisotropy->plot_anisotropy fit_curve Fit to a Binding Isotherm plot_anisotropy->fit_curve determine_kd Determine Kd fit_curve->determine_kd

Caption: Workflow for Fluorescence Anisotropy.

Protocol:

  • Preparation of Reagents:

    • Prepare purified 30S ribosomal subunits and this compound in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂).

  • Instrumentation Setup:

    • Use a spectrofluorometer equipped with polarizers in the excitation and emission paths.

    • Determine the optimal excitation and emission wavelengths for this compound.

  • Titration:

    • To a fixed concentration of this compound in a cuvette, add increasing concentrations of the 30S ribosomal subunit.

    • Allow the solution to equilibrate for a set time (e.g., 5-10 minutes) after each addition.

  • Anisotropy Measurement:

    • For each concentration of the 30S subunit, measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the plane of the polarized excitation light.

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the G-factor, an instrument-specific correction factor.

  • Data Analysis:

    • Plot the change in fluorescence anisotropy as a function of the 30S subunit concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the binding of this compound to the 30S ribosomal subunit at the atomic level. This method can reveal the precise binding site(s), the conformation of the bound drug, and the specific interactions with the 16S rRNA and ribosomal proteins.

Experimental Workflow for X-ray Crystallography

XRay_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination purify_30S Purify 30S Subunits form_complex Form 30S-Epitetracycline Complex purify_30S->form_complex crystallization_trials Set up Crystallization Trials form_complex->crystallization_trials optimize_crystals Optimize Crystal Growth crystallization_trials->optimize_crystals diffraction_exp X-ray Diffraction Experiment optimize_crystals->diffraction_exp process_data Process Diffraction Data diffraction_exp->process_data solve_phase Solve Phase Problem process_data->solve_phase build_model Build Atomic Model solve_phase->build_model refine_structure Refine Structure build_model->refine_structure

Caption: Workflow for X-ray Crystallography.

Protocol:

  • Preparation and Crystallization of the 30S-Epitetracycline Complex:

    • Purify 30S ribosomal subunits to a high degree of homogeneity.

    • Incubate the purified 30S subunits with an excess of this compound to ensure saturation of the binding site(s).

    • Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a wide range of crystallization conditions (precipitants, pH, temperature, and additives).

    • Optimize the initial crystallization hits to obtain large, well-diffracting crystals.

  • Data Collection:

    • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the space group and unit cell dimensions, and to integrate the reflection intensities.

    • Solve the phase problem using molecular replacement with a known 30S subunit structure as a search model.

    • Build the atomic model of the 30S-epitetracycline complex into the resulting electron density map.

    • Refine the model against the experimental data to improve its quality and accuracy.

  • Analysis of the Binding Site:

    • Analyze the final refined structure to identify the location of the bound this compound molecule(s) and their interactions with the 16S rRNA and ribosomal proteins.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes in a near-native state. It is particularly useful for studying the ribosome, which can be challenging to crystallize. Cryo-EM can provide high-resolution structures of the 30S subunit in complex with this compound, revealing the binding site and conformational changes upon drug binding.

Experimental Workflow for Cryo-EM

CryoEM_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_processing Image Processing & Reconstruction cluster_analysis Model Building & Analysis form_complex Form 30S-Epitetracycline Complex apply_to_grid Apply to EM Grid form_complex->apply_to_grid vitrify Plunge-freeze in Liquid Ethane (B1197151) apply_to_grid->vitrify screen_grids Screen Grids for Ice Quality vitrify->screen_grids collect_micrographs Collect Micrographs screen_grids->collect_micrographs motion_correction Motion Correction collect_micrographs->motion_correction ctf_estimation CTF Estimation motion_correction->ctf_estimation particle_picking Particle Picking ctf_estimation->particle_picking classification 2D/3D Classification particle_picking->classification reconstruction 3D Reconstruction classification->reconstruction refinement Refinement reconstruction->refinement build_model Build Atomic Model refinement->build_model analyze_binding Analyze Binding Site build_model->analyze_binding

Caption: Workflow for Cryo-Electron Microscopy.

Protocol:

  • Sample Preparation:

    • Prepare a homogenous sample of the 30S-epitetracycline complex at an appropriate concentration.

    • Apply a small volume (3-4 µL) of the sample to a cryo-EM grid.

    • Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane to vitrify the sample.

  • Data Collection:

    • Screen the vitrified grids in a transmission electron microscope (TEM) to assess ice thickness and particle distribution.

    • Collect a large dataset of high-resolution micrographs using automated data collection software.

  • Image Processing and 3D Reconstruction:

    • Correct for beam-induced motion and perform contrast transfer function (CTF) estimation for each micrograph.

    • Automatically pick individual particle images from the micrographs.

    • Perform 2D and 3D classification to sort the particles into homogenous classes.

    • Generate an initial 3D reconstruction from a subset of the best particles and refine it to high resolution.

  • Model Building and Analysis:

    • Build an atomic model of the 30S-epitetracycline complex into the final cryo-EM density map.

    • Analyze the structure to identify the this compound binding site(s) and interactions with the ribosome.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to identify the specific binding site(s) of a ligand on its target macromolecule. This method involves using a photolabile derivative of this compound that, upon irradiation with UV light, forms a covalent bond with nearby residues in the binding pocket.

Experimental Workflow for Photoaffinity Labeling

PAL_Workflow cluster_prep Preparation cluster_labeling Labeling & Analysis cluster_mapping Binding Site Mapping synthesize_probe Synthesize Photolabile this compound form_complex Incubate Probe with 30S Subunits synthesize_probe->form_complex irradiate Irradiate with UV Light form_complex->irradiate separate_components Separate 16S rRNA and Proteins irradiate->separate_components identify_labeled_residues Identify Labeled Residues separate_components->identify_labeled_residues map_to_structure Map Labeled Residues to 3D Structure identify_labeled_residues->map_to_structure

Caption: Workflow for Photoaffinity Labeling.

Protocol:

  • Preparation of the Photoaffinity Probe:

    • Synthesize a photolabile derivative of this compound, often containing a photoreactive group like an aryl azide (B81097) or a benzophenone, and a radiolabel (e.g., ³H or ¹⁴C) or a tag for detection.

  • Binding and Photocrosslinking:

    • Incubate the photolabile this compound probe with purified 30S ribosomal subunits to allow for binding.

    • Irradiate the complex with UV light of the appropriate wavelength to activate the photoreactive group and induce covalent crosslinking to the ribosome.

  • Identification of Labeled Components:

    • Separate the ribosomal proteins and 16S rRNA from the crosslinked complex.

    • Identify the labeled ribosomal protein(s) using techniques like SDS-PAGE and autoradiography or mass spectrometry.

    • Identify the labeled nucleotide(s) in the 16S rRNA using primer extension analysis or mass spectrometry.[1]

  • Mapping the Binding Site:

    • Map the identified crosslinked residues onto the 3D structure of the 30S ribosomal subunit to define the binding pocket of this compound.

Equilibrium Dialysis

Equilibrium dialysis is a classic and reliable method for measuring the binding of small molecules to macromolecules. It involves separating a solution of the macromolecule (30S subunit) from a solution of the ligand (this compound) by a semi-permeable membrane that allows the passage of the small ligand but not the large macromolecule.

Experimental Workflow for Equilibrium Dialysis

ED_Workflow cluster_setup Experimental Setup cluster_equilibration Equilibration cluster_analysis Analysis prep_solutions Prepare 30S and this compound Solutions setup_dialysis Set up Dialysis Chambers prep_solutions->setup_dialysis incubate Incubate to Reach Equilibrium setup_dialysis->incubate measure_concentrations Measure this compound Concentrations incubate->measure_concentrations calculate_binding Calculate Bound and Free Ligand measure_concentrations->calculate_binding determine_kd Determine Kd and Stoichiometry calculate_binding->determine_kd

Caption: Workflow for Equilibrium Dialysis.

Protocol:

  • Experimental Setup:

    • Prepare solutions of purified 30S ribosomal subunits and radiolabeled or fluorescently tagged this compound in a suitable buffer.

    • Set up dialysis cells with a semi-permeable membrane that has a molecular weight cutoff that retains the 30S subunit.

    • Place the 30S subunit solution on one side of the membrane and the this compound solution on the other.

  • Equilibration:

    • Allow the system to equilibrate with gentle agitation for a sufficient period (e.g., 12-24 hours) to allow the free this compound to distribute evenly across the membrane.

  • Measurement and Analysis:

    • After equilibration, take aliquots from both chambers and measure the concentration of this compound.

    • The concentration of this compound in the chamber without the 30S subunit represents the free ligand concentration.

    • The total concentration in the chamber with the 30S subunit is the sum of the free and bound ligand.

    • Calculate the concentration of bound ligand by subtracting the free ligand concentration from the total concentration in the 30S subunit chamber.

    • Repeat the experiment with varying concentrations of this compound and/or 30S subunits to generate a binding curve.

    • Analyze the binding data using a Scatchard plot or by fitting to a binding isotherm to determine the dissociation constant (Kd) and the number of binding sites (n).

Conclusion

The methodologies described in these application notes provide a robust toolkit for the detailed investigation of this compound binding to the 30S ribosomal subunit. A multi-faceted approach, combining thermodynamic, kinetic, and high-resolution structural studies, will provide the most comprehensive understanding of the molecular basis of action for this important class of antibiotics and will aid in the rational design of novel derivatives with improved efficacy and reduced susceptibility to resistance.

References

Application Notes and Protocols: Epitetracycline as a Control in Tetracycline Degradation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetracycline (B611298), a broad-spectrum antibiotic, is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. A primary degradation pathway is the epimerization at the C4 position, leading to the formation of 4-epitetracycline (ETC). This reversible reaction is particularly prevalent in acidic solutions (pH 2-6).[1][2] Monitoring the formation of epitetracycline is crucial in stability studies of tetracycline-containing pharmaceutical products.

This compound serves as a critical control in these experiments in two main capacities:

  • As a Degradation Marker: The presence and concentration of this compound provide a direct measure of the extent of tetracycline degradation via the epimerization pathway.

  • As a Reference Standard: A purified this compound standard is used to confirm the identity of the degradant peak in chromatographic analyses and to accurately quantify its concentration. This is essential for method validation and ensuring the accuracy of stability data.

These application notes provide a comprehensive overview of the use of this compound as a control in tetracycline degradation experiments, including detailed protocols and data presentation.

Signaling Pathways and Logical Relationships

The degradation of tetracycline is a well-documented process. The primary pathways involve epimerization and dehydration, particularly under acidic conditions. The following diagram illustrates the key degradation pathway of tetracycline.

Tetracycline_Degradation Tetracycline Tetracycline This compound This compound Tetracycline->this compound Epimerization (pH 2-6, reversible) Anhydrotetracycline Anhydrotetracycline Tetracycline->Anhydrotetracycline Dehydration (pH < 2) Epianhydrotetracycline Epianhydrotetracycline This compound->Epianhydrotetracycline Dehydration Anhydrotetracycline->Epianhydrotetracycline Epimerization

Caption: Tetracycline degradation pathways.

Data Presentation: Degradation Kinetics

The degradation of tetracycline and the formation of its epimer, this compound, are governed by reaction kinetics that are influenced by factors such as pH and temperature. The following table summarizes the rate constants for the degradation of tetracycline in an acidic phosphate (B84403) solution at pH 1.5, as determined by Yuen and Sokoloski (1977).[3]

Temperature (°C)k1 (Tetracycline -> this compound) (hr⁻¹)k2 (this compound -> Tetracycline) (hr⁻¹)k3 (Tetracycline -> Anhydrotetracycline) (hr⁻¹)k4 (this compound -> Epianhydrotetracycline) (hr⁻¹)
500.0430.0810.0150.028
600.1020.1840.0410.076
700.2210.3780.1030.189
800.4530.7410.2450.435

Data adapted from Yuen, P. H., & Sokoloski, T. D. (1977). Kinetics of concomitant degradation of tetracycline to this compound, anhydrotetracycline, and epianhydrotetracycline in acid phosphate solution. Journal of pharmaceutical sciences, 66(11), 1648–1650.[3]

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for the quantification of tetracycline and its degradation products.

Protocol 1: Preparation of Tetracycline Hydrochloride and this compound Hydrochloride Stock Solutions

Objective: To prepare concentrated stock solutions of tetracycline HCl and this compound HCl for use in degradation studies and as analytical standards.

Materials:

  • Tetracycline Hydrochloride (USP Reference Standard or equivalent)

  • This compound Hydrochloride (USP Reference Standard or equivalent)

  • Methanol (B129727) (HPLC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 25 mg of Tetracycline Hydrochloride and transfer to a 25 mL volumetric flask.

  • Add a small amount of methanol to dissolve the solid.

  • Once dissolved, dilute to the mark with methanol and mix thoroughly. This is the Tetracycline HCl stock solution (typically 1 mg/mL).

  • Accurately weigh approximately 10 mg of this compound Hydrochloride and transfer to a 10 mL volumetric flask.

  • Add a small amount of methanol to dissolve the solid.

  • Dilute to the mark with methanol and mix thoroughly. This is the this compound HCl stock solution (typically 1 mg/mL).

  • Store the stock solutions in amber glass vials at -20°C to minimize degradation.[1] These solutions are generally stable for up to one month under these conditions.[1]

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions.

Protocol 2: Forced Degradation of Tetracycline

Objective: To induce the degradation of tetracycline under acidic, basic, oxidative, and photolytic stress conditions.

Materials:

  • Tetracycline HCl stock solution (from Protocol 1)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Degradation:

    • Pipette a known volume of Tetracycline HCl stock solution into a flask.

    • Add an equal volume of 0.1 N HCl.

    • Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Degradation:

    • Pipette a known volume of Tetracycline HCl stock solution into a flask.

    • Add an equal volume of 0.1 N NaOH.

    • Keep the solution at room temperature for a specified time.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Pipette a known volume of Tetracycline HCl stock solution into a flask.

    • Add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a specified time.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Photolytic Degradation:

    • Place a solution of Tetracycline HCl in a transparent container within a photostability chamber.

    • Expose the solution to light according to ICH guidelines.

    • Simultaneously, keep a control sample protected from light.

    • At specified time points, withdraw aliquots from both the exposed and control samples and dilute with the mobile phase.

Control: A solution of tetracycline in the mobile phase, stored at 4°C and protected from light, should be analyzed at each time point to account for any degradation not induced by the stress conditions.

HPLC Analysis

A validated stability-indicating HPLC method is required to separate and quantify tetracycline from its degradation products, including this compound.

Protocol 3: HPLC Analysis of Tetracycline and its Degradation Products

Objective: To separate and quantify tetracycline, this compound, and other degradation products in samples from forced degradation studies.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of 0.01 M aqueous oxalic acid (pH adjusted to 2.0 with ammonia), acetonitrile, and methanol. A common ratio is 75:12.5:12.5 (v/v/v).[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 355 nm

  • Injection Volume: 20 µL

Procedure:

  • System Suitability:

    • Prepare a system suitability solution containing known concentrations of tetracycline HCl and this compound HCl.

    • Inject the system suitability solution multiple times (e.g., n=5) to ensure the system is performing adequately (e.g., resolution between tetracycline and this compound, peak symmetry, and reproducibility of retention times and peak areas).

  • Calibration Curve:

    • Prepare a series of calibration standards of tetracycline HCl and this compound HCl at different concentrations.

    • Inject each standard and construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis:

    • Inject the prepared samples from the forced degradation studies (Protocol 2).

    • Identify the peaks of tetracycline and this compound by comparing their retention times with those of the standards.

    • Quantify the amount of tetracycline remaining and the amount of this compound formed using the calibration curves.

Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Forced_Degradation_Workflow cluster_0 Forced Degradation cluster_1 Sample Preparation cluster_2 HPLC Analysis TCS_stock Tetracycline HCl Stock Solution Acid Acid Stress (0.1 N HCl, Heat) TCS_stock->Acid Base Base Stress (0.1 N NaOH, RT) TCS_stock->Base Oxidative Oxidative Stress (3% H2O2, RT) TCS_stock->Oxidative Photo Photolytic Stress (Light Exposure) TCS_stock->Photo Neutralize Neutralize (Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute with Mobile Phase Oxidative->Dilute Photo->Dilute Neutralize->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC Inject into HPLC System Filter->HPLC Quantify Quantify Tetracycline and this compound HPLC->Quantify

Caption: Forced degradation experimental workflow.

HPLC_Analysis_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing Standards Prepare Tetracycline & this compound Calibration Standards Inject_Standards Inject Calibration Standards Standards->Inject_Standards Suitability Prepare System Suitability Solution Inject_Suitability Inject System Suitability (n=5) Suitability->Inject_Suitability Samples Prepare Degraded Samples Inject_Samples Inject Samples Samples->Inject_Samples Check_Performance Verify System Performance (Resolution, Tailing, RSD%) Inject_Suitability->Check_Performance Check_Performance->Inject_Standards Check_Performance->Inject_Samples Generate_Curve Generate Calibration Curves Inject_Standards->Generate_Curve Calculate Calculate Concentrations using Calibration Curves Generate_Curve->Calculate Identify Identify Peaks by Retention Time Inject_Samples->Identify Integrate Integrate Peak Areas Identify->Integrate Integrate->Calculate

References

Application Notes and Protocols for In Vivo Evaluation of Epitetracycline Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitetracycline is the C4-epimer of the broad-spectrum antibiotic tetracycline (B611298). It is often found as a degradation product in tetracycline preparations and is also formed in vivo as a metabolite of tetracycline.[1] Understanding the pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound is crucial for a comprehensive evaluation of tetracycline's overall efficacy and safety, as the epimer generally exhibits lower antibacterial activity.[2] These application notes provide a generalized framework and detailed protocols for conducting in vivo pharmacokinetic studies of this compound in common laboratory animal models.

Due to a lack of publicly available in vivo pharmacokinetic data specifically for administered this compound, the following protocols are based on established methods for tetracycline and its other analogs. Researchers should adapt these protocols as necessary based on preliminary in vitro data and analytical method development for this compound.

Animal Models

The choice of animal model is a critical first step in pharmacokinetic studies. Rodents are frequently used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology. Larger animal models may be used for more comprehensive studies that require larger blood volumes or are intended to be more predictive of human pharmacokinetics.

Commonly Used Models for Tetracycline Pharmacokinetics:

  • Mice: Often used for initial screening, including oral bioavailability and dose-ranging studies.[2]

  • Rats: A preferred rodent model for comprehensive ADME studies, including intravenous and oral pharmacokinetics, tissue distribution, and excretion studies.[3][4]

  • Rabbits: Used for pharmacokinetic studies requiring larger blood volumes for frequent sampling.

  • Dogs: A non-rodent species often used in preclinical development to provide data more predictive of human pharmacokinetics.

Data Presentation: Pharmacokinetic Parameters

Quantitative data from pharmacokinetic studies should be summarized in clear, structured tables to facilitate comparison between different routes of administration, dose levels, or animal models. The following tables are templates for presenting typical pharmacokinetic parameters.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Rats (Template)

ParameterSymbolUnitValue (Mean ± SD)
Area Under the Curve (0-inf)AUC₀-∞µg*h/mLData to be determined
Half-lifet₁/₂hData to be determined
ClearanceCLmL/h/kgData to be determined
Volume of DistributionVdL/kgData to be determined
Mean Residence TimeMRThData to be determined

Table 2: Oral Pharmacokinetic Parameters of this compound in Rats (Template)

ParameterSymbolUnitValue (Mean ± SD)
Maximum ConcentrationCₘₐₓµg/mLData to be determined
Time to Maximum ConcentrationTₘₐₓhData to be determined
Area Under the Curve (0-t)AUC₀-tµg*h/mLData to be determined
Oral BioavailabilityF%Data to be determined

Experimental Protocols

The following are detailed protocols for key experiments in an in vivo pharmacokinetic study of this compound.

Protocol 1: Intravenous (IV) Pharmacokinetic Study in Rats

Objective: To determine the fundamental pharmacokinetic parameters of this compound following a single intravenous bolus dose.

Materials:

  • Male Sprague-Dawley rats (250-300 g) with jugular vein catheters

  • This compound reference standard

  • Vehicle for injection (e.g., sterile saline, 5% dextrose solution)

  • Syringes and needles

  • Blood collection tubes (e.g., with K₂EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: Acclimatize catheterized rats for at least 48 hours before the study. House animals in individual cages with free access to food and water.

  • Dose Preparation: Prepare a sterile solution of this compound in the chosen vehicle at a concentration suitable for administering the desired dose (e.g., 5 mg/kg) in a small volume (e.g., 1 mL/kg).

  • Dosing: Administer the this compound solution as a single bolus injection via the jugular vein catheter. Record the exact time of administration.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the catheter at the following time points: pre-dose (0), and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Immediately transfer blood samples into anticoagulant tubes. Centrifuge the samples at 4°C to separate plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 1 using non-compartmental analysis.

Protocol 2: Oral (PO) Pharmacokinetic Study in Rats

Objective: To determine the oral absorption and bioavailability of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound reference standard

  • Vehicle for oral administration (e.g., water, 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (as in Protocol 1, or for tail vein sampling)

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize rats for at least one week. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare a homogenous suspension or solution of this compound in the oral vehicle at a concentration to deliver the desired dose (e.g., 20 mg/kg) in a suitable volume (e.g., 5 mL/kg).

  • Dosing: Administer the this compound formulation by oral gavage. Record the exact time of administration.

  • Blood Sampling: Collect blood samples at pre-dose (0), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. For non-catheterized animals, blood can be collected via the tail vein.

  • Sample Processing and Storage: Follow steps 5 and 6 from Protocol 1.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate the pharmacokinetic parameters listed in Table 2. Determine oral bioavailability (F) using the following formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Protocol 3: Analytical Method for this compound Quantification in Rat Plasma by LC-MS/MS

Objective: To develop and validate a sensitive and specific method for the quantification of this compound in rat plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Reagents and Materials:

  • This compound and a suitable internal standard (IS)

  • Acetonitrile (B52724), methanol, formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (blank)

Procedure:

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient Elution: A time-programmed gradient to ensure separation from endogenous plasma components.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Optimize parent-to-product ion transitions for both this compound and the internal standard.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • Calibration and Quality Control:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank rat plasma.

    • Analyze the calibration curve and QC samples with each batch of study samples to ensure accuracy and precision.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows.

G cluster_iv_pk Intravenous PK Workflow iv_dose IV Bolus Dose (e.g., 5 mg/kg) iv_blood Serial Blood Sampling (Catheterized Rat) iv_dose->iv_blood iv_plasma Plasma Separation (Centrifugation) iv_blood->iv_plasma iv_storage Sample Storage (-80°C) iv_plasma->iv_storage iv_analysis LC-MS/MS Analysis iv_storage->iv_analysis iv_pk_params Calculate IV PK Parameters (AUC, t1/2, CL, Vd) iv_analysis->iv_pk_params

Caption: Workflow for an intravenous pharmacokinetic study.

G cluster_po_pk Oral PK Workflow po_dose Oral Gavage Dose (e.g., 20 mg/kg) po_blood Serial Blood Sampling (Fasted Rat) po_dose->po_blood po_plasma Plasma Separation (Centrifugation) po_blood->po_plasma po_storage Sample Storage (-80°C) po_plasma->po_storage po_analysis LC-MS/MS Analysis po_storage->po_analysis po_pk_params Calculate Oral PK Parameters (Cmax, Tmax, AUC, F%) po_analysis->po_pk_params

Caption: Workflow for an oral pharmacokinetic study.

G cluster_bioanalysis Bioanalytical Workflow plasma_sample Plasma Sample + Internal Standard precipitation Protein Precipitation (Acetonitrile) plasma_sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant injection LC-MS/MS Injection supernatant->injection quantification Quantification (Calibration Curve) injection->quantification

Caption: Bioanalytical workflow for plasma sample analysis.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers to design and execute in vivo pharmacokinetic studies for this compound. While specific PK data for this compound is sparse in current literature, the established methodologies for tetracycline serve as a robust foundation. Successful execution of these studies will generate crucial data to better understand the contribution of this epimer to the overall pharmacological profile of tetracycline. It is imperative to develop and validate a sensitive and specific bioanalytical method for this compound prior to initiating any in vivo experiments.

References

Application Notes and Protocols for Employing Epitetracycline in Studies of Antibiotic Efflux Pumps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibiotic resistance is a global health crisis, and bacterial efflux pumps are a primary mechanism through which microorganisms develop multidrug resistance (MDR).[1] These membrane-bound protein complexes actively extrude a wide range of antibiotics from the bacterial cell, reducing the intracellular drug concentration to sub-therapeutic levels.[1] Efflux Pump Inhibitors (EPIs) are compounds that can restore the efficacy of existing antibiotics by blocking these pumps.[2]

Epitetracycline, a stereoisomer of tetracycline (B611298), presents a unique tool for studying efflux pump dynamics.[3] As an epimer, it is often considered a degradation product of tetracycline and exhibits decreased antibiotic activity.[3][4] This reduced bactericidal effect makes it a valuable candidate for isolating and studying efflux pump interactions without the confounding variable of strong antibiotic pressure. These application notes provide detailed protocols for utilizing this compound to investigate antibiotic efflux pumps, focusing on its potential as a competitive inhibitor or a tool to probe substrate specificity.

This compound hydrochloride is soluble in DMSO (~1 mg/ml), dimethylformamide (~1.4 mg/ml), and PBS (pH 7.2) at approximately 3.3 mg/ml.[3][5] For biological assays, it is recommended to prepare a stock solution in DMSO and make further dilutions in aqueous buffers, ensuring the final concentration of the organic solvent is minimal to avoid physiological effects.[5] Aqueous solutions are not recommended for storage for more than one day.[5]

Protocol 1: Checkerboard Assay to Evaluate Synergy with Conventional Antibiotics

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[1][6] This protocol determines if this compound can potentiate the activity of a known antibiotic that is a substrate of an efflux pump, suggesting an inhibitory effect of this compound on the pump. A reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of this compound indicates synergy.[5][7]

Experimental Workflow

Checkerboard_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Setup & Incubation cluster_analysis Day 3: Data Analysis bacterial_prep Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate all wells with bacterial suspension bacterial_prep->add_inoculum antibiotic_stock Prepare Antibiotic Stock Solution serial_dilute_antibiotic Serial Dilute Antibiotic (across columns of 96-well plate) antibiotic_stock->serial_dilute_antibiotic epitet_stock Prepare this compound Stock Solution serial_dilute_epitet Serial Dilute this compound (down rows of 96-well plate) epitet_stock->serial_dilute_epitet serial_dilute_antibiotic->add_inoculum serial_dilute_epitet->add_inoculum incubate Incubate at 37°C for 16-20 hours add_inoculum->incubate determine_mic Determine MICs (Visual or OD600 reading) incubate->determine_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index determine_mic->calc_fic interpret Interpret Interaction (Synergy, Additive, etc.) calc_fic->interpret

Caption: Workflow for the checkerboard assay.

Materials
  • Bacterial strain of interest (e.g., a strain overexpressing a known efflux pump)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic of interest (known efflux pump substrate)

  • This compound hydrochloride

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for OD readings)

Methodology
  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the exponential growth phase.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.[6]

  • Plate Setup:

    • Prepare serial two-fold dilutions of the antibiotic horizontally across the 96-well plate in 50 µL of CAMHB.

    • Prepare serial two-fold dilutions of this compound vertically down the plate in 50 µL of CAMHB.

    • The final plate will contain various combinations of antibiotic and this compound concentrations.

    • Include control wells: antibiotic alone (to determine its MIC), this compound alone (to confirm it is not inhibitory at the tested concentrations), and a growth control (no antibiotic or this compound).[7]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC for the antibiotic alone and in combination with each concentration of this compound. The MIC is the lowest concentration that completely inhibits visible growth.[7]

    • Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction.[8]

      • FIC of Antibiotic (FIC_A) = MIC of Antibiotic in combination / MIC of Antibiotic alone

      • FIC of this compound (FIC_E) = MIC of this compound in combination / MIC of this compound alone

      • FIC Index = FIC_A + FIC_E

    • Interpret the results based on the FIC index.[8]

Data Presentation

Table 1: Interpretation of FIC Index Values

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4Additive or Indifference
> 4.0Antagonism

Table 2: Example Checkerboard Assay Results

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
Antibiotic X6480.625Additive
This compound>12864
Calculation based on the well with the lowest FIC index.

Protocol 2: Real-Time Fluorescence-Based Efflux Assay

This protocol measures the ability of this compound to inhibit the efflux of a fluorescent dye, such as ethidium (B1194527) bromide (EtBr) or Nile Red, from bacterial cells in real-time.[9][10] An effective inhibitor will block the efflux of the dye, resulting in a slower decrease or a stable level of intracellular fluorescence.

Mechanism of Action

Efflux_Mechanism cluster_cell Bacterial Cell cluster_membrane Cell Membrane efflux_pump Efflux Pump Extracellular Space Extracellular Space efflux_pump->Extracellular Space Intracellular Space Intracellular Space Antibiotic Antibiotic Antibiotic->efflux_pump Binding & Efflux Antibiotic->Intracellular Space Increased Accumulation This compound This compound This compound->efflux_pump Competitive Inhibition

Caption: Proposed mechanism of this compound action.

Experimental Workflow

Efflux_Assay_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_efflux Efflux Measurement cluster_analysis Data Analysis cell_prep Grow and Harvest Bacterial Cells wash_cells Wash and Resuspend Cells in PBS cell_prep->wash_cells add_cccp Pre-treat with CCCP (to de-energize cells) wash_cells->add_cccp add_dye Add Fluorescent Dye (e.g., Ethidium Bromide) add_cccp->add_dye incubate_dye Incubate to allow dye accumulation add_dye->incubate_dye wash_excess_dye Wash to remove extracellular dye incubate_dye->wash_excess_dye resuspend_and_add_epitet Resuspend cells and add This compound/Controls wash_excess_dye->resuspend_and_add_epitet initiate_efflux Re-energize cells (e.g., with glucose) resuspend_and_add_epitet->initiate_efflux measure_fluorescence Measure fluorescence kinetically over time initiate_efflux->measure_fluorescence plot_data Plot Fluorescence vs. Time measure_fluorescence->plot_data calc_rate Calculate the rate of fluorescence decrease (efflux rate) plot_data->calc_rate compare_rates Compare rates between treated and untreated cells calc_rate->compare_rates

Caption: Workflow for a real-time efflux assay.

Materials
  • Bacterial strain of interest

  • Phosphate-Buffered Saline (PBS)

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP)

  • Ethidium bromide (EtBr) or Nile Red

  • Glucose

  • This compound hydrochloride

  • Known efflux pump inhibitor (e.g., PAβN) as a positive control

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Methodology
  • Cell Preparation:

    • Grow bacterial cells to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash twice with PBS.

    • Resuspend the cell pellet in PBS to a final OD₆₀₀ of 0.5.

  • Dye Loading:

    • Pre-treat the cells with CCCP (a proton motive force inhibitor, final concentration ~100 µM) to de-energize the efflux pumps.

    • Add the fluorescent dye (e.g., EtBr at 1-2 µg/mL).

    • Incubate at room temperature for a set time (e.g., 60 minutes) to allow for dye accumulation.

    • Centrifuge the cells and wash with PBS to remove extracellular dye.

  • Efflux Measurement:

    • Resuspend the dye-loaded cells in PBS.

    • Aliquot the cell suspension into the wells of a 96-well plate.

    • Add this compound at various concentrations. Include wells with a known EPI (positive control) and no inhibitor (negative control).

    • Place the plate in a fluorescence microplate reader and take a baseline reading.

    • Initiate efflux by adding glucose to all wells to re-energize the cells.

    • Immediately begin kinetic measurement of fluorescence (e.g., every 30 seconds for 15-30 minutes). Use appropriate excitation and emission wavelengths for the chosen dye (e.g., EtBr: Ex ~530 nm, Em ~600 nm).

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • Calculate the initial rate of efflux by determining the slope of the initial linear portion of the curve.

    • Compare the efflux rates in the presence of this compound to the negative control. A significant reduction in the efflux rate indicates inhibition.

Data Presentation

Table 3: Example Data from Real-Time Efflux Assay

TreatmentInitial Efflux Rate (RFU/min)% Inhibition
No Inhibitor (Control)1500%
This compound (16 µg/mL)11026.7%
This compound (32 µg/mL)7053.3%
This compound (64 µg/mL)4073.3%
PAβN (Positive Control, 20 µg/mL)3080.0%

Conclusion

The protocols outlined provide a framework for utilizing this compound as a tool to investigate the function and inhibition of bacterial efflux pumps. By employing checkerboard assays, researchers can assess its potential to synergize with existing antibiotics, while fluorescence-based efflux assays offer a direct measure of its inhibitory activity. The reduced intrinsic antibiotic activity of this compound makes it a particularly useful compound for dissecting the specific contributions of efflux mechanisms to antibiotic resistance. Further studies may be required to optimize concentrations and elucidate the precise mechanism of interaction with different efflux pump families.

References

Application Notes and Protocols: Assessing the Post-Antibiotic Effect of Epitetracycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that describes the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent, even after the concentration of the drug falls below the minimum inhibitory concentration (MIC). A thorough understanding of the PAE is essential for optimizing dosing regimens, predicting in vivo efficacy, and enhancing the therapeutic outcomes of antibiotic treatments. Epitetracycline, a reversible epimer of tetracycline (B611298), functions by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit.[1] This action prevents the attachment of aminoacyl-tRNA to the ribosome, thereby halting bacterial growth.[1] While this compound is primarily utilized in research settings, assessing its PAE provides valuable insights into its pharmacodynamic profile and potential therapeutic applications.[1]

These application notes provide a detailed protocol for determining the in vitro PAE of this compound using the viable plate count method.

Signaling Pathway and Mechanism of Action

This compound, like other tetracycline-class antibiotics, targets the bacterial ribosome to inhibit protein synthesis. This process is crucial for bacterial viability and replication.

cluster_bacterium Bacterial Cell This compound This compound ribosome_30S 30S Ribosomal Subunit This compound->ribosome_30S Binds to protein_synthesis Protein Synthesis ribosome_30S->protein_synthesis Inhibits aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->ribosome_30S Blocks attachment of bacterial_growth Bacterial Growth & Replication protein_synthesis->bacterial_growth Leads to inhibition of

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

A crucial prerequisite for a PAE study is the determination of the MIC of this compound against the test organism. The broth microdilution method is a standard and reliable technique for this purpose.

Materials:

  • Test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • This compound hydrochloride

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test organism from a fresh agar (B569324) plate and inoculate into a tube of sterile broth.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile deionized water).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Protocol 2: In Vitro PAE Determination by the Viable Plate Count Method

This protocol outlines the steps to determine the PAE of this compound after a short-term exposure to a bacterial culture.

Materials:

  • Test organism in logarithmic growth phase

  • This compound hydrochloride

  • CAMHB

  • Sterile phosphate-buffered saline (PBS)

  • Centrifuge

  • Incubator (37°C) with shaking capabilities

  • Petri dishes with appropriate agar (e.g., Tryptic Soy Agar)

  • Pipettes and sterile tips

  • Timer

Procedure:

  • Preparation of Bacterial Culture:

    • Prepare a bacterial culture in CAMHB and grow to the mid-logarithmic phase (approximately 107 CFU/mL).

  • Antibiotic Exposure:

    • Prepare two sets of tubes: "Test" and "Control".

    • Add this compound to the "Test" tubes at a concentration of 10x MIC.

    • The "Control" tubes receive no antibiotic.

    • Incubate both sets of tubes at 37°C with shaking for a defined period (e.g., 2 hours).

  • Removal of Antibiotic:

    • After the exposure period, rapidly remove the this compound from the "Test" culture. This is typically achieved by a 1:1000 dilution in pre-warmed, antibiotic-free CAMHB. This dilution step effectively reduces the antibiotic concentration to well below the MIC.

    • Alternatively, centrifuge the "Test" culture, discard the supernatant, and resuspend the bacterial pellet in fresh, pre-warmed CAMHB. Repeat this washing step twice to ensure complete removal of the antibiotic.

    • The "Control" culture should be treated identically (i.e., diluted or centrifuged and resuspended) to account for any effects of the manipulation on bacterial growth.

  • Monitoring Bacterial Regrowth:

    • Incubate both the "Test" and "Control" cultures at 37°C with shaking.

    • At regular time intervals (e.g., every hour for up to 8 hours), take aliquots from both cultures.

    • Perform serial dilutions of the aliquots in sterile PBS and plate onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Calculation of PAE:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point for both the "Test" and "Control" cultures.

    • Plot the logarithm of CFU/mL versus time for both cultures.

    • The PAE is calculated using the following formula: PAE = T - C

      • Where T is the time required for the CFU/mL in the "Test" culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

      • And C is the time required for the CFU/mL in the "Control" culture to increase by 1 log10 above the count observed at the same initial time point.

Experimental Workflow

The following diagram illustrates the key steps in the protocol for determining the post-antibiotic effect.

cluster_workflow PAE Determination Workflow start Start prep_culture Prepare Bacterial Culture (Logarithmic Phase) start->prep_culture expose Expose to this compound (e.g., 10x MIC for 2h) prep_culture->expose control Control Culture (No Antibiotic) prep_culture->control remove_abx Remove Antibiotic (Dilution or Centrifugation) expose->remove_abx control->remove_abx Identical Handling monitor_regrowth Monitor Bacterial Regrowth (Viable Plate Counts) remove_abx->monitor_regrowth calculate_pae Calculate PAE (PAE = T - C) monitor_regrowth->calculate_pae end End calculate_pae->end

Caption: Experimental workflow for PAE assessment.

Data Presentation

Table 1: Post-Antibiotic Effect of Tetracycline against Staphylococcus aureus

Concentration (x MIC)Exposure Time (hours)PAE (hours)Reference
Not specified21.7 - 4.1[1][2]

Table 2: Post-Antibiotic Effect of Tetracycline against Gram-Negative Bacteria (e.g., Escherichia coli)

Concentration (x MIC)Exposure Time (hours)PAE (hours)Reference
Data Not AvailableData Not AvailableData Not Available

Note: The PAE of antibiotics can be influenced by several factors, including the bacterial species and strain, the concentration of the antibiotic, and the duration of exposure.

Conclusion

The protocol described provides a robust framework for the in vitro assessment of the post-antibiotic effect of this compound. A comprehensive understanding of the PAE is invaluable for the preclinical evaluation of novel antibiotic candidates and for the optimization of dosing strategies for existing drugs. By elucidating the duration of persistent antibacterial activity, researchers can contribute to the development of more effective and rational therapeutic regimens, ultimately improving patient outcomes in the treatment of bacterial infections.

References

Troubleshooting & Optimization

Troubleshooting epitetracycline instability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of epitetracycline in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound solution turned yellow/brown shortly after preparation. What is causing this discoloration?

A1: The discoloration of your this compound solution is likely due to chemical degradation. This compound, like other tetracyclines, is susceptible to degradation under various conditions, leading to the formation of colored degradation products. The primary factors contributing to this are pH, exposure to light, and temperature.[1][2][3] Under acidic conditions (below pH 2), tetracyclines can dehydrate to form anhydrotetracycline, which is a yellow-colored compound.[1][4][5]

Q2: What is the optimal pH for storing an this compound stock solution?

A2: this compound solutions are most stable in acidic conditions. For short-term storage, a pH range of 1.0 to 2.8 is recommended to minimize degradation.[6][7] However, it is crucial to note that epimerization, the conversion of tetracycline (B611298) to its less active epimer, this compound, is most rapid between pH 3 and 5.[4][5][8] Therefore, for longer-term storage, maintaining a pH below 3 is advisable. Alkaline solutions (pH > 7) should be avoided as they cause rapid degradation.[1][6][8]

Q3: Can I prepare my this compound solution in Phosphate-Buffered Saline (PBS) at pH 7.4?

A3: Preparing this compound in PBS at pH 7.4 is not recommended for anything other than immediate use.[9] Tetracyclines are unstable at neutral to alkaline pH and will degrade relatively quickly.[7] Additionally, phosphate (B84403) ions have been reported to accelerate the rate of epimerization.[10] If your experiment requires a physiological pH, it is best to prepare a concentrated stock solution in an appropriate acidic solvent (e.g., methanol (B129727) or DMSO) and then dilute it into your experimental buffer immediately before use.[7][9]

Q4: How does temperature affect the stability of this compound in solution?

A4: Increased temperature accelerates the degradation of this compound.[3][11] It is recommended to store stock solutions at -20°C.[9] For working solutions, experiments should be conducted at the lowest feasible temperature to minimize degradation over the course of the experiment.

Q5: Are there any additives that can help stabilize my this compound solution?

A5: Yes, certain additives can enhance the stability of tetracycline solutions. The presence of metal ions can catalyze degradation, so the addition of a chelating agent like disodium (B8443419) edetate (EDTA) can be beneficial.[12] Antioxidants may also help to reduce oxidative degradation.[12] Some studies have also shown that surfactants can increase stability.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in experimental buffers.

Issue 1: Inconsistent or lower-than-expected biological activity.

Possible Cause Troubleshooting Step
Degradation due to improper pH Verify the pH of your experimental buffer. If it is neutral or alkaline, prepare fresh this compound solution immediately before each experiment. Consider preparing a concentrated stock in an acidic solvent and diluting it at the last minute.[7]
Epimerization to a less active form If working in a pH range of 3-5, be aware that epimerization to the less active 4-epitetracycline is accelerated.[4][11] Minimize the time the compound is in this pH range.
Photodegradation Protect your solutions from light by using amber vials or covering containers with aluminum foil.[1][2][3]
Thermal degradation Maintain solutions at a low temperature (on ice) whenever possible and prepare fresh solutions for each experiment.[3][11]

Issue 2: Precipitation of this compound in the experimental medium.

Possible Cause Troubleshooting Step
Poor solubility at the working pH This compound hydrochloride has good solubility in water, methanol, and DMSO.[6][9] However, its solubility in aqueous solutions is pH-dependent. Prepare a concentrated stock solution in a suitable solvent and then dilute it into your aqueous experimental medium. Ensure the final concentration does not exceed its solubility at the working pH.
Interaction with buffer components Divalent cations (e.g., Ca²⁺, Mg²⁺) present in some culture media can chelate with tetracyclines, potentially leading to precipitation and reduced activity.[13] If possible, use a medium with a defined composition or consider the potential for chelation.

Data Summary

The stability of tetracyclines is highly dependent on pH. The following table summarizes the primary degradation pathways at different pH ranges.

pH RangePredominant Ionic FormPrimary Degradation Pathway(s)Key Degradation Products
< 3CationicDehydration[5][7]Anhydrotetracyclines[5][7]
3 - 5ZwitterionicEpimerization[5][7]4-Epitetracyclines[5][7]
> 7AnionicIsomerization, CleavageIsotetracyclines[8][14]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Solvent Selection: Use a high-purity grade of methanol or dimethyl sulfoxide (B87167) (DMSO).

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a fume hood.

  • Dissolution: Dissolve the powder in the chosen solvent to a final concentration of 1-10 mg/mL. To aid dissolution, the solution can be gently warmed or vortexed.

  • Acidification (Optional but Recommended): For aqueous stock solutions, use sterile, deionized water and adjust the pH to below 3 with a small amount of hydrochloric acid.

  • Storage: Store the stock solution in small aliquots in amber, tightly sealed vials at -20°C to protect from light and prevent repeated freeze-thaw cycles.[9]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general method to assess the stability of this compound and quantify its degradation products.

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Column: A C18 reversed-phase column is commonly used for tetracycline analysis.

  • Mobile Phase: A typical mobile phase consists of a mixture of an acidic aqueous buffer (e.g., 0.01 M oxalic acid, pH 2.0) and an organic solvent like acetonitrile.[4] The exact ratio may need to be optimized for your specific column and system.

  • Detection: Monitor the elution profile at a wavelength of 350-360 nm for tetracycline and its epimer, and around 430 nm for anhydrotetracycline.

  • Sample Preparation: Dilute your this compound solution in the mobile phase to an appropriate concentration for injection.

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks corresponding to degradation products (e.g., 4-epitetracycline, anhydrotetracycline). The peak area of this compound can be used to quantify its degradation over time.

Visualizations

Epitetracycline_Degradation_Pathway cluster_main This compound Degradation Tetracycline Tetracycline This compound This compound Tetracycline->this compound Epimerization (pH 3-5) Anhydrotetracycline Anhydrotetracycline Tetracycline->Anhydrotetracycline Dehydration (pH < 2) Isotetracycline Isotetracycline Tetracycline->Isotetracycline Cleavage (pH > 7) Epianhydrotetracycline 4-Epianhydrotetracycline This compound->Epianhydrotetracycline Dehydration Anhydrotetracycline->Epianhydrotetracycline Epimerization

Caption: Degradation pathway of tetracycline, including the formation of this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting this compound Instability Start Inconsistent Experimental Results? Check_pH Check Buffer pH Start->Check_pH pH_Neutral_Alkaline pH is Neutral or Alkaline Check_pH->pH_Neutral_Alkaline Yes pH_Acidic pH is Acidic Check_pH->pH_Acidic No Prepare_Fresh Prepare Fresh Solution Immediately Before Use pH_Neutral_Alkaline->Prepare_Fresh Check_Light Check for Light Exposure pH_Acidic->Check_Light End Problem Resolved Prepare_Fresh->End Light_Exposed Solution Exposed to Light Check_Light->Light_Exposed Yes Light_Protected Solution Protected from Light Check_Light->Light_Protected No Protect_From_Light Use Amber Vials / Foil Light_Exposed->Protect_From_Light Check_Temp Check Temperature Light_Protected->Check_Temp Protect_From_Light->End High_Temp Stored at Room Temp Check_Temp->High_Temp Yes Low_Temp Stored at ≤ -20°C Check_Temp->Low_Temp No Store_Cold Store Aliquots at -20°C High_Temp->Store_Cold Low_Temp->End Store_Cold->End

Caption: A workflow for troubleshooting common this compound stability issues.

Buffer_Factors cluster_factors Factors in Experimental Buffers Affecting Stability Stability This compound Stability pH pH Low_pH Low pH (<4) pH->Low_pH Increases Stability High_pH High pH (>7) pH->High_pH Decreases Stability Temperature Temperature Low_Temp Low Temperature (≤ -20°C) Temperature->Low_Temp Increases Stability High_Temp High Temperature Temperature->High_Temp Decreases Stability Light Light Exposure Protected Light Protected Light->Protected Increases Stability Exposed Light Exposed Light->Exposed Decreases Stability Metal_Ions Divalent Metal Ions (e.g., Ca²⁺, Mg²⁺) Chelators Presence of Chelators (EDTA) Metal_Ions->Chelators Increases Stability No_Chelators Absence of Chelators Metal_Ions->No_Chelators Decreases Stability Buffer_Components Buffer Components (e.g., Phosphate) Phosphate Phosphate Ions Buffer_Components->Phosphate Can Decrease Stability Low_pH->Stability High_pH->Stability Low_Temp->Stability High_Temp->Stability Protected->Stability Exposed->Stability Chelators->Stability No_Chelators->Stability Phosphate->Stability

Caption: Key factors in experimental buffers influencing this compound stability.

References

Technical Support Center: Optimizing HPLC Separation of Tetracycline and Epitetracycline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of tetracycline (B611298) and its primary isomer, epitetracycline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of tetracycline and this compound challenging?

A1: The separation is challenging due to the structural similarity of the two compounds. This compound is an epimer of tetracycline, meaning they differ only in the stereochemistry at one chiral center (C-4). This subtle difference makes achieving baseline resolution difficult. Furthermore, tetracycline can undergo on-column epimerization, converting to this compound during the analysis, which can complicate quantification.

Q2: What is the primary mechanism of peak tailing for tetracycline compounds?

A2: Peak tailing is a common issue in tetracycline analysis. The primary cause is often the interaction between the basic dimethylamino group on the tetracycline molecule and acidic residual silanol (B1196071) groups on silica-based column packings.[1] This secondary interaction leads to poor peak shape. Additionally, tetracyclines are potent chelating agents and can interact with metal ions that may have leached from stainless steel components of the HPLC system, also causing peak tailing and broadening.[1]

Q3: How does pH affect the separation and stability of tetracycline?

A3: The pH of the mobile phase is a critical parameter. A low pH, typically between 2.0 and 3.0, is generally recommended to suppress the ionization of silanol groups on the stationary phase, thereby reducing peak tailing.[1][2] However, very low pH (below 2) combined with heat can lead to the degradation of tetracycline to anhydrotetracycline (B590944), a toxic impurity.[1] The epimerization of tetracycline to this compound is reversible and is favored in a pH range of 3-5.[1]

Q4: What are the most common stationary phases used for this separation?

A4: Reversed-phase columns are standard for this application. C8 and C18 columns are widely used.[2][3] Phenyl columns have also been shown to provide good selectivity for tetracycline and its epimers.[4] Additionally, columns with polar-embedded stationary phases can offer alternative selectivity and are compatible with highly aqueous mobile phases.[5][6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Resolution Between Tetracycline and this compound

Possible Causes:

  • Inappropriate mobile phase composition.

  • Suboptimal pH of the mobile phase.

  • Incorrect column selection.

  • High column temperature.

Solutions:

  • Optimize Mobile Phase: Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier generally increases retention and may improve resolution.

  • Adjust pH: Ensure the mobile phase pH is within the optimal range of 2.2-3.0.[4][5][6] This suppresses silanol interactions and can improve peak shape and resolution.

  • Change Stationary Phase: If using a standard C18 column, consider a C8 or a phenyl-based column, which may offer different selectivity for these isomers.[3][4]

  • Control Temperature: Maintain a consistent and moderate column temperature, typically around 35°C.[1] Higher temperatures can decrease viscosity and improve efficiency but may also alter selectivity or promote on-column degradation.

Issue 2: Peak Tailing

Possible Causes:

  • Interaction with active silanol groups on the column.

  • Chelation with metal ions in the HPLC system.

  • Sample overload.

Solutions:

  • Use a Modern, End-Capped Column: High-purity silica (B1680970) columns with proper end-capping minimize the number of free silanol groups.

  • Add a Chelating Agent: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) into the mobile phase to prevent interactions with metal ions.[1]

  • Lower Sample Concentration: Inject a smaller amount of the sample to avoid overloading the column.

  • Optimize Mobile Phase pH: A lower pH (2.2-3.0) will protonate the tetracycline molecule and reduce interactions with silanol groups.[2]

Issue 3: Variable Retention Times

Possible Causes:

  • Inadequate system equilibration.

  • Fluctuations in mobile phase composition or flow rate.

  • Changes in column temperature.

  • Column degradation.

Solutions:

  • Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample.

  • Check Pump Performance: Ensure the HPLC pump is delivering a constant and precise flow rate. Degas the mobile phase to prevent bubble formation.

  • Use a Column Oven: Maintain a stable column temperature using a column oven.

  • Monitor Column Performance: Regularly check the column's performance with a standard sample. If retention times consistently shift, the column may need to be cleaned or replaced.

Experimental Protocols & Data

HPLC Method Parameters for Tetracycline and this compound Separation

The following tables summarize typical HPLC parameters for the separation of tetracycline and its related compounds. These should serve as a starting point for method development.

ParameterMethod 1Method 2Method 3
Column Phenyl (3.9 mm i.d. x 30 cm)[4]Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm)[2]Acclaim PA2 (4.6 x 150 mm, 3 µm)[6]
Mobile Phase A 0.2 M Phosphate (B84403) Buffer0.025 M KH2PO4 in water20 mM NH4H2PO4 in water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient Step gradient: 12-22% B[4]Linear gradient: 5-60% B in 10 min[2]Gradient Separation
Flow Rate Not specified1.0 mL/min[2]1.0 mL/min
pH 2.2[4]3.0[2]2.2[6]
Temperature Not specified25°C[2]Not specified
Detection UV (Wavelength not specified)UV at 350 nm[2]UV at 280 nm[6]
Sample and Mobile Phase Preparation

Sample Preparation:

  • Accurately weigh a suitable amount of the tetracycline sample.

  • Dissolve the sample in a diluent that is compatible with the mobile phase. A common diluent is a mixture of the initial mobile phase conditions or a weak acid solution (e.g., 0.01 N HCl) to ensure stability.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Mobile Phase Preparation (Example based on Method 2):

  • Mobile Phase A (Aqueous): Dissolve the appropriate amount of potassium dihydrogen phosphate (KH2PO4) in HPLC-grade water to achieve a final concentration of 0.025 M. Adjust the pH to 3.0 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Degas both mobile phases before use, for example, by sonication or helium sparging.

Visualizations

Tetracycline-Epitetracycline Equilibrium

The following diagram illustrates the reversible epimerization of tetracycline to 4-epitetracycline, which is favored in a slightly acidic pH range.

Tetracycline Tetracycline (Active Form) This compound 4-Epitetracycline (Less Active Form) Tetracycline->this compound Epimerization (pH 3-5) This compound->Tetracycline Reversion

Caption: Reversible epimerization between tetracycline and 4-epitetracycline.

HPLC Troubleshooting Workflow

This flowchart provides a logical approach to diagnosing and resolving common issues in the HPLC separation of tetracyclines.

Start Problem with HPLC Separation CheckResolution Poor Resolution? Start->CheckResolution CheckTailing Peak Tailing? CheckResolution->CheckTailing No SolutionResolution Optimize Mobile Phase Adjust pH (2.2-3.0) Consider Different Column CheckResolution->SolutionResolution Yes CheckRetention Variable Retention Times? CheckTailing->CheckRetention No SolutionTailing Add EDTA to Mobile Phase Use End-Capped Column Lower Sample Concentration CheckTailing->SolutionTailing Yes SolutionRetention Ensure System Equilibration Check Pump & Flow Rate Use Column Oven CheckRetention->SolutionRetention Yes End Problem Resolved CheckRetention->End No SolutionResolution->CheckTailing SolutionTailing->CheckRetention SolutionRetention->End

Caption: A systematic workflow for troubleshooting common HPLC separation issues.

References

How to prevent epimerization of tetracycline to epitetracycline in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the in vitro epimerization of tetracycline (B611298) to its less active and potentially more toxic isomer, 4-epitetracycline.

Frequently Asked Questions (FAQs)

Q1: What is tetracycline epimerization?

A1: Tetracycline epimerization is a chemical process where tetracycline is converted into its diastereomer, 4-epitetracycline (or epitetracycline). This is a reversible reaction that occurs at the C4 carbon of the tetracycline molecule.[1] this compound exhibits significantly lower antibacterial activity than tetracycline.[1]

Q2: Why is it important to prevent the epimerization of tetracycline in our experiments?

A2: Preventing epimerization is crucial for several reasons:

  • Experimental Accuracy: The presence of the less active epimer can lead to inaccurate and unreliable results in bioassays and other in vitro experiments.

  • Reduced Potency: this compound has considerably lower antibacterial efficacy. Its formation reduces the effective concentration of the active tetracycline.

  • Potential for Increased Toxicity: Some degradation products of tetracycline may have higher toxicity than the parent compound.[2]

Q3: What are the primary factors that promote the epimerization of tetracycline?

A3: The main factors that accelerate the epimerization of tetracycline in vitro are:

  • pH: This is the most critical factor. Epimerization is most rapid in weakly acidic conditions, specifically in the pH range of 2 to 6.[3] The maximum rate of epimerization occurs at approximately pH 3.2, where up to 55% of the tetracycline can be converted to its epimer at equilibrium.[3][4]

  • Temperature: Elevated temperatures accelerate the rate of epimerization.[5]

  • Buffers: Certain buffer salts, particularly phosphate (B84403) and citrate (B86180), can catalyze the epimerization process.[3]

  • Light: Exposure to light can contribute to the degradation of tetracycline, including epimerization.[4]

  • Metal Ions: Divalent cations can form complexes with tetracycline and may influence its stability.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of tetracycline in in vitro experiments.

Problem 1: Inconsistent or lower-than-expected activity of tetracycline in my assay.

  • Possible Cause: Your tetracycline stock solution may have undergone epimerization, reducing the concentration of the active compound.

  • Solution:

    • Prepare Fresh Stock Solutions: It is best practice to prepare fresh tetracycline stock solutions for each experiment. Aqueous solutions of tetracyclines are generally not stable for long periods.

    • Optimize Storage Conditions: If you must store stock solutions, aliquot them into single-use vials and store them at -20°C or lower, protected from light. Avoid repeated freeze-thaw cycles.

    • Verify pH of Experimental Media: Ensure the pH of your culture or reaction media is not within the critical range of 2-6 where epimerization is most active. If possible, adjust the pH to be outside this range without compromising your experimental conditions.

Problem 2: I observe a new, unexpected peak in my HPLC analysis of a tetracycline-containing sample.

  • Possible Cause: This new peak is likely 4-epitetracycline, especially if its retention time is close to that of tetracycline.

  • Solution:

    • Confirm Peak Identity: If you have a 4-epitetracycline standard, inject it to confirm the identity of the unknown peak by comparing retention times.

    • Review Sample Preparation and Storage: Evaluate your entire workflow, from the preparation of the stock solution to the final analysis, for conditions that may promote epimerization (e.g., prolonged storage at room temperature, use of phosphate buffers, exposure to light).

    • Implement Preventative Measures: Follow the recommended guidelines in this document for preparing and handling tetracycline solutions to minimize future epimerization.

Experimental Protocols

Protocol for Preparing a Stabilized Tetracycline Stock Solution

This protocol describes how to prepare a tetracycline stock solution with minimized potential for epimerization.

Materials:

  • Tetracycline hydrochloride (powder)

  • 70% Ethanol (B145695) (prepared with sterile, nuclease-free water)

  • Sterile, light-blocking microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • In a sterile, light-protected environment (e.g., a laminar flow hood with lights dimmed), weigh the desired amount of tetracycline hydrochloride powder.

  • Dissolve the powder in 70% ethanol to the desired final concentration (e.g., 10 mg/mL). Vortex vigorously to ensure complete dissolution.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, light-blocking container.

  • Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.

  • Store the aliquots at -20°C. Protect from light at all times.

Protocol for Stability Testing of Tetracycline Solutions

This protocol provides a framework for assessing the stability of tetracycline and the formation of 4-epitetracycline under various conditions.

Objective: To quantify the rate of epimerization of tetracycline at different pH values and temperatures over time.

Materials:

  • Tetracycline hydrochloride

  • Buffer solutions of different pH values (e.g., pH 3, 4, 5, 6, and 7.4) - avoid phosphate and citrate buffers if possible, or use them as a variable to be tested.

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a UV detector

  • 4-epitetracycline analytical standard

Procedure:

  • Sample Preparation:

    • Prepare a concentrated stock solution of tetracycline in an appropriate solvent (e.g., 70% ethanol).

    • Dilute the stock solution to a final concentration (e.g., 100 µg/mL) in each of the different pH buffer solutions.

    • Divide each solution into multiple aliquots in light-protected tubes for each time point and temperature.

  • Incubation:

    • Place the aliquots in the incubators at the different temperatures.

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one aliquot from each condition.

    • Immediately freeze the sample at -80°C to halt any further degradation until HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method capable of separating tetracycline and 4-epitetracycline (see HPLC protocol below).

    • Quantify the peak areas of both tetracycline and 4-epitetracycline.

  • Data Analysis:

    • Calculate the percentage of 4-epitetracycline at each time point using the following formula: % this compound = (Peak Area of this compound / (Peak Area of Tetracycline + Peak Area of this compound)) * 100

    • Plot the percentage of this compound versus time for each condition.

HPLC Method for the Separation and Quantification of Tetracycline and 4-Epitetracycline

This method is a general guideline and may require optimization for your specific instrumentation and experimental needs.[6][7]

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and 0.01 M oxalic acid (pH adjusted to 2.2) in a gradient or isocratic elution. A common starting point is a 20:80 (v/v) ratio of acetonitrile to oxalic acid buffer.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 355 nm
Injection Volume 20 µL

Standard Preparation:

  • Prepare stock solutions of tetracycline and 4-epitetracycline standards in methanol (B129727) (e.g., 1 mg/mL).

  • Prepare a series of working standards by diluting the stock solutions to create a calibration curve.

Data Presentation

Table 1: Influence of pH and Temperature on Tetracycline Epimerization

The following table summarizes the expected qualitative trends in the rate of epimerization based on available literature. Quantitative data can be generated by following the stability testing protocol above.

pHTemperatureExpected Rate of Epimerization
< 2 Room Temp (25°C)Low
3.2 Room Temp (25°C)Very High (Maximum)
4-5 Room Temp (25°C)Moderate to High
6 Room Temp (25°C)Moderate
> 7 Room Temp (25°C)Low
3.2 Refrigerated (4°C)Moderate
3.2 Elevated (37°C)Extremely High

Visualizations

Tetracycline Degradation Pathways

The following diagram illustrates the primary degradation pathways of tetracycline in vitro, including epimerization.

Tetracycline_Degradation Tetracycline Tetracycline (Active) This compound 4-Epitetracycline (Inactive) Tetracycline->this compound Epimerization (pH 2-6) Anhydrotetracycline (B590944) Anhydrotetracycline Tetracycline->Anhydrotetracycline Dehydration (Strong Acid) Isotetracycline Isotetracycline Tetracycline->Isotetracycline Isomerization (Alkaline pH) This compound->Tetracycline Reversible Epianhydrotetracycline Epianhydrotetracycline This compound->Epianhydrotetracycline Dehydration

Caption: Key degradation pathways of tetracycline in vitro.

Troubleshooting Workflow for Tetracycline Instability

This workflow provides a logical sequence of steps to diagnose and resolve issues related to tetracycline instability in your experiments.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Troubleshooting cluster_3 Resolution Inconsistent Results Inconsistent or Low Tetracycline Activity Check Stock Prepare Fresh Stock Solution Inconsistent Results->Check Stock Check pH Verify pH of Experimental Media Inconsistent Results->Check pH Check Storage Review Storage Conditions (Temp, Light) Inconsistent Results->Check Storage HPLC Analysis Perform HPLC Analysis to Quantify Epimer Check Stock->HPLC Analysis Buffer Effects Investigate Buffer (Avoid Phosphate/Citrate) Check pH->Buffer Effects Check Storage->HPLC Analysis Optimized Protocol Implement Optimized Handling Protocol HPLC Analysis->Optimized Protocol Buffer Effects->Optimized Protocol Stabilizers Consider Adding Stabilizers (e.g., EDTA, Antioxidants) Stabilizers->Optimized Protocol

Caption: A logical workflow for troubleshooting tetracycline instability.

References

Addressing low signal intensity of epitetracycline in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges in the mass spectrometry analysis of epitetracycline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental results and overcome low signal intensity issues.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of my this compound low in the mass spectrometer?

Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The primary reasons include:

  • Suboptimal Ionization Conditions: this compound's ability to be efficiently ionized is highly dependent on the pH of the mobile phase and the choice of ionization source.[1][2]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a weaker signal.[3][4][5] This is a common issue in complex matrices like food samples or biological fluids.[6]

  • In-source Fragmentation: Tetracyclines can be susceptible to fragmentation within the ion source of the mass spectrometer, which reduces the abundance of the intact molecular ion.[7][8]

  • Adduct Formation: The formation of adducts with ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺) can distribute the analyte signal across multiple species, decreasing the intensity of the desired protonated molecule ([M+H]⁺).[9][10]

  • Improper Sample Preparation: Issues during sample preparation, such as sample loss, contamination, or insufficient concentration, can lead to a low amount of analyte reaching the mass spectrometer.[11]

  • Instrument Parameters: Incorrect settings for the mass spectrometer, including ion source voltage, collision energy, or detector settings, can result in poor ion transmission and detection.[11][12]

Q2: How can I improve the ionization efficiency of this compound?

Optimizing the ionization process is critical for enhancing signal intensity. Here are key strategies:

  • Mobile Phase pH Adjustment: The pH of the mobile phase significantly influences the charge state of tetracyclines.

    • Positive Ion Mode (ESI): Using an acidic mobile phase promotes the formation of protonated molecules ([M+H]⁺). Additives like 0.1% to 1% acetic acid or formic acid are commonly used.[1][2] The greatest sensitivity for tetracyclines as [M+H]⁺ ions has been reported with 1% acetic acid.[2]

    • Negative Ion Mode (ESI): A basic mobile phase can enhance the signal for deprotonated molecules ([M-H]⁻). Ammonium (B1175870) hydroxide (B78521) (e.g., 50 mM) has been shown to improve the negative ion ESI response for tetracyclines.[1][2]

  • Choice of Mobile Phase Additives: Certain additives can improve peak shape and sensitivity. The addition of oxalic acid to the aqueous mobile phase has been found to be essential for maintaining good peak shape and sensitivity for tetracyclines and their epimers.[13]

  • Ionization Source Selection: Electrospray ionization (ESI) is a widely used and effective soft ionization technique for tetracyclines.[14][15] Atmospheric pressure chemical ionization (APCI) can also be considered, as it may be less susceptible to matrix effects in some cases.[5][16]

Q3: What are matrix effects and how can I minimize them?

Matrix effects occur when components of the sample matrix interfere with the ionization of the analyte of interest, leading to signal suppression or enhancement.[4][17]

Strategies to Mitigate Matrix Effects:

  • Effective Sample Preparation:

    • Solid-Phase Extraction (SPE): SPE is a widely used technique to clean up complex samples and concentrate the analyte, thereby reducing interfering matrix components.[18]

    • Liquid-Liquid Extraction (LLE): LLE can be employed to separate the analyte from the matrix based on solubility differences.[13]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve good separation between this compound and matrix components is crucial.

  • Use of Internal Standards: Isotope-labeled internal standards are highly effective in compensating for matrix effects, as they behave similarly to the analyte during extraction and ionization.[19]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for signal suppression or enhancement caused by the matrix.

Q4: How can I prevent in-source fragmentation of this compound?

In-source fragmentation can be controlled by optimizing the ion source parameters:

  • Reduce Source Energy: Gradually decrease the fragmentor or cone voltage. A lower voltage reduces the energy applied to the ions as they enter the mass spectrometer, minimizing fragmentation.[7]

  • Optimize Source Temperature: High temperatures can cause thermal degradation. Experiment with lowering the ion source temperature.[7]

  • Adjust Mobile Phase Composition: High acidity can sometimes promote fragmentation. If fragmentation is an issue, try reducing the concentration of the acid modifier in the mobile phase.[7]

Troubleshooting Guide: Low Signal Intensity

Use the following table to diagnose and resolve common issues leading to low signal intensity for this compound.

Symptom Potential Cause Recommended Action
Weak or no signal for [M+H]⁺ Suboptimal mobile phase pH for positive ionization.Acidify the mobile phase with 0.1-1% formic acid or acetic acid.[2]
Broad or tailing peaks Poor chromatography, secondary interactions.Add a chelating agent like EDTA or oxalic acid to the mobile phase.[13]
Signal intensity varies between samples Matrix effects.Implement a more rigorous sample cleanup (SPE), use an internal standard, or create matrix-matched calibration curves.[18][19]
Multiple peaks with mass differences corresponding to Na⁺, K⁺ Adduct formation.Reduce sources of sodium and potassium contamination (e.g., use high-purity solvents and new glassware). Consider using ammonium acetate (B1210297) as a buffer to promote the formation of ammonium adducts, which can sometimes be more consistent.[10]
Prominent fragment ions, low molecular ion peak In-source fragmentation.Decrease the fragmentor/cone voltage and/or the ion source temperature.[7]
Overall low signal and high background noise Contaminated LC-MS system or poor instrument tuning.Clean the ion source, check for leaks, and perform a system tune and calibration.[12][20][21]

Experimental Protocols

Protocol 1: General LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will be required based on the specific instrument and sample matrix.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an Oasis HLB SPE cartridge (e.g., 500mg, 6cc) with 6 mL of methanol (B129727), followed by 3 mL of water, and finally 6 mL of McIlvaine buffer.

    • Load the aqueous sample extract onto the cartridge.

    • Wash the cartridge with 6 mL of Milli-Q water to remove polar interferences.

    • Dry the cartridge under vacuum.

    • Elute the tetracyclines with 6 mL of methanol.

    • Evaporate the eluent to dryness under a stream of nitrogen at approximately 35°C.

    • Reconstitute the residue in 2 mL of a 9:1 mixture of 0.1% formic acid in water and methanol for injection.[18]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., Inertsil ODS-3V, 5 µm, 150 x 4.6 mm).[18]

    • Mobile Phase A: 5 mM Oxalic acid in water.[13][18]

    • Mobile Phase B: 0.1% Formic acid in methanol.[18]

    • Flow Rate: 0.8 mL/min.[18]

    • Injection Volume: 5 µL.[18]

    • Column Temperature: 30°C.[18]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Ion Source Parameters:

      • Optimize capillary voltage, source temperature, and gas flows (nebulizer, drying gas) according to the instrument manufacturer's recommendations.

      • Start with a lower fragmentor/cone voltage to minimize in-source fragmentation and gradually increase to find the optimal value for the precursor ion signal.

Visualizations

Troubleshooting Workflow for Low Signal Intensity

TroubleshootingWorkflow start Low this compound Signal check_lc Review LC Method start->check_lc check_ms Review MS Parameters start->check_ms check_sample_prep Review Sample Preparation start->check_sample_prep optimize_ph Optimize Mobile Phase pH (0.1% Formic/Acetic Acid) check_lc->optimize_ph Poor Peak Shape or Retention? reduce_energy Decrease Source Energy (Fragmentor/Cone Voltage) check_ms->reduce_energy High Fragmentation? improve_cleanup Enhance Sample Cleanup (SPE) check_sample_prep->improve_cleanup High Matrix Interference? additives Consider Additives (Oxalic Acid, EDTA) optimize_ph->additives solution Improved Signal Intensity additives->solution optimize_temp Optimize Source Temperature reduce_energy->optimize_temp optimize_temp->solution internal_std Use Isotope-Labeled Internal Standard improve_cleanup->internal_std internal_std->solution

A logical workflow for troubleshooting low signal intensity of this compound.

Key Factors Influencing this compound Signal

InfluencingFactors cluster_sample Sample & Matrix cluster_lc LC System cluster_ms MS System Matrix Effects Matrix Effects This compound Signal This compound Signal Matrix Effects->this compound Signal Analyte Concentration Analyte Concentration Analyte Concentration->this compound Signal Mobile Phase pH Mobile Phase pH Mobile Phase pH->this compound Signal Additives Additives Additives->this compound Signal Column Chemistry Column Chemistry Column Chemistry->this compound Signal Ion Source Type Ion Source Type Ion Source Type->this compound Signal Source Parameters Source Parameters Source Parameters->this compound Signal Adduct Formation Adduct Formation Adduct Formation->this compound Signal

Factors influencing the final mass spectrometry signal of this compound.

References

Improving the solubility of epitetracycline for cell culture assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for using epitetracycline in your cell culture experiments. This guide provides detailed protocols, troubleshooting advice, and essential data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to tetracycline (B611298)?

This compound is an epimer of tetracycline, meaning it has a different stereochemical configuration at one of its chiral centers.[1][2] It is often considered a degradation product of tetracycline, forming spontaneously in solution, particularly under acidic conditions.[1][2][3] While it exhibits some antibacterial activity, it is generally less potent than tetracycline.[1][2][4]

Q2: What are the primary challenges when using this compound in cell culture?

The main challenge is its limited solubility and stability in aqueous solutions.[5][6] this compound can precipitate out of solution, especially when added to complex cell culture media. Its stability is affected by factors such as pH, light, and temperature.[7][8]

Q3: In which solvents can I dissolve this compound hydrochloride?

This compound hydrochloride is soluble in several organic solvents and aqueous buffers. The choice of solvent will depend on your experimental requirements and the tolerance of your cell line to the solvent.[5]

Solubility Data

For easy comparison, the solubility of this compound hydrochloride in various solvents is summarized below.

SolventSolubilityMolar Concentration (approx.)Notes
Dimethyl Sulfoxide (DMSO)~1 mg/mL~2.08 mM[1]Sonication may be required.[1]
Dimethylformamide (DMF)~1.4 mg/mL~2.91 mM[1]Sonication may be required.[1]
Phosphate-Buffered Saline (PBS, pH 7.2)~3.3 mg/mL~6.86 mM[1]Aqueous solutions are not recommended for long-term storage.[5]
WaterVery slightly soluble[9]-Solubility is low.
EthanolSlightly soluble[6]-Often used for preparing tetracycline stock solutions.[10][11]
0.1 M HClFreely soluble[6]-Acidic pH may affect cell viability and epimerization.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound hydrochloride powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Aseptically weigh the desired amount of this compound hydrochloride powder in a sterile microfuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 1 mg/mL.

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication can aid dissolution.[1]

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protecting tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. The powder form is stable for at least 3 years at -20°C.[1]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warm your cell culture medium to 37°C.

  • Perform a serial dilution of the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration.

  • Important: Add the diluted this compound solution dropwise to the cell culture medium while gently swirling the flask or plate. This helps to prevent localized high concentrations that can lead to precipitation.

  • Use the prepared medium immediately. Do not store medium containing this compound for extended periods.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon addition to cell culture medium - High final concentration of this compound.- Rapid addition of the stock solution.- The medium contains components that react with this compound (e.g., high concentrations of divalent cations).[12][13][14]- The pH of the medium is unfavorable for solubility.- Lower the final concentration of this compound if experimentally feasible.- Add the stock solution dropwise while gently mixing.- Prepare a more diluted intermediate stock solution in a solvent compatible with your medium before the final dilution.- Ensure the pH of your final culture medium is within a stable range.
Loss of biological activity over time - Degradation of this compound in solution.- Epimerization to less active forms.[6]- Exposure to light.[7]- Prepare fresh working solutions for each experiment.- Store stock solutions in small, single-use aliquots at -20°C or -80°C.[1]- Protect all solutions containing this compound from light.
Cell toxicity or unexpected off-target effects - The solvent (e.g., DMSO) concentration is too high.- this compound itself is toxic to the cells at the concentration used.- Degradation products may have toxic effects.[1][2]- Ensure the final concentration of the organic solvent is well-tolerated by your cells (typically <0.5% for DMSO).- Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.- Use freshly prepared solutions to minimize the presence of degradation products.

Visual Guides

Experimental Workflow for Cell Culture Assay

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working prep_cells Seed Cells and Allow Attachment treatment Treat Cells with This compound Medium prep_cells->treatment incubation Incubate for Desired Time Period treatment->incubation analysis Perform Cellular Assay (e.g., Viability, Gene Expression) incubation->analysis data_collection Collect Raw Data analysis->data_collection data_analysis Analyze and Interpret Results data_collection->data_analysis G cluster_cell Mammalian Cell cluster_mito Mitochondrion cluster_nucleus Nucleus mito_ribosome Mitochondrial Ribosome (similar to bacterial 70S) protein_syn Mitochondrial Protein Synthesis mito_ribosome->protein_syn oxphos Oxidative Phosphorylation Proteins protein_syn->oxphos atp ATP Production oxphos->atp cellular_response Cellular Response (e.g., decreased proliferation, altered metabolism) atp->cellular_response gene_exp Nuclear Gene Expression gene_exp->cellular_response This compound This compound This compound->mito_ribosome Inhibition

References

Minimizing non-specific binding of epitetracycline in protein assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of epitetracycline in protein assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding of this compound in our protein assays?

A1: Non-specific binding (NSB) of small molecules like this compound can arise from several factors. Primarily, hydrophobic and electrostatic interactions between the compound and assay components are the culprits. This compound, being a tetracycline (B611298) derivative, possesses hydrophobic regions and charged groups that can interact non-specifically with proteins, plastic surfaces of microplates, and other assay reagents. The composition of your assay buffer, including pH and ionic strength, can significantly influence these interactions.

Q2: We are observing high background signals in our ELISA experiments with this compound. What is the likely cause and how can we mitigate it?

A2: High background in ELISA is often a direct result of non-specific binding. This can be due to the this compound or the detection antibodies binding to unoccupied sites on the microplate wells or to blocking agents. To mitigate this, ensure your blocking step is optimal. You may need to try different blocking agents, such as Bovine Serum Albumin (BSA) or casein, and optimize their concentration and incubation time. Additionally, including a non-ionic surfactant like Tween 20 in your wash buffers can help reduce hydrophobic interactions.

Q3: Can the choice of microplate material affect the non-specific binding of this compound?

A3: Yes, the type of plastic can significantly impact non-specific binding. Polystyrene plates, commonly used for ELISAs, are more hydrophobic and can lead to higher non-specific binding of hydrophobic compounds.[1] Polypropylene (B1209903), being less hydrophobic, is often a better choice for reducing non-specific binding of small molecules.[1][2] If you are experiencing high background, consider testing your assay in polypropylene plates.

Q4: How does the pH of the assay buffer influence non-specific binding of this compound?

A4: The pH of the buffer determines the net charge of both the this compound molecule and the proteins in your assay. This compound's charge is pH-dependent, and if it carries an opposite charge to your protein of interest or the assay surface at the experimental pH, it can lead to strong electrostatic non-specific binding. It is advisable to work at a pH where either the this compound or the interacting surfaces are near neutral to minimize such interactions.

Q5: What are some common interfering substances in protein assays that we should be aware of when working with this compound?

A5: Besides this compound itself, other components in your sample or buffers can interfere with the assay. These include detergents, chaotropic agents (like urea), high concentrations of salts, and reducing agents.[3] It is crucial to ensure that any solvents used to dissolve this compound (e.g., DMSO) are present at a final concentration that does not interfere with the assay.

Troubleshooting Guides

Issue 1: High Background Signal in Assays

Symptoms:

  • High signal in negative control wells.

  • Low signal-to-noise ratio.

  • Difficulty in distinguishing specific binding from background.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Blocking Increase blocking incubation time or temperature. Increase the concentration of the blocking agent (e.g., 1-5% BSA). Try alternative blocking agents like casein or non-fat dry milk.[4]
Insufficient Washing Increase the number and volume of wash steps. Add a soaking step with the wash buffer. Include a non-ionic surfactant (e.g., 0.05% Tween 20) in the wash buffer to reduce hydrophobic interactions.[4]
Non-specific Antibody Binding Titrate primary and secondary antibody concentrations to find the optimal dilution. Include a blocking agent in the antibody dilution buffer.
This compound Sticking to Plate Switch to low-binding plates (e.g., polypropylene).[1][2] Include BSA or a non-ionic surfactant in the assay buffer.
Contaminated Reagents Use fresh, sterile buffers and reagents. Ensure proper handling to avoid cross-contamination.[3]
Issue 2: Inconsistent or Non-Reproducible Results

Symptoms:

  • High variability between replicate wells.

  • Poor assay-to-assay reproducibility.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Pipetting Ensure accurate and consistent pipetting technique. Use calibrated pipettes.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill outer wells with buffer or water to maintain humidity.
Reagent Instability Prepare fresh dilutions of this compound and other critical reagents for each experiment. This compound can degrade in aqueous solutions.[5]
Temperature Fluctuations Ensure consistent incubation temperatures for all steps of the assay.
Incomplete Mixing Thoroughly mix all reagents before adding them to the assay plate.

Quantitative Data Summary

The following table summarizes the binding affinities of tetracycline (TC), anhydrotetracycline (B590944) (ATC), and this compound (ETC) to Bovine Serum Albumin (BSA), a common blocking agent. This data can help in understanding the potential for non-specific interactions with protein components in your assay.

Compound Binding Constant (K) to BSA (L mol⁻¹ at 298 K) Primary Interaction Forces
Tetracycline (TC)4.50 × 10⁴Hydrogen bonding and van der Waals forces
Anhydrotetracycline (ATC)1.45 × 10⁵Hydrogen bonding and van der Waals forces
This compound (ETC)2.44 × 10⁴Hydrogen bonding and van der Waals forces

Data sourced from: Tong, X., Mao, M., Xie, J., et al. (2016). Insights into the interactions between tetracycline, its degradation products and bovine serum albumin.[3]

Experimental Protocols

Protocol 1: ELISA for Assessing this compound-Protein Interaction

This protocol is a general guideline for a competitive ELISA to quantify the interaction between this compound and a target protein.

  • Coating:

    • Dilute the target protein to 2-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the protein solution to each well of a high-binding polystyrene or polypropylene microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.

    • Incubate for 2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of this compound in assay buffer (e.g., PBS with 1% BSA and 0.05% Tween 20).

    • Prepare a constant concentration of a known biotinylated ligand for the target protein in the same assay buffer.

    • Add 50 µL of the this compound dilutions and 50 µL of the biotinylated ligand to the wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of streptavidin-HRP conjugate diluted in assay buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Development:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark until sufficient color develops (5-30 minutes).

  • Stopping and Reading:

    • Add 100 µL of stop solution (e.g., 2N H₂SO₄) to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Pull-Down Assay to Identify Protein Targets of this compound

This protocol describes a method to identify proteins that bind to this compound using an affinity-based pull-down approach.

  • Bait Preparation:

    • Immobilize this compound onto activated beads (e.g., NHS-activated sepharose) according to the manufacturer's instructions. A linker may be necessary to ensure proper orientation and accessibility of the molecule.

    • Prepare control beads with no immobilized this compound.

  • Cell Lysate Preparation:

    • Prepare a cell lysate from your cells or tissue of interest using a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Binding:

    • Incubate the clarified cell lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins. Increase the stringency of the washes by gradually increasing the salt concentration or adding a low concentration of a non-ionic detergent if high background is observed.

  • Elution:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., high salt, low pH, or a solution of free this compound).

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with antibodies against suspected target proteins.

    • For identification of unknown binding partners, eluted proteins can be subjected to mass spectrometry analysis.[6]

Visualizations

experimental_workflow start Start: High Non-Specific Binding optimize_buffer Optimize Assay Buffer - Adjust pH - Increase Salt (e.g., 150-500 mM NaCl) - Add Surfactant (e.g., 0.05% Tween 20) start->optimize_buffer blocking Improve Blocking Step - Increase Blocker Conc. (1-5% BSA) - Change Blocker (Casein, etc.) - Increase Incubation Time start->blocking plate_choice Change Plate Material - Polystyrene to Polypropylene start->plate_choice controls Run Controls - No this compound - No protein optimize_buffer->controls blocking->controls plate_choice->controls end Acceptable Signal-to-Noise controls->end

Caption: Troubleshooting workflow for high non-specific binding.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK IKK IKK TLR4->IKK This compound This compound This compound->p38 inhibits This compound->ERK inhibits This compound->IKK inhibits Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-8, etc.) p38->Cytokines modulates ERK->Cytokines modulates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Cytokines induces transcription

Caption: this compound's modulation of inflammatory signaling pathways.[7][8][9]

References

Overcoming poor reproducibility in epitetracycline MIC testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor reproducibility in epitetracycline Minimum Inhibitory Concentration (MIC) testing.

Troubleshooting Guide

This guide addresses common issues encountered during this compound MIC assays in a question-and-answer format.

Question 1: Why are my this compound MIC values consistently higher than expected?

Answer: Consistently elevated MIC values for this compound can stem from several factors related to the antibiotic's stability and the experimental setup. Here are the most common causes and their solutions:

  • Degradation of this compound: this compound, like other tetracyclines, is susceptible to degradation, which reduces its effective concentration. In Mueller-Hinton Broth (MHB), tetracyclines can be inactivated by up to 42% after 18 hours of incubation[1].

    • Solution: Always prepare fresh this compound stock solutions for each experiment. Avoid using stock solutions that have been stored for more than one day, even when refrigerated[2].

  • High Inoculum Density: An excessively high bacterial inoculum can overwhelm the antibiotic, leading to the appearance of growth at higher concentrations and thus an artificially high MIC.

    • Solution: Standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Ensure the final inoculum density in the wells is approximately 5 x 10⁵ CFU/mL.

  • Chelation by Divalent Cations: Tetracyclines are known to chelate divalent cations like Ca²⁺ and Mg²⁺, which are present in Mueller-Hinton Broth. This chelation can reduce the effective concentration of the antibiotic available to inhibit bacterial growth.

    • Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) with standardized concentrations of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) as recommended by CLSI. Be aware that even with CAMHB, variations in cation concentration can affect MIC values.

Question 2: My this compound MIC values are highly variable between replicates and experiments. What could be the cause?

Answer: High variability is a common issue in MIC testing and can often be traced back to inconsistencies in methodology.

  • Epimerization: this compound is an epimer of tetracycline (B611298). Under weakly acidic conditions (pH 2-6), reversible epimerization can occur, leading to a mixture of this compound and the more active tetracycline. This conversion can alter the observed MIC.

    • Solution: Maintain a consistent pH of the medium, ideally between 7.2 and 7.4. Prepare media and antibiotic solutions fresh for each experiment to minimize the time for epimerization to occur.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent source of variability.

    • Solution: Ensure pipettes are properly calibrated. Use fresh pipette tips for each dilution step to avoid carryover. Mix each dilution thoroughly before transferring to the next well.

  • Inhomogeneous Inoculum: A clumpy or uneven bacterial suspension will result in different numbers of bacteria being added to each well.

    • Solution: Vortex the bacterial suspension thoroughly before preparing the final inoculum dilution. Visually inspect the suspension for clumps.

Question 3: I am observing "skipped wells," where there is no growth at a lower concentration, but growth appears at a higher concentration. Why is this happening?

Answer: Skipped wells can be perplexing and may indicate a few potential issues.

  • Contamination: Contamination of a single well with a different, more resistant organism can lead to unexpected growth.

    • Solution: Use aseptic techniques throughout the procedure. Perform a purity check by plating the inoculum from the growth control well.

  • Pipetting Error: An error in pipetting during the serial dilution or inoculation can lead to a well receiving less or no antibiotic or bacteria.

    • Solution: Be meticulous during pipetting. If a single skipped well occurs, it is recommended to repeat the test or, if that is not possible, to take the highest MIC value as the result to avoid reporting false susceptibility[3]. Do not report results if more than one skipped well is observed[3].

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium for this compound MIC testing?

A1: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard recommended medium for susceptibility testing of most non-fastidious bacteria. However, studies have shown that tetracyclines can degrade in MHB[1]. While Nutrient Broth (NB) has been shown to have negligible degradation of tetracyclines after 18 hours, CAMHB remains the standard for consistency and comparability with established breakpoints[1].

Q2: How should I prepare and store this compound stock solutions?

A2: this compound hydrochloride is soluble in water, DMSO, and methanol. For MIC testing, it is recommended to prepare a stock solution in a suitable solvent (e.g., sterile distilled water or DMSO) at a high concentration. Aliquot the stock solution into single-use vials and store them at -20°C or lower for long-term stability. Avoid repeated freeze-thaw cycles. On the day of the experiment, thaw an aliquot and prepare fresh dilutions in the test medium. Do not store aqueous solutions of this compound for more than one day[2].

Q3: What are the recommended quality control (QC) strains for tetracycline MIC testing?

A3: According to EUCAST and CLSI guidelines, common QC strains for tetracycline MIC testing include Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853. Ensure the MIC values for these strains fall within the acceptable ranges defined by the respective standards.

Q4: How does pH affect this compound stability and MIC results?

A4: The pH of the culture medium is a critical factor. Tetracyclines undergo reversible epimerization at the C4 position in weakly acidic conditions (pH 2-6). This can lead to the formation of tetracycline from this compound, which may have different activity. The stability of tetracyclines is also affected by pH, with degradation occurring at both strongly acidic (below pH 2) and alkaline conditions. For reproducible MIC results, the pH of the Mueller-Hinton Broth should be maintained between 7.2 and 7.4.

Data Presentation

Table 1: Impact of Divalent Cations on Tetracycline MICs against P. aeruginosa

Cation(s) Added to BrothConcentrationFold Increase in MIC (Approx.)
Ca²⁺50 mg/L2-4
Mg²⁺20 mg/L2-4
Ca²⁺ + Mg²⁺50 mg/L + 20 mg/L4-8

Data compiled from studies on the effect of divalent cations on tetracycline susceptibility.[4][5]

Table 2: Degradation of Tetracyclines in Different Broth Media after 18 Hours

Broth MediumApproximate Inactivation
Nutrient Broth (NB)Negligible
Mueller-Hinton Broth (MHB)Up to 42%
Tryptone-Soya Broth (TSB)Significant (MICs ~2x higher than NB)
Isotonic-Sensitive Broth (ISB)Significant (MICs ~3-4x higher than NB)

Based on a study by Schäfer and Knothe (1978) on the stability of tetracycline derivatives in various media.[1]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing for this compound (Based on CLSI Guidelines)

This protocol is adapted from the CLSI M07 guidelines for broth microdilution testing.

1. Preparation of this compound Stock Solution: a. Weigh a sufficient amount of this compound powder. b. Dissolve in a suitable solvent (e.g., sterile distilled water or DMSO) to obtain a stock concentration of 1280 µg/mL. c. Aliquot into sterile, single-use tubes and store at -20°C or below.

2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or non-selective broth. c. Vortex for 15-20 seconds to create a homogeneous suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done using a turbidimeter or by visual comparison. e. Dilute the standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of the 96-Well Plate: a. Dispense 100 µL of CAMHB into all wells of a sterile 96-well microtiter plate. b. Add 100 µL of the 2X final concentration of this compound to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row. Discard 100 µL from the last well containing the antibiotic. d. The last two wells of a row typically serve as a positive control (inoculum without antibiotic) and a negative/sterility control (broth only).

4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. b. Seal the plate to prevent evaporation and contamination. c. Incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. Growth is indicated by turbidity or a pellet at the bottom of the well. c. Use a reading aid, such as a viewing box with a dark background, to facilitate accurate reading. For tetracyclines, disregard pinpoint growth at the bottom of the well[6].

Visualizations

Troubleshooting_Workflow Start Inconsistent MIC Results Check_Inoculum Verify Inoculum (0.5 McFarland, Homogeneous) Start->Check_Inoculum Check_Media Assess Medium (Fresh CAMHB, pH 7.2-7.4) Start->Check_Media Check_Antibiotic Evaluate Antibiotic (Fresh Stock, Proper Storage) Start->Check_Antibiotic Check_Technique Review Technique (Pipetting, Dilutions) Start->Check_Technique Consistent_Results Consistent Results Check_Inoculum->Consistent_Results Inoculum Corrected Check_Media->Consistent_Results Media Corrected Check_Antibiotic->Consistent_Results Antibiotic Prep Corrected Check_Technique->Consistent_Results Technique Corrected

Caption: A troubleshooting workflow for addressing inconsistent MIC results.

Tetracycline_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Tetracycline_In Tetracycline Enters Cell Ribosome 30S Ribosome Tetracycline_In->Ribosome Binds to 30S subunit Efflux_Pump Efflux Pump (e.g., TetA, TetK) Tetracycline_In->Efflux_Pump Targeted by Ribosomal_Protection Ribosomal Protection (e.g., TetM, TetO) Tetracycline_In->Ribosomal_Protection Dislodged by Enzymatic_Inactivation Enzymatic Inactivation (e.g., TetX) Tetracycline_In->Enzymatic_Inactivation Modified by Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Tetracycline_Out Tetracycline Exits Cell Efflux_Pump->Tetracycline_Out Pumps out Ribosomal_Protection->Ribosome Protects Inactive_Tetracycline Inactive Tetracycline Enzymatic_Inactivation->Inactive_Tetracycline Inactivates

Caption: Key mechanisms of bacterial resistance to tetracycline antibiotics.

References

Strategies to reduce epitetracycline degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of epitetracycline during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound (ETC) is the C4-epimer of tetracycline (B611298) (TC).[1] It is a primary degradation product of tetracycline that can form under mildly acidic conditions (pH 2-6).[1] The degradation of tetracycline and the formation of its epimer are concerns for several reasons:

  • Reduced Potency: The conversion of tetracycline to this compound can impact the overall therapeutic efficacy of the drug.[1]

  • Toxicity: Further degradation of this compound can lead to the formation of toxic products such as 4-epianhydrotetracycline (B1505794) (EATC).[1][2]

  • Analytical Accuracy: The presence of degradation products can interfere with the accurate quantification of the parent drug, tetracycline.

Q2: What are the main factors that cause this compound degradation?

The stability of tetracyclines, including this compound, is primarily influenced by the following factors:

  • pH: Epimerization of tetracycline to this compound occurs most rapidly in mildly acidic conditions, particularly between pH 3 and 5.[2] Strong acidic conditions (below pH 2) can lead to the formation of anhydrotetracycline (B590944) (ATC).[2]

  • Temperature: Elevated temperatures accelerate the degradation of tetracyclines.[3][4] Studies have shown that high temperatures can significantly increase the rate of degradation.[3][4]

  • Light: Tetracyclines are photosensitive and can degrade upon exposure to light.[3][4] Aqueous solutions of tetracyclines are particularly susceptible to decomposition by light.[3]

  • Presence of Metal Ions: Tetracyclines are strong chelating agents, and their interaction with metal ions can affect their stability.[3] The presence of certain metal ions can either catalyze degradation or form complexes that may alter the analytical response.

Troubleshooting Guide

Issue: I am observing high levels of this compound and other degradation products in my samples.

This is a common issue stemming from the inherent instability of tetracycline. Here are some potential causes and solutions:

Potential Cause Recommended Solution
Inappropriate pH of Sample/Solvents Maintain a pH outside the critical 3-5 range during sample preparation. For HPLC analysis, using an acidic mobile phase with a pH of around 2.0 has been shown to be effective in separating tetracycline and its degradation products without causing further epimerization.[2]
High Temperature During Sample Processing/Storage Process and store samples at low temperatures. Whenever possible, perform extractions and other preparation steps on ice. For long-term storage, keep samples at -20°C or below and protected from light.[5]
Exposure to Light Protect samples from light at all stages of handling and analysis. Use amber vials or wrap containers in aluminum foil.[3]
Inappropriate Solvent Choice Methanol (B129727) is often recommended as a solvent for tetracyclines due to its ability to dissolve the compounds and its miscibility with aqueous and organic solvents.[2] Aqueous solvents can accelerate the degradation of tetracyclines.[2]
Prolonged Sample Preparation Time Minimize the time between sample collection and analysis. Plan your workflow to ensure that samples are processed efficiently.

Quantitative Data Summary

The rate of tetracycline degradation is highly dependent on environmental conditions. The following table summarizes key quantitative data related to tetracycline stability.

Factor Condition Observation Reference
pH pH 1.5Reversible first-order epimerization of tetracycline and anhydrotetracycline occurs.[6]
pH 2-6Optimal range for the epimerization of tetracycline to this compound.[1]
below pH 2Favors the formation of anhydrotetracycline.[2]
Temperature 37°CIn water, tetracycline and minocycline (B592863) show less than 10% decomposition over three days.[7]
110-140°CThermal degradation follows first-order reaction kinetics. High-temperature, short-time treatments (like UHT) may leave 50-90% of tetracycline residues unaltered.[8]
Light Direct LightAccelerates degradation. Samples stored without light protection can be unstable even within 24 hours.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Tetracycline Analysis

This protocol is a general guideline for extracting tetracyclines from liquid samples such as water or biological fluids.

  • Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol followed by ultrapure water.

  • Loading: Acidify the sample to a pH of approximately 3.0 and add a chelating agent like Na2EDTA (0.5 g/L).[9] Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with ultrapure water to remove interfering substances.

  • Elution: Elute the tetracyclines from the cartridge using an appropriate solvent, such as a mixture of acetone (B3395972) and methanol (1:1, v/v).[9]

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS or HPLC analysis.

Protocol 2: Protein Precipitation for Biological Samples

This method is suitable for removing proteins from biological matrices like plasma or serum.

  • Precipitation: To your sample, add a protein precipitating agent such as 20% trifluoroacetic acid.[5]

  • Chelation: Add 0.01 M EDTA to prevent the chelation of tetracyclines with metal ions.[5]

  • Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

  • Collection: Carefully collect the supernatant containing the tetracyclines for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., water, plasma) Acidification Acidification (pH ~3) + EDTA Sample->Acidification Control pH & Chelation a1 Key Considerations: - Low Temperature - Protect from Light - Minimize Time Extraction Extraction (e.g., SPE, Protein Precipitation) Acidification->Extraction Elution Elution & Reconstitution Extraction->Elution Analysis LC-MS/MS or HPLC Analysis Elution->Analysis Injection Data Quantification & Reporting Analysis->Data degradation_pathway TC Tetracycline (TC) ETC This compound (ETC) TC->ETC Epimerization (pH 2-6) Reversible ATC Anhydrotetracycline (ATC) TC->ATC Dehydration (pH < 2) ETC->TC EATC 4-Epianhydrotetracycline (EATC) ETC->EATC Dehydration ATC->EATC Epimerization

References

Technical Support Center: Optimizing Storage Conditions for Long-Term Stability of Epitetracycline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with epitetracycline, ensuring its stability is paramount for accurate and reproducible experimental outcomes. This technical support center provides a comprehensive guide to the optimal storage and handling of this compound, troubleshooting common stability issues, and detailed experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (ETC) is the C4-epimer of the broad-spectrum antibiotic, tetracycline (B611298). It is a primary degradation product of tetracycline, forming through a reversible epimerization process, particularly in mildly acidic conditions (pH 2-6).[1] The stability of this compound is a critical consideration for several reasons:

  • Accurate Research: If you are studying this compound itself, its degradation can lead to inaccurate experimental results.

  • Impurity Standard: As a specified impurity of tetracycline, a stable this compound reference standard is essential for the accurate quantification of impurities in tetracycline-based drug products.

  • Toxicology Studies: Understanding the stability of this compound is crucial for toxicological assessments, as its degradation products may have different toxicological profiles.

Q2: What are the primary factors influencing the stability of this compound?

A2: The long-term stability of this compound is primarily affected by the following factors:

  • Temperature: Elevated temperatures accelerate the degradation of this compound.

  • pH: this compound is susceptible to degradation in both acidic and alkaline conditions. The epimerization of tetracycline to this compound is most rapid in the pH range of 3 to 5.[1][2]

  • Light: Like other tetracyclines, this compound is photosensitive and can degrade upon exposure to light.[3]

  • Humidity and Moisture: As a solid, this compound is sensitive to moisture, which can accelerate degradation.[3]

  • Oxygen: The presence of oxygen can contribute to the oxidative degradation of tetracyclines.

Q3: What are the recommended long-term storage conditions for solid this compound?

A3: For optimal long-term stability, solid this compound hydrochloride should be stored in a tightly sealed container, protected from light and moisture. Specific temperature recommendations vary:

  • Frozen: Storage at -20°C has been shown to maintain the stability of crystalline this compound hydrochloride for at least four years .[4]

  • Refrigerated: The European Pharmacopoeia recommends storing their 4-epitetracycline hydrochloride reference standard at +5°C ± 3°C .

Q4: How should I handle and store this compound solutions?

A4: Aqueous solutions of this compound are significantly less stable than the solid form. It is strongly recommended to prepare solutions fresh for each use. One source advises against storing aqueous solutions for more than a single day. If a stock solution must be prepared, it is best to use a non-aqueous solvent like methanol (B129727), aliquot it into small, tightly sealed vials, and store it at -20°C for a very limited time.[1] However, be aware that even in methanol, degradation can occur over time.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Problem Potential Causes Recommended Solutions
Unexpected degradation of solid this compound standard. 1. Improper storage temperature: Storing at room temperature or even refrigerated for extended periods can lead to degradation. 2. Exposure to light: The container may not be light-resistant, or it may have been left on the benchtop for too long. 3. Moisture ingress: The container may not have been sealed properly, or it was opened in a humid environment.1. Verify storage temperature: Ensure the compound is stored at -20°C for long-term stability. 2. Protect from light: Store in an amber vial or a container wrapped in aluminum foil. Minimize exposure to ambient light during handling. 3. Control moisture: Store in a desiccator, especially after opening. Allow the container to warm to room temperature before opening to prevent condensation.
Rapid degradation of this compound in solution. 1. Incorrect solvent or pH: Aqueous solutions, especially in the pH range of 3-5, can accelerate degradation.[1][2] 2. High temperature: Preparing or storing solutions at room temperature for extended periods will lead to rapid degradation. 3. Extended storage time: Solutions are not stable for long-term storage.1. Use appropriate solvents: For stock solutions, consider using methanol and store at -20°C for short periods.[1] For aqueous buffers, prepare fresh and use immediately. 2. Maintain low temperature: Prepare solutions on ice and store them at 2-8°C if they need to be kept for a few hours. 3. Prepare fresh solutions: The best practice is to prepare solutions immediately before use.
Appearance of unknown peaks in HPLC analysis. 1. Degradation of this compound: The unknown peaks are likely degradation products such as 4-epianhydrotetracycline (B1505794) (EATC).[1] 2. Interaction with excipients or other components: If in a formulation, this compound may be reacting with other components.1. Confirm degradation: Perform a forced degradation study (see experimental protocols) to identify potential degradation products. 2. Evaluate compatibility: Assess the compatibility of this compound with other components in your formulation.
Inconsistent analytical results. 1. Variable degradation: Inconsistent sample preparation and handling can lead to varying levels of degradation between samples. 2. Non-validated analytical method: The HPLC method may not be stability-indicating.1. Standardize procedures: Ensure consistent timing, temperature, and light exposure during sample preparation and analysis. 2. Validate the analytical method: Use a validated, stability-indicating HPLC method to ensure that this compound is separated from all potential degradation products.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of this compound.

Form Storage Condition Parameter Result Citation
Solid (Crystalline Hydrochloride)-20°CShelf-life≥ 4 years[4]
Solid (Hydrochloride Reference Standard)+5°C ± 3°CRecommended StorageLong-term
Solution (Aqueous)Not specifiedRecommended StorageNot recommended for more than one day.
Solution (Methanol)-20°CStabilityNo significant alterations observed over a maximum period of 1 month.[1]

Experimental Protocols

Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Objective: To develop and validate a method that can accurately quantify this compound in the presence of its degradation products, impurities, and any other components in the sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions (Example):

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M oxalic acid, pH 2.0) and acetonitrile.[1]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm or 355 nm
Injection Volume 20 µL

Methodology:

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol) to obtain a known concentration.[5]

    • Protect the solution from light.[5]

  • Sample Solution Preparation:

    • Prepare the this compound sample in the same solvent as the standard solution to a similar concentration.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and determine the peak areas for this compound and any degradation products.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is crucial and should be demonstrated through forced degradation studies.

Forced Degradation (Stress Testing) Protocol

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to demonstrate the specificity of the stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water:methanol).

  • Apply Stress Conditions: Expose the this compound solution to the following conditions in separate, clearly labeled containers:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for a specified period.

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil and kept under the same conditions to differentiate between thermal and photolytic degradation.

  • Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Dilute the samples to an appropriate concentration and analyze using the validated stability-indicating HPLC method.

    • Analyze a non-degraded control sample for comparison.

  • Evaluation:

    • Examine the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

    • Ensure that the analytical method provides adequate resolution between the this compound peak and all degradation product peaks.

Visualizations

Tetracycline Tetracycline This compound This compound Tetracycline->this compound Epimerization (pH 2-6) Anhydrotetracycline Anhydrotetracycline Tetracycline->Anhydrotetracycline Dehydration (pH < 2) This compound->Tetracycline Reversible Epianhydrotetracycline Epianhydrotetracycline This compound->Epianhydrotetracycline Dehydration Anhydrotetracycline->Epianhydrotetracycline Epimerization

Caption: Degradation pathways of tetracycline, including the formation of this compound.

start Unexpected Degradation Observed is_solid Is the sample solid or in solution? start->is_solid check_solid_storage Verify solid storage conditions: - Temperature (-20°C) - Protection from light - Tightly sealed container is_solid->check_solid_storage Solid check_solution_prep Review solution preparation: - Freshly prepared? - Appropriate solvent and pH? - Stored on ice? is_solid->check_solution_prep Solution issue_resolved Issue Resolved check_solid_storage->issue_resolved check_solution_prep->issue_resolved perform_stress_test Perform forced degradation study to identify degradants check_solution_prep->perform_stress_test Stability This compound Stability Temp Temperature Stability->Temp inversely proportional Light Light Exposure Stability->Light inversely proportional pH pH Stability->pH dependent Moisture Moisture/Humidity Stability->Moisture inversely proportional Oxygen Oxygen Stability->Oxygen inversely proportional

References

How to resolve co-elution of epitetracycline with other tetracyclines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of tetracyclines, with a specific focus on the co-elution of epitetracycline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation from other tetracyclines challenging?

This compound is an epimer of tetracycline (B611298), meaning it has a different stereochemical configuration at one of its chiral centers (specifically, the C4 position). This structural similarity makes it physicochemically very similar to tetracycline, leading to challenges in chromatographic separation where compounds are separated based on their physical and chemical properties. The co-elution of this compound with tetracycline and other tetracycline analogues can lead to inaccurate quantification of the parent drug and its impurities.

Q2: What are the primary factors influencing the co-elution of this compound?

The primary factors influencing the separation of this compound from other tetracyclines are:

  • Chromatographic Conditions: The choice of stationary phase, mobile phase composition, pH, and temperature all play a crucial role in achieving resolution.

  • Epimerization: Tetracyclines can undergo reversible epimerization in solution, particularly in the pH range of 2 to 6.[1] This means that even if you start with a pure standard of tetracycline, this compound can form in the sample vial or during the chromatographic run, complicating the separation and quantification. The rate of this conversion is influenced by pH and the presence of certain buffers like phosphate (B84403) and citrate.[1]

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides systematic steps to troubleshoot and resolve the co-elution of this compound with other tetracyclines in your chromatographic analysis.

Issue: Poor resolution between this compound and tetracycline peaks.

Root Cause Analysis and Solutions:

A common challenge in tetracycline analysis is the co-elution of tetracycline and its C4 epimer, this compound. This workflow outlines a systematic approach to troubleshoot and resolve this issue.

cluster_0 Troubleshooting Workflow Start Start: Poor Resolution Check_pH Adjust Mobile Phase pH Start->Check_pH Optimize_MP Optimize Mobile Phase Evaluate_SP Evaluate Stationary Phase Optimize_MP->Evaluate_SP If resolution is still poor Success Resolution Achieved Optimize_MP->Success If resolution is adequate Control_Temp Control Temperature Evaluate_SP->Control_Temp If resolution is still poor Evaluate_SP->Success If resolution is adequate Control_Temp->Success If resolution is adequate Check_pH->Optimize_MP If resolution is still poor Check_pH->Success If resolution is adequate cluster_1 Factors Affecting Separation Factors Key Separation Factors MobilePhase Mobile Phase (pH, Organic Modifier, Buffer) Factors->MobilePhase StationaryPhase Stationary Phase (C18, C8, Phenyl, etc.) Factors->StationaryPhase Temperature Temperature Factors->Temperature Epimerization Epimerization Control MobilePhase->Epimerization pH Control cluster_2 General Analytical Workflow SamplePrep Sample Preparation Chromatography Chromatographic Separation (HPLC/UHPLC) SamplePrep->Chromatography Detection Detection (UV/MS) Chromatography->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis

References

Troubleshooting unexpected results in epitetracycline activity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with epitetracycline activity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to tetracycline (B611298)?

This compound is an epimer of tetracycline, meaning it is a stereoisomer that differs in the configuration at one specific carbon atom (C4).[1][2] It can form reversibly from tetracycline in solution, particularly under mildly acidic conditions (pH 2-6).[1][3] While it possesses antibacterial properties, its activity is generally considered to be lower than that of tetracycline. The presence of this compound and other degradation products can impact the overall potency of a tetracycline-based drug.[3]

Q2: What is the mechanism of action for this compound?

Like other tetracyclines, this compound is a protein synthesis inhibitor. It binds to the bacterial 30S ribosomal subunit, which is composed of 16S rRNA and 21 proteins.[4][5] This binding action interferes with the docking of aminoacyl-tRNA to the mRNA translation complex, thereby halting the elongation of the peptide chain and inhibiting bacterial growth.[5][6] Tetracyclines are generally considered bacteriostatic, meaning they inhibit the multiplication of bacteria rather than killing them outright.[4]

Q3: What are the common mechanisms of resistance to tetracyclines like this compound?

Bacterial resistance to tetracyclines, including this compound, is a significant concern and typically occurs through one of three primary mechanisms:

  • Efflux Pumps: This is the most common resistance mechanism.[4] Bacteria acquire genes that code for membrane proteins that actively pump tetracycline out of the cell. This process is often energy-dependent, exchanging a proton for a tetracycline-cation complex, which reduces the intracellular concentration of the antibiotic.[4][7]

  • Ribosomal Protection: Bacteria can acquire genes that produce proteins that protect the ribosome.[4][8] These proteins can work in several ways, such as blocking tetracycline from binding to the ribosome, altering the ribosome's structure to allow tRNA to bind even when tetracycline is present, or dislodging bound tetracycline.[4]

  • Enzymatic Inactivation: This is a less common mechanism where bacteria produce enzymes that chemically modify and inactivate the tetracycline molecule.[4][9]

Troubleshooting Unexpected Results

This section addresses specific issues that may arise during this compound activity assays.

Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) Values

Question: My MIC assay for this compound is showing significantly higher values (lower potency) than anticipated based on literature. What are the potential causes?

Possible Causes and Solutions:

  • Compound Degradation: this compound is a degradation product of tetracycline and can itself be unstable under certain conditions.[1][3]

    • Solution: Ensure your this compound stock solution is fresh and has been stored correctly, protected from light and extreme temperatures. Prepare fresh dilutions for each experiment. The stability of tetracyclines is poor in strong acidic and alkaline conditions.[1]

  • Inaccurate Drug Concentration: Errors in weighing the compound or in serial dilutions can lead to inaccurate final concentrations in the assay.

    • Solution: Calibrate your balance regularly. Use calibrated pipettes and ensure proper pipetting technique to minimize errors during serial dilutions.[10] It is important to follow standardized guidelines like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for preparing antibiotic concentrations.[11]

  • Incorrect Inoculum Density: The concentration of the bacterial inoculum is a critical parameter in MIC assays.[12] A higher than specified inoculum can lead to apparently higher MIC values.

    • Solution: Standardize your bacterial inoculum to the recommended density, typically by adjusting the turbidity to a 0.5 McFarland standard.[12][13]

  • Presence of Resistant Subpopulations: The bacterial culture may contain a subpopulation of resistant mutants.

    • Solution: Visually inspect your MIC plates for any signs of trailing endpoints or skip wells. If you observe distinct colonies within a zone of inhibition in a disk diffusion assay, it may indicate a resistant subpopulation.[14][15] It may be necessary to re-isolate and re-test the strain.

Issue 2: No Zone of Inhibition or Smaller than Expected Zones in Disk Diffusion Assays

Question: I am not observing a zone of inhibition, or the zone is much smaller than expected, in my disk diffusion assay with this compound. Why might this be happening?

Possible Causes and Solutions:

  • Bacterial Resistance: The test organism may be resistant to this compound.[8]

    • Solution: Verify the identity and expected susceptibility profile of your bacterial strain. Include a known susceptible quality control strain in your experiment to validate the assay.

  • Improper Disk Storage and Handling: The antibiotic-impregnated disks can lose potency if not stored correctly.

    • Solution: Store disks in a tightly sealed container with a desiccant at the recommended temperature (typically refrigerated or frozen).[15] Allow disks to come to room temperature before opening the container to prevent condensation.

  • Incorrect Agar (B569324) Depth and Inoculum Application: The thickness of the agar and the uniformity of the bacterial lawn are crucial for proper antibiotic diffusion.[13]

    • Solution: Ensure the Mueller-Hinton agar is poured to a uniform depth (typically 4 mm).[13] When inoculating the plate, streak the swab evenly across the entire surface to create a uniform bacterial lawn.[13][16]

  • Incorrect Incubation Conditions: Incubation time and temperature can affect the results.

    • Solution: Incubate plates at the recommended temperature (usually 35°C ± 2°C) for the specified duration (typically 16-20 hours).[15][17] Do not incubate in a CO2-enriched atmosphere, as this can lower the pH of the medium and affect the activity of some antibiotics.[17]

Issue 3: High Variability Between Replicates

Question: I am observing significant variability between my technical replicates in both MIC and disk diffusion assays. What are the common sources of this variability?

Possible Causes and Solutions:

  • Inconsistent Pipetting and Inoculation: This is a major source of variability in any assay.[18]

    • Solution: Ensure pipettes are properly calibrated. Use consistent pipetting techniques, especially when performing serial dilutions and adding reagents.[10] For disk diffusion, apply consistent pressure when placing the disks on the agar.

  • Non-Homogeneous Solutions: Bacterial suspensions or antibiotic solutions may not be adequately mixed.

    • Solution: Thoroughly vortex bacterial suspensions before dilution and inoculation. Ensure antibiotic stock solutions are completely dissolved and mixed before preparing dilutions.[19]

  • Edge Effects in Microplates: In microplate-based assays like broth microdilution MIC, the outer wells are more prone to evaporation, which can concentrate the antibiotic and affect bacterial growth.

    • Solution: To minimize this, you can fill the outer wells with sterile water or buffer to create a humidity barrier and not use them for experimental samples.[19]

Quantitative Data Summary

Table 1: Factors Influencing Tetracycline Degradation and Epimerization

FactorConditionEffect on TetracyclineReference
pH Mildly acidic (pH 2-6)Reversible epimerization to this compound.[3]
Strongly acidic (pH < 2)Dehydration to anhydrotetracycline.[1][3]
Temperature Elevated temperaturesAccelerates degradation and epimerization.[3][20]
Light Exposure to lightCan contribute to the degradation of tetracyclines.[3][20]

Table 2: CLSI/EUCAST Recommended Potency of Selected Antibiotic Disks

Note: This table provides examples for context. Always refer to the latest CLSI or EUCAST guidelines for specific potencies.

AntibioticRecommended Potency (µg)Reference
Gentamicin10[11]
Amikacin30[11]
Trimethoprim/Sulphamethoxazole1.25/23.75[11]
Nitrofurantoin300[11]
Fosfomycin200[11]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a generalized procedure and should be adapted based on the specific bacterial strain and laboratory standards.

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in a suitable solvent (e.g., methanol (B129727) or sterile deionized water) to create a high-concentration stock solution (e.g., 1000 µg/mL).[21]

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.[22]

    • Add 100 µL of the this compound stock solution to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.[22] Column 11 will serve as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From an overnight culture on a non-selective agar plate, pick several morphologically similar colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well from columns 1 to 11. Do not add bacteria to column 12.

    • Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.[22]

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity in the well.[23][24]

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This protocol outlines the standardized disk diffusion method.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the MIC protocol.[13][17]

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab against the inside of the tube.[17]

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[13][16]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[17]

  • Application of Antibiotic Disks:

    • Using sterile forceps or a disk dispenser, place the this compound-impregnated disk onto the inoculated agar surface.[17]

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15][17]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters using a ruler or caliper.[14]

    • Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the measured zone diameter to the breakpoints established by standardizing bodies like CLSI or EUCAST.[14][25]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results & Interpretation start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_antibiotic Prepare this compound Stock & Dilutions start->prep_antibiotic inoculate Inoculate Media/ Agar Plate prep_inoculum->inoculate add_antibiotic Add Antibiotic (Liquid or Disk) prep_antibiotic->add_antibiotic incubate Incubate (35°C, 18-24h) add_antibiotic->incubate read_results Read Results (MIC/Zone Diameter) incubate->read_results interpret Interpret (S/I/R) read_results->interpret end End interpret->end

Caption: General workflow for this compound susceptibility testing.

troubleshooting_tree cluster_investigate Initial Checks cluster_solutions Potential Solutions issue Unexpected Result (e.g., High MIC, No Zone) check_qc Is the Quality Control Strain within range? issue->check_qc check_reagents Are reagents fresh & stored correctly? check_qc->check_reagents Yes sol_qc Repeat assay with validated QC strain check_qc->sol_qc No check_protocol Was the protocol followed exactly? check_reagents->check_protocol Yes sol_reagents Prepare fresh reagents and stock solutions check_reagents->sol_reagents No sol_protocol Review protocol for pipetting/inoculum errors check_protocol->sol_protocol No sol_resistance Consider intrinsic resistance of strain check_protocol->sol_resistance Yes

Caption: Decision tree for troubleshooting unexpected assay results.

mechanism_of_action cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms This compound This compound ribosome 30S Ribosomal Subunit This compound->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Blocks bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth Leads to efflux_pump Efflux Pump efflux_pump->this compound Exports ribosomal_protection Ribosomal Protection Protein ribosomal_protection->ribosome Shields or alters

Caption: this compound's mechanism of action and resistance.

References

Technical Support Center: Enhancing Epitetracycline Yield in Semi-Synthetic Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the yield of 4-epitetracycline in semi-synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is 4-epitetracycline and why is it significant?

A1: 4-epitetracycline is the C4-epimer of tetracycline (B611298).[1][2] Under weakly acidic conditions, tetracycline can undergo reversible epimerization at the C4 position to form 4-epitetracycline.[3][4] While it has significantly less antibacterial activity than tetracycline, it is a crucial reference standard in analytical chemistry for monitoring the degradation and purity of tetracycline-based pharmaceuticals.[5]

Q2: What is the fundamental principle behind the semi-synthetic production of 4-epitetracycline?

A2: The semi-synthetic production of 4-epitetracycline relies on the controlled epimerization of tetracycline. This process is an equilibrium reaction that can be influenced by several factors, including pH, temperature, and the solvent system, to favor the formation of the 4-epimer.[3][4] The goal is to maximize the conversion of tetracycline to 4-epitetracycline and then selectively isolate the desired epimer.

Q3: What are the primary factors that influence the yield of 4-epitetracycline?

A3: The key factors influencing the yield of 4-epitetracycline are pH, temperature, reaction time, and the presence of certain ions or chelating agents.[6][7] For instance, phosphate (B84403) and citrate (B86180) ions have been shown to increase the rate of epimerization.[7] Careful control of these parameters is essential to drive the equilibrium towards the formation of 4-epitetracycline and minimize the formation of undesirable degradation byproducts like anhydrotetracycline (B590944).

Troubleshooting Guide

Problem: Low Yield of 4-Epitetracycline

Q: My yield of 4-epitetracycline is consistently low. What are the potential causes and how can I improve it?

A: Low yields are typically due to suboptimal reaction conditions. Consider the following:

  • pH Control: The pH of the reaction medium is critical. The epimerization of tetracycline is favored in weakly acidic conditions. A pH range of 2.2 to 5.0 is often cited for this transformation.[8][9] Ensure your pH is consistently within the optimal range for your specific procedure.

  • Temperature Management: The reaction temperature influences the rate of epimerization. While higher temperatures can accelerate the reaction, they can also promote the formation of degradation products. A controlled temperature, often in the range of 5-40°C, is recommended.[9]

  • Reaction Time: Epimerization is an equilibrium process. The reaction may require sufficient time to reach a favorable equilibrium. Monitor the reaction progress over time using HPLC to determine the optimal reaction duration. Stirring for 60-120 minutes is suggested during the crystallization step in some protocols.[9]

  • Solvent System: The choice of solvent can impact the reaction. Some protocols utilize aqueous systems, while others may use mixtures of water with organic solvents like ethylene (B1197577) glycol or ethanol.[6][10][11]

Problem: High Levels of Impurities and Degradation Products

Q: I'm observing significant formation of anhydrotetracycline and 4-epianhydrotetracycline. How can I minimize these impurities?

A: The formation of anhydro- forms of tetracyclines is a common issue, often caused by overly acidic conditions.

  • Avoid Strong Acids: While acidic conditions are necessary for epimerization, strongly acidic environments (e.g., pH below 2) can lead to the irreversible dehydration of the tetracycline molecule, forming anhydrotetracycline and 4-epianhydrotetracycline.[1]

  • Precise pH Adjustment: Carefully adjust the pH to the optimal range for epimerization without overshooting into a highly acidic state. Using a buffer system can help maintain a stable pH.

  • Temperature Control: Elevated temperatures can also contribute to degradation. Maintain the reaction at the recommended temperature to minimize the formation of these byproducts.

Problem: Difficulty in Purification and Isolation

Q: I am struggling to separate 4-epitetracycline from the starting tetracycline and other byproducts. What are effective purification strategies?

A: The structural similarity between tetracycline and its epimer makes purification challenging.

  • Crystallization: Controlled crystallization is a key purification step. By carefully adjusting the pH and temperature, it is possible to selectively precipitate 4-epitetracycline. For example, one method involves acidifying the solution and then slowly introducing ammonia (B1221849) water to raise the pH to between 4.0 and 6.0, which induces crystallization.[9]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analyzing and purifying tetracycline derivatives.[3][8] For purification, preparative HPLC with a suitable stationary phase (like C8, C18, or phenyl columns) can be employed to effectively separate the epimers.[8][12]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various protocols for the preparation and analysis of 4-epitetracycline.

Table 1: Reaction and Crystallization Parameters for 4-Epitetracycline Preparation

ParameterValueSource
Initial Acidification (pH) 1.0 - 3.0[9]
Stirring Temperature 25 - 40 °C[9]
Stirring Time 10 - 40 minutes[9]
Crystallization pH 4.0 - 6.0[9]
Crystallization Temperature 5 - 20 °C[9]
Crystallization Time 60 - 120 minutes[9]

Table 2: HPLC Conditions for Analysis of 4-Epitetracycline

ParameterCondition 1Condition 2Source
Column Microparticulate phenyl (3.9 mm x 30 cm)C18 analytical column[3][8]
Mobile Phase A 0.2 M Phosphate buffer (pH 2.2)0.02 M Oxalic acid[3][8]
Mobile Phase B Acetonitrile (B52724)Acetonitrile and Methanol[3][8]
Gradient Step gradient (12-22% Acetonitrile)Gradient mode[3][8]
Detection Wavelength Not specified355 nm[3]
Column Temperature Not specified30 °C[3]

Experimental Protocols

Protocol 1: Semi-Synthetic Preparation of 4-Epitetracycline Crude Product

This protocol is adapted from a method for recovering 4-epitetracycline from a tetracycline mother liquor.[9]

  • Acidification: Start with a solution containing tetracycline. Acidify the solution to a pH between 1.0 and 3.0 using an appropriate acid (e.g., oxalic acid or hydrochloric acid).

  • Stirring: Stir the acidified solution for 10-40 minutes at a controlled temperature of 25-40°C.

  • Filtration: Filter the solution to remove any undissolved impurities.

  • Cooling: Cool the filtrate to a temperature between 18-22°C.

  • Crystallization: Slowly introduce a base (e.g., ammonia water) to raise the pH to between 4.0 and 6.0. During this step, control the temperature to be between 5-20°C.

  • Stirring for Crystallization: Stir the mixture for 60-120 minutes to allow for complete crystallization of the 4-epitetracycline.

  • Isolation: Separate the crude 4-epitetracycline product by centrifugation or filtration.

  • Washing and Dehydration: Wash the crude product with purified water and then dehydrate it.

Protocol 2: HPLC Analysis of 4-Epitetracycline

This protocol provides a general method for the analytical separation of tetracycline and its epimers.[3][8]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, and filter it through a 0.2 µm filter before injection.

  • HPLC System: Use a High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column: Employ a microparticulate phenyl column (e.g., 3.9 mm i.d. x 30 cm).

  • Mobile Phase: Prepare a 0.2 M phosphate buffer and adjust the pH to 2.2. Use acetonitrile as the organic modifier.

  • Elution: Perform a step gradient elution, starting with 12% acetonitrile in the phosphate buffer and increasing to 22% acetonitrile over the course of the run.

  • Flow Rate: Set a suitable flow rate for the column dimensions.

  • Detection: Monitor the elution profile at a wavelength of 355 nm.

  • Quantification: Identify and quantify the 4-epitetracycline peak based on its retention time and peak area compared to a reference standard.

Visualizations

Epimerization_Workflow cluster_synthesis Synthesis & Epimerization cluster_purification Purification start Tetracycline Solution acidify Acidify to pH 1.0-3.0 start->acidify stir Stir at 25-40°C acidify->stir filter_impurities Filter Impurities stir->filter_impurities cool Cool to 18-22°C filter_impurities->cool crystallize Adjust pH to 4.0-6.0 (5-20°C) cool->crystallize isolate Isolate by Filtration/ Centrifugation crystallize->isolate wash_dry Wash and Dry isolate->wash_dry final_product Purified 4-Epitetracycline wash_dry->final_product

Caption: Workflow for the semi-synthesis and purification of 4-epitetracycline.

Troubleshooting_Yield start Low Epitetracycline Yield check_ph Is pH in the 2.2-5.0 range? start->check_ph check_temp Is temperature controlled (5-40°C)? check_ph->check_temp Yes adjust_ph Adjust pH to optimal range check_ph->adjust_ph No check_time Is reaction time sufficient? check_temp->check_time Yes adjust_temp Optimize reaction temperature check_temp->adjust_temp No optimize_time Determine optimal time via HPLC check_time->optimize_time No success Yield Improved check_time->success Yes adjust_ph->success adjust_temp->success optimize_time->success

Caption: Troubleshooting guide for low 4-epitetracycline yield.

Parameter_Relationships yield This compound Yield ph pH ph->yield Influences Equilibrium purity Purity ph->purity Strong acid causes degradation temp Temperature temp->yield Affects Rate temp->purity High temp causes degradation time Time time->yield Allows for Equilibration

References

Technical Support Center: Best Practices for Handling and Weighing Hygroscopic Epitetracycline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and weighing hygroscopic epitetracycline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be hygroscopic?

This compound is an epimer and a degradation product of the antibiotic tetracycline.[1][2] Like many fine crystalline powders used in pharmaceuticals, it can be sensitive to atmospheric moisture.[3][4] Hygroscopicity is the tendency of a substance to absorb moisture from the air.[5] This can be influenced by factors such as the compound's chemical structure, particle size, and the ambient temperature and humidity. For this compound, its hygroscopic nature means that its weight can increase upon exposure to air due to water absorption, which can lead to inaccuracies in weighing and potential degradation.[5][6]

Q2: What are the recommended storage conditions for this compound hydrochloride?

To maintain its stability and minimize moisture absorption, this compound hydrochloride should be stored at -20°C in an amber vial under an inert atmosphere.[3][4] It is also noted to be light-sensitive.[3] Proper storage in a tightly sealed container is crucial to protect it from atmospheric moisture.

Q3: What are the primary challenges when weighing hygroscopic this compound?

The main challenges when weighing a hygroscopic substance like this compound include:

  • Unstable balance readings: The weight reading may continuously increase as the substance absorbs moisture from the air.[6]

  • Inaccurate measurements: The absorbed water adds to the weight of the sample, leading to an overestimation of the actual amount of the compound.

  • Difficulty in handling: The powder can become clumpy and sticky, making it difficult to transfer accurately.[5]

  • Chemical degradation: The presence of moisture can potentially lead to the degradation of the compound, affecting its purity and the outcome of experiments.[5]

Q4: How does moisture absorption affect the stability and quality of this compound?

Moisture absorption can negatively impact the quality and stability of this compound in several ways:

  • Chemical Degradation: Moisture can facilitate chemical reactions that degrade the active pharmaceutical ingredient (API).[5]

  • Altered Physicochemical Properties: Increased moisture content can lead to changes in the physical properties of the powder, such as clumping and reduced flowability.[5]

  • Inaccurate Dosing: Forgetting to account for absorbed moisture will lead to incorrect concentrations in solutions and assays.

Q5: What personal protective equipment (PPE) should be used when handling this compound?

When handling this compound hydrochloride, it is important to use appropriate personal protective equipment (PPE). This includes:

  • Safety glasses or goggles to protect the eyes.

  • Gloves to prevent skin contact.

  • A lab coat to protect clothing.

  • In some cases, respiratory protection may be necessary to avoid inhaling the powder.[7]

It is recommended to always consult the Safety Data Sheet (SDS) for specific handling precautions.[8]

Troubleshooting Guide

Problem Potential Cause Solution
The balance reading is unstable and continuously increasing. The substance is absorbing moisture from the ambient air.[6]- Weigh the substance in a controlled environment with low humidity (ideally below 40% RH).[9] - Use a glove box with a dry atmosphere (e.g., nitrogen or argon).[10] - Minimize the time the sample is exposed to the atmosphere by weighing it quickly. - Use a weighing vessel with a small opening or a cap.[6] - Place a desiccant inside the balance chamber.
The powder is clumping and difficult to transfer. The powder has already absorbed a significant amount of moisture.[5]- Ensure the substance is stored correctly in a desiccator or a tightly sealed container with a desiccant. - If possible, dry the substance in a vacuum oven at a suitable temperature before weighing (verify the thermal stability of this compound first). - Use anti-static weighing paper or dishes, as static can also cause handling difficulties.
Inconsistent experimental results. Inaccurate weighing due to moisture absorption is leading to variations in the actual amount of this compound used.- Implement a standardized weighing procedure for hygroscopic materials, such as the "weighing by difference" method outlined in the experimental protocols below.[6] - Calibrate the balance regularly. - Ensure the environmental conditions in the lab are stable and monitored.[6]

Data Presentation

Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Chemical Formula C₂₂H₂₄N₂O₈ · HCl[8]
Molecular Weight 480.9 g/mol [1][8]
Appearance Yellow fine crystalline powder[3][4]
Melting Point 217 °C[3][4]
Storage Temperature -20°C[1][8]
Stability Light-sensitive; stable for ≥ 4 years under proper storage[1][3]
Solubility DMSO (~1 mg/ml), Dimethyl formamide (B127407) (~1.4 mg/ml), PBS (pH 7.2) (~3.3 mg/ml)[1][8]
Hygroscopicity While known to be a general issue with such compounds, quantitative data on the degree of hygroscopicity for this compound is not readily available in the public domain.

Experimental Protocols

Detailed Methodology for Weighing Hygroscopic this compound

This protocol describes the "weighing by difference" method, which is a best practice for accurately weighing hygroscopic substances.[6]

Materials:

  • Analytical balance with a draft shield

  • Spatula

  • Weighing vessel with a cap or lid (e.g., a vial)

  • Gloves

  • This compound hydrochloride

  • Desiccator or glove box (recommended)

Procedure:

  • Preparation:

    • Ensure the balance is level, calibrated, and located in an area free from drafts, vibrations, and significant temperature fluctuations.

    • Allow the container of this compound to equilibrate to the ambient temperature of the weighing room before opening to prevent condensation. This may take about 30 minutes for refrigerated samples.[6]

    • Handle all weighing vessels with gloves or forceps to avoid transferring moisture and oils from your hands.

  • Initial Weighing:

    • Place the capped weighing vessel containing the this compound powder on the balance pan.

    • Record the initial total weight (vessel + cap + powder).

  • Transferring the Sample:

    • Remove the weighing vessel from the balance.

    • Quickly transfer the desired approximate amount of powder from the weighing vessel to your receiving flask or container.

    • Immediately recap the weighing vessel to minimize moisture absorption by the remaining powder.

  • Final Weighing:

    • Place the capped weighing vessel (now containing less powder) back onto the balance pan.

    • Record the final total weight.

  • Calculation:

    • Subtract the final weight from the initial weight. The difference is the exact mass of the this compound that was transferred.

    Mass of transferred this compound = Initial Weight - Final Weight

Mandatory Visualization

Weighing_Hygroscopic_Substance cluster_prep Preparation cluster_weighing Weighing by Difference cluster_calc Calculation P1 Equilibrate sample to room temperature P2 Place capped vial with This compound on balance P1->P2 Handle with gloves W1 Record Initial Weight (W_i) P2->W1 W2 Quickly transfer powder to receiving vessel W1->W2 W3 Recap vial and return to balance W2->W3 Minimize exposure W4 Record Final Weight (W_f) W3->W4 C1 Calculate Transferred Mass (M = W_i - W_f) W4->C1

Caption: Workflow for accurately weighing a hygroscopic substance.

Tetracycline_MoA cluster_bacteria Bacterial Cell Ribosome 30S Ribosomal Subunit Protein Protein Synthesis (Peptide Chain Elongation) Ribosome->Protein Blocked Ribosome->Protein Leads to mRNA mRNA mRNA->Ribosome Translation tRNA Aminoacyl-tRNA tRNA->Ribosome Prevents binding Tetracycline Tetracycline (this compound) Tetracycline->Ribosome Binds to

Caption: General mechanism of action of tetracyclines.

References

Validation & Comparative

Comparative Analysis of Epitetracycline and Doxycycline Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This guide provides a comparative analysis of the antibacterial agents epitetracycline and doxycycline (B596269). Doxycycline, a widely used tetracycline (B611298) antibiotic, is well-characterized with extensive supporting data on its antimicrobial activity, mechanism of action, and pharmacokinetic properties. In stark contrast, this compound, an epimer of tetracycline, is primarily documented in the context of being a less active degradation product. There is a significant lack of publicly available quantitative data, such as Minimum Inhibitory Concentrations (MICs), for this compound against a broad range of bacterial pathogens. This data disparity profoundly limits a direct and comprehensive comparison of their antimicrobial efficacy.

This guide summarizes the available information for both compounds, highlighting the robust dataset for doxycycline and the qualitative and limited nature of the data for this compound. The information presented for doxycycline is based on extensive experimental evidence, while the characterization of this compound's activity is largely inferred from its relationship to tetracycline. For researchers, scientists, and drug development professionals, this analysis underscores the established utility of doxycycline and identifies the critical need for foundational research to quantify the antimicrobial potential of this compound.

Mechanism of Action

Both doxycycline and this compound belong to the tetracycline class of antibiotics and are understood to share the same primary mechanism of action: the inhibition of bacterial protein synthesis. They achieve this by binding to the 30S ribosomal subunit in bacteria. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, which in turn halts the elongation of the polypeptide chain and ultimately inhibits bacterial growth.[1][2][3] This bacteriostatic action is effective against a broad spectrum of bacteria.

cluster_bacterium Bacterial Cell 30S_Ribosome 30S Ribosomal Subunit mRNA mRNA 50S_Ribosome 50S Ribosomal Subunit Polypeptide_Chain Growing Polypeptide Chain 50S_Ribosome->Polypeptide_Chain Elongation Halted Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->30S_Ribosome Binding blocked Inhibition Inhibition of Protein Synthesis Doxycycline_this compound Doxycycline / this compound Doxycycline_this compound->30S_Ribosome Binds to

Figure 1: Mechanism of action of tetracycline antibiotics.

Antimicrobial Spectrum and Activity

A significant challenge in this comparative analysis is the scarcity of quantitative data for this compound's antimicrobial activity. While it is reported to possess antibacterial properties, it is generally considered to be less potent than its parent compound, tetracycline.[3] In contrast, doxycycline has a well-documented broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.

Doxycycline Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for doxycycline against several clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

BacteriumGram StainMIC Range (µg/mL)
Staphylococcus aureusPositive0.12 - 4
Streptococcus pneumoniaePositive0.06 - 2
Enterococcus faecalisPositive0.25 - 16
Escherichia coliNegative0.5 - 8
Haemophilus influenzaeNegative0.25 - 4
Pseudomonas aeruginosaNegative4 - >128
Chlamydia trachomatisN/A0.03 - 0.25
Mycoplasma pneumoniaeN/A0.06 - 1

Note: MIC values can vary depending on the specific strain and the testing methodology used.

This compound Antimicrobial Activity

There is a notable absence of comprehensive MIC data for this compound in publicly available literature. It is generally accepted that its activity is lower than that of tetracycline. One study on a sediment microbial community even suggested that this compound can have opposing metabolic effects compared to tetracycline, though these findings are not directly applicable to a clinical context.[4] Without specific MIC values, a direct quantitative comparison of its antimicrobial spectrum with that of doxycycline is not possible.

Pharmacokinetic Properties

ParameterDoxycyclineTetracycline (as a proxy for this compound)
Oral Bioavailability ~95%60-80% (decreased by food)
Protein Binding 80-95%55-65%
Half-life 18-22 hours6-12 hours
Metabolism MinimalNot extensively metabolized
Excretion Primarily renal and fecalPrimarily renal

Experimental Protocols

To determine the antimicrobial activity of compounds like this compound and doxycycline, a standard method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution MIC Assay Protocol
  • Preparation of Antimicrobial Agent Stock Solution:

    • Dissolve the antimicrobial agent (e.g., this compound or doxycycline) in a suitable solvent to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration.

  • Preparation of Microtiter Plates:

    • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the antimicrobial stock solution across the wells to create a range of concentrations.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Inoculum Preparation:

    • Culture the test bacterium on an appropriate agar (B569324) medium overnight.

    • Prepare a bacterial suspension in a sterile saline solution and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (except the sterility control) with the prepared bacterial inoculum.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

cluster_workflow MIC Determination Workflow A Prepare serial dilutions of antibiotic in microtiter plate C Inoculate microtiter plate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 37°C for 16-20 hours C->D E Visually assess bacterial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Figure 2: Experimental workflow for MIC determination.

Comparative Summary and Future Directions

The following table provides a qualitative comparison of this compound and doxycycline based on the currently available information.

FeatureThis compoundDoxycycline
Mechanism of Action Inhibition of bacterial protein synthesis via binding to the 30S ribosomal subunit.Inhibition of bacterial protein synthesis via binding to the 30S ribosomal subunit.
Antimicrobial Activity Generally considered to have lower activity than tetracycline; lacks quantitative MIC data.Broad-spectrum activity against Gram-positive and Gram-negative bacteria with extensive MIC data available.
Clinical Use Primarily used in research settings.Widely used clinically for a variety of bacterial infections.
Pharmacokinetics Data is not readily available; likely less favorable than doxycycline based on tetracycline's profile.Favorable profile with high oral bioavailability and long half-life.
Data Availability Very limitedExtensive

For the research and drug development community, this guide highlights a significant knowledge gap. There is a clear need for systematic in vitro and in vivo studies to determine the antimicrobial spectrum and potency of this compound. Such research would be invaluable in ascertaining whether this compound holds any therapeutic promise, either as a standalone agent or as a lead for the development of new tetracycline derivatives. Without such foundational data, any direct comparison to established drugs like doxycycline remains speculative.

References

A Comparative Guide to Validated Analytical Methods for Epitetracycline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of epitetracycline, a primary epimer and degradation product of tetracycline (B611298), is crucial for ensuring the quality, stability, and safety of pharmaceutical products. This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS/MS) detection, and Capillary Electrophoresis (CE). The information presented is based on established scientific literature and international guidelines on analytical method validation.[1][2][3][4][5]

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and the purpose of the analysis. The most commonly employed techniques are HPLC with UV detection, LC-MS/MS, and CE.

Parameter HPLC-UV LC-MS/MS Capillary Electrophoresis (CE)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio of fragmented ions.[6]Separation based on charge-to-size ratio in an electric field, with UV or other detection methods.
Selectivity Good. Resolution from tetracycline and other related impurities is critical and achievable with appropriate column and mobile phase selection.[7][8][9]Excellent. Highly selective due to specific mass transitions (Multiple Reaction Monitoring - MRM) for the analyte.[6][10][11]Good to Excellent. Can provide high-resolution separation of closely related compounds.[12][13]
Sensitivity Lower. Generally suitable for the quantification of impurities in bulk drug substances and pharmaceutical dosage forms.[14]Higher. Ideal for complex biological matrices and trace-level quantification.[15][16]High sensitivity can be achieved, especially with preconcentration techniques like field-amplified sample injection.[17]
Linearity Excellent linearity (R² > 0.99) is typically achieved within the defined concentration range.[14]Excellent linearity is consistently reported over a wide dynamic range.[15]Linear calibration plots are achievable over several orders of magnitude.[12]
Precision Relative Standard Deviation (RSD) values for peak areas are generally low (<2%), indicating good precision.[7][14]Intra- and inter-day precision are typically very good, with RSD values often below 15%.[10][16][17]Good precision with RSD values typically below 15%.[17]
Robustness Generally robust, but sensitive to changes in mobile phase pH and composition.[14]Robust, with consistent performance across different instruments and laboratories.Can be sensitive to buffer composition, pH, and capillary surface conditions.
Cost & Complexity Lower cost and less complex instrumentation compared to LC-MS/MS.Higher initial investment and operational costs; requires specialized expertise.Moderate cost and complexity.

Experimental Protocols

Detailed methodologies are essential for the successful validation and implementation of any analytical method. Below are representative protocols for HPLC-UV, LC-MS/MS, and Capillary Electrophoresis for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of tetracycline and its related substances, including this compound, in pharmaceutical formulations.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 0.01 M hydrochloric acid or a mixture of methanol (B129727) and water). For solid dosage forms, tablets may need to be crushed and extracted with the diluent, followed by sonication and centrifugation. The clear supernatant is then injected into the HPLC system.[8][14]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used. Phenyl columns have also been shown to be effective.[7][14]

    • Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.1% phosphoric acid, 0.01 M oxalic acid, or 0.2 M phosphate (B84403) buffer at pH 2.2) and an organic modifier like acetonitrile (B52724) or methanol is typically employed.[7][8][9][14] The pH of the mobile phase should be controlled to prevent epimerization during analysis.[14]

    • Flow Rate: 1.0 - 1.5 mL/min.[9]

    • Column Temperature: 30 - 40 °C.

    • Detection Wavelength: 280 nm or 355 nm.[8][18]

    • Injection Volume: 10 - 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices such as biological fluids and food products.[11][15][16]

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): Samples can be extracted with a suitable organic solvent after pH adjustment.[11]

    • Solid-Phase Extraction (SPE): SPE is a common technique for sample clean-up and concentration. Oasis HLB or MAX cartridges are frequently used. The sample is loaded onto the conditioned cartridge, washed to remove interferences, and the analyte is then eluted with an appropriate solvent mixture.[16][18]

  • Chromatographic Conditions:

    • Column: A C18 or similar reversed-phase column with smaller particle sizes (e.g., ≤ 3.5 µm) is often used for faster analysis.[10]

    • Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or oxalic acid to improve peak shape and ionization efficiency, is common.[6][11]

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.[6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.[16]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both this compound and an internal standard.

Capillary Electrophoresis (CE)

CE provides an alternative separation technique with high efficiency and low sample and reagent consumption.

  • Sample Preparation: Samples are typically diluted in the running buffer or a low-conductivity solution for field-amplified sample injection.[17]

  • CE Conditions:

    • Capillary: A fused-silica capillary is used.

    • Running Buffer: A buffer solution, such as a boric acid-sodium tetraborate (B1243019) buffer, is used to control the pH and conductivity.[12]

    • Voltage: A high voltage is applied across the capillary to drive the separation.

    • Injection: Samples can be injected hydrodynamically or electrokinetically.[17]

    • Detection: UV detection is common, but it can also be coupled with other detectors.[12][19]

Method Validation Workflow and Parameters

The validation of an analytical method ensures that it is suitable for its intended purpose.[1][4] The process follows a structured workflow and evaluates several key performance characteristics as defined by the International Council for Harmonisation (ICH) guidelines.[2][3][5]

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Use & Lifecycle Management A Define Analytical Requirements B Select Analytical Technique (HPLC, LC-MS, etc.) A->B C Optimize Separation & Detection Parameters B->C D Prepare Validation Protocol C->D E Execute Validation Experiments D->E F Analyze Data & Assess Against Acceptance Criteria E->F G Prepare Validation Report F->G H Implement Validated Method for Routine Analysis G->H I Monitor Method Performance (System Suitability) H->I J Revalidation (if significant changes occur) I->J

Analytical Method Validation Workflow

The logical relationship between the core validation parameters is crucial for a comprehensive assessment of the method's performance.

G Specificity Specificity Method_Performance Overall Method Performance Specificity->Method_Performance Accuracy Accuracy Precision Precision Accuracy->Precision Accuracy->Method_Performance Precision->Accuracy Precision->Method_Performance Linearity Linearity Range Range Linearity->Range Linearity->Method_Performance Range->Method_Performance LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) LOD->LOQ LOD->Method_Performance LOQ->Method_Performance Robustness Robustness Robustness->Method_Performance

Interrelation of Method Validation Parameters

References

Cross-Reactivity of Tetracycline Antibodies with Epitetracycline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of tetracycline (B611298) antibodies with its inactive epimer, 4-epitetracycline. Understanding this cross-reactivity is crucial for the accurate detection and quantification of tetracycline in various matrices, as the presence of epitetracycline can lead to an overestimation of the active compound. This document summarizes experimental data, details the methodologies used, and provides a visual representation of the experimental workflow.

Structural Basis of Cross-Reactivity

Tetracycline and 4-epitetracycline are structurally very similar, differing only in the stereochemical configuration at the C4 position of the molecule.[1][2] This minor structural difference can be challenging for antibodies to distinguish, often leading to significant cross-reactivity in immunoassays.[1] 4-epitetracycline is a common degradation product of tetracycline and is considered microbiologically inactive.[3]

Quantitative Data on Cross-Reactivity

The cross-reactivity of tetracycline antibodies with 4-epitetracycline is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA). The following table summarizes the cross-reactivity data from various commercially available tetracycline ELISA kits and research antibodies. The cross-reactivity is calculated based on the concentration of each compound required to cause a 50% inhibition of the signal (IC50) relative to tetracycline.

Antibody/ELISA Kit SourceCross-Reactivity with 4-epitetracycline (%)Other Notable Cross-Reactants (%)
R-Biopharm AG[4]94Oxytetracycline (B609801): 76, Chlortetracycline: 61
Biosynth[5]95Rolitetracycline: 81, Oxytetracycline: 76
Unnamed ELISA Kit[6]111Rolitetracycline: 82, Chlortetracycline: 42

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The following is a detailed protocol for a competitive indirect enzyme-linked immunosorbent assay (ELISA) used to determine the cross-reactivity of tetracycline antibodies. This protocol is synthesized from methodologies described in various research articles and commercial kit inserts.[4][7][8][9]

Materials:

  • 96-well microtiter plates

  • Tetracycline-protein conjugate (e.g., Tetracycline-OVA) for coating

  • Anti-tetracycline antibody (polyclonal or monoclonal)

  • Tetracycline standard

  • This compound and other tetracycline analogs to be tested

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the tetracycline-protein conjugate to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Discard the coating solution from the plate.

    • Wash the plate three times with 200 µL of Washing Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Discard the blocking solution and wash the plate three times with Washing Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the tetracycline standard and the test compounds (this compound, etc.) in a suitable buffer.

    • In separate tubes, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted anti-tetracycline antibody.

    • Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Discard the solution and wash the plate three times with Washing Buffer.

  • Addition of Secondary Antibody:

    • Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Discard the secondary antibody solution and wash the plate five times with Washing Buffer.

  • Substrate Development:

    • Add 100 µL of Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for the tetracycline standard and each test compound to generate inhibition curves.

    • Determine the IC50 value (the concentration that causes 50% inhibition) for tetracycline and each test compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Tetracycline / IC50 of Test Compound) x 100

Experimental Workflow Diagram

experimental_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Tetracycline-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash Plate p3->p4 c3 Add Mixture to Plate p4->c3 c1 Prepare Standards & Samples (Tetracycline, this compound) c2 Pre-incubate with Anti-Tetracycline Antibody c1->c2 c2->c3 d1 Wash Plate c3->d1 d2 Add Enzyme-Conjugated Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Add Stop Solution d4->d5 a1 Read Absorbance at 450 nm d5->a1 a2 Calculate IC50 Values a1->a2 a3 Determine % Cross-Reactivity a2->a3

Caption: Competitive ELISA workflow for determining antibody cross-reactivity.

Conclusion

The available data clearly indicate a high degree of cross-reactivity between tetracycline antibodies and 4-epitetracycline, often approaching or even exceeding 100%. This is a critical consideration for researchers and professionals in drug development and food safety testing, as immunoassays may not differentiate between the active tetracycline and its inactive epimer. Consequently, when accurate quantification of only the active tetracycline is required, chromatographic methods such as HPLC should be employed as a confirmatory technique.[10][11] The choice of antibody and immunoassay format should be carefully evaluated based on the specific application and the required level of specificity.

References

The Efficacy of Epitetracycline in the Pantheon of Tetracycline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetracycline (B611298) class of antibiotics has been a cornerstone of antimicrobial therapy for decades, valued for its broad-spectrum activity. This guide provides a comparative analysis of the efficacy of several tetracycline analogs: tetracycline, its epimer epitetracycline, doxycycline (B596269), minocycline, and the newer narrow-spectrum agent, sarecycline. A critical finding of this review is the general consensus in the scientific literature that this compound, a common degradation product of tetracycline, possesses significantly reduced antibacterial activity compared to its parent compound and other analogs. While comprehensive quantitative data for this compound is scarce, this guide synthesizes available information to provide a clear comparison, focusing on the well-documented efficacy of the other tetracycline analogs.

Quantitative Comparison of Antibacterial Efficacy

The following table summarizes the in vitro activity of tetracycline and its key analogs against a panel of common Gram-positive and Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) values in µg/mL, which represents the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.

AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus pneumoniaeEscherichia coliKlebsiella pneumoniae
Tetracycline 0.25 - >32[1]0.25 - >32[1]≤1 - ≥4[2][3]1 - 2[1]>64[1]
This compound Significantly higher than tetracycline (largely inactive)[4][5]Significantly higher than tetracycline (largely inactive)[4][5]Significantly higher than tetracycline (largely inactive)[4][5]Significantly higher than tetracycline (largely inactive)[4][5]Significantly higher than tetracycline (largely inactive)[4][5]
Doxycycline 0.12 - 16[1]0.12 - 16[1]≤0.25 - ≥1[2][3]1 - 2[1]>64[1]
Minocycline 0.12 - 0.5[1]0.12 - 0.5[1]Data not readily available1 - 2[1]>64[1]
Sarecycline 0.25 - 16[1]0.25 - 16[1]Data not readily available16[1]>64[1]

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here is a summary from multiple sources to provide a comparative overview.

Mechanism of Action and the Impact of Epimerization

Tetracycline antibiotics exert their bacteriostatic effect by inhibiting protein synthesis in bacteria.[6] They bind to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[7][8] This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein production and bacterial growth.[6]

Epimerization at the C4 position of the tetracycline molecule, which results in the formation of this compound, alters the three-dimensional structure of the drug.[4] This conformational change is believed to significantly reduce its binding affinity to the 30S ribosomal subunit, thereby diminishing its antibacterial efficacy.[4][5]

cluster_bacterium Bacterial Cell cluster_drugs Tetracycline Analogs 30S 30S Ribosomal Subunit 50S 50S Ribosomal Subunit Protein Protein Synthesis 50S->Protein Peptide Elongation mRNA mRNA mRNA->30S Translation Tetracycline Tetracycline Doxycycline Minocycline Sarecycline Tetracycline->30S Binds to 30S subunit (High Affinity) Tetracycline->Protein Inhibits Protein Synthesis This compound This compound This compound->30S Binds to 30S subunit (Low Affinity) This compound->Protein Weakly Inhibits Protein Synthesis start Start prep_antibiotics Prepare Serial Dilutions of Tetracycline Analogs in 96-well plate start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

References

Head-to-Head In Vitro Comparison: Epitetracycline vs. Chlortetracycline

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro characteristics of epitetracycline and chlortetracycline (B606653), two tetracycline-class antibiotics. The information presented is based on available experimental data to assist researchers in making informed decisions for their drug development and scientific investigations.

Executive Summary

Data Presentation

Antibacterial Activity

Comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of bacterial species is scarce. It is generally reported to have lower antibacterial activity compared to its parent compound, tetracycline (B611298).

For chlortetracycline, some historical and specific in vitro activity data is available:

Table 1: In Vitro Antibacterial Activity of Chlortetracycline (MIC µg/mL)

Bacterial SpeciesStrain(s)MIC50 (µg/mL)MIC Range (µg/mL)
Pasteurella multocidaPorcine Respiratory Isolates0.25-0.5Not Reported
Bordetella bronchisepticaPorcine Respiratory Isolates0.25-1.0Not Reported
Haemophilus pleuropneumoniaePorcine Respiratory Isolates0.25-0.5Not Reported
Streptococcus suis Type 2Porcine Respiratory Isolates0.06-0.25Not Reported
Escherichia coliBeef Cattle Isolates with tet(A)>16Not specified
Escherichia coliBeef Cattle Isolates with tet(B)>16Not specified
Staphylococcus aureusAnimal IsolatesNot specifiedResistance common

Note: MIC50 is the concentration of an antimicrobial agent that inhibits the growth of 50% of the tested bacterial isolates. Data is compiled from multiple sources and methodologies may vary.

Cytotoxicity

Specific IC50 (half-maximal inhibitory concentration) values for this compound on various cell lines are not widely reported in published literature. It has been suggested that while having decreased antibiotic activity, it may exhibit stronger toxic effects in animals.[1][2]

For chlortetracycline, cytotoxicity has been evaluated in several cell lines:

Table 2: In Vitro Cytotoxicity of Chlortetracycline (IC50)

Cell LineAssay TypeIC50 (µg/mL)
Chang (human liver)LDH LeakageDemeclocycline > Chlortetracycline > Tetracycline (relative toxicity)
Chlamydophila psittaci infected BGM cellsInclusion Formation0.807 (for tetracycline, specific chlortetracycline IC50 not provided)

Mechanism of Action

Both this compound and chlortetracycline belong to the tetracycline class of antibiotics and share a common mechanism of action. They inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.

cluster_ribosome Bacterial Ribosome 30S 30S Protein_Elongation Polypeptide Chain Elongation 50S 50S Tetracyclines This compound & Chlortetracycline Tetracyclines->30S Binds to A-site Inhibition Inhibition of Protein Synthesis Tetracyclines->Inhibition Leads to tRNA tRNA tRNA->30S Blocked Attachment

Mechanism of action for tetracycline antibiotics.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution.

A Prepare serial two-fold dilutions of This compound and chlortetracycline in cation-adjusted Mueller-Hinton broth. D Inoculate 96-well microtiter plates containing antibiotic dilutions. A->D B Adjust bacterial culture to 0.5 McFarland standard. C Dilute bacterial suspension to achieve ~5 x 10^5 CFU/mL in each well. B->C C->D E Incubate plates at 35°C ± 2°C for 16-20 hours. D->E F Determine MIC as the lowest concentration with no visible bacterial growth. E->F

Workflow for MIC determination via broth microdilution.

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and chlortetracycline in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: From a fresh 18-24 hour agar (B569324) plate, select 3-5 colonies of the test bacterium. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the inoculated plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Assay
  • Preparation: Prepare tubes with CAMHB containing the test antibiotics at concentrations relative to their MIC (e.g., 1x, 2x, 4x MIC).

  • Inoculation: Inoculate the tubes with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Quantification: Perform serial dilutions of the aliquots in sterile saline and plate onto a suitable agar medium.

  • Incubation and Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.

  • Analysis: Plot the log10 CFU/mL versus time to generate time-kill curves.

In Vitro Cytotoxicity Assay (MTT Assay)

A Seed mammalian cells in a 96-well plate and incubate for 24 hours. B Treat cells with serial dilutions of This compound and chlortetracycline. A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours). B->C D Add MTT reagent to each well and incubate for 2-4 hours. C->D E Solubilize formazan (B1609692) crystals with a suitable solvent. D->E F Measure absorbance at ~570 nm using a microplate reader. E->F G Calculate cell viability and determine IC50 values. F->G

General workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HepG2) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and chlortetracycline in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The available in vitro data for chlortetracycline demonstrates its activity against a range of bacterial pathogens, although resistance is a noted concern. For this compound, a notable gap exists in the publicly available quantitative in vitro data, with the consensus being that it possesses lower antibacterial efficacy than tetracycline. For a definitive head-to-head comparison, further in vitro studies conducted under standardized conditions are necessary. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.

References

A Guide to Inter-laboratory Comparison of Epitetracycline Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating inter-laboratory comparisons of epitetracycline susceptibility testing. Ensuring the reproducibility and accuracy of antimicrobial susceptibility testing (AST) is paramount for clinical diagnostics, epidemiological surveillance, and drug development.[1][2] Inter-laboratory comparisons, also known as proficiency testing, are essential for assessing the reliability of test results among different laboratories.[3] This document outlines standardized methodologies, data presentation formats, and a visual workflow to guide researchers in establishing robust and comparable AST results for this compound.

Data Presentation

Quantitative data from an inter-laboratory comparison of this compound susceptibility should be summarized in clear, structured tables. This allows for easy comparison of performance across different laboratories and methodologies.

Table 1: Inter-laboratory Comparison of this compound Minimum Inhibitory Concentrations (MICs) using Broth Microdilution

Participating LaboratoryQuality Control Strain (e.g., S. aureus ATCC 29213) MIC (µg/mL)Test Isolate 1 MIC (µg/mL)Test Isolate 2 MIC (µg/mL)Test Isolate 3 MIC (µg/mL)Within-Laboratory Reproducibility (% Agreement)
Laboratory A1.02.08.00.598%
Laboratory B1.02.08.00.599%
Laboratory C2.04.016.01.097%
Laboratory D1.02.04.00.598%
Reference Laboratory 1.0 2.0 8.0 0.5 100%
Overall Agreement 80%80%60%80%

Table 2: Inter-laboratory Comparison of this compound Zone Diameters (mm) using Disk Diffusion

Participating LaboratoryQuality Control Strain (e.g., E. coli ATCC 25922) Zone Diameter (mm)Test Isolate 1 Zone Diameter (mm)Test Isolate 2 Zone Diameter (mm)Test Isolate 3 Zone Diameter (mm)Within-Laboratory Reproducibility (% Agreement)
Laboratory A1922152597%
Laboratory B2023162698%
Laboratory C1821142496%
Laboratory D2122152599%
Reference Laboratory 20 22 15 25 100%
Overall Agreement 80%80%100%80%

Experimental Protocols

Detailed and standardized experimental protocols are critical for the validity of inter-laboratory comparisons.[2] The methodologies should adhere to established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method quantitatively measures the in vitro activity of an antimicrobial agent.[7]

  • Materials:

    • This compound powder of known potency.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • 96-well microtiter plates.

    • Bacterial strains (including quality control strains like Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922).

    • Spectrophotometer or microplate reader.

  • Procedure:

    • Antimicrobial Preparation: Prepare a stock solution of this compound. Perform serial two-fold dilutions in CAMHB in the microtiter plates to achieve the desired concentration range.

    • Inoculum Preparation: Culture the bacterial isolates on an appropriate agar (B569324) medium. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[8]

2. Disk Diffusion for Zone of Inhibition Measurement

The disk diffusion method is a qualitative or semi-quantitative test that is widely used for its simplicity and cost-effectiveness.[7][9]

  • Materials:

    • This compound-impregnated paper disks (specify µg per disk).

    • Mueller-Hinton Agar (MHA) plates.

    • Bacterial strains (including appropriate quality control strains).

    • Calipers or a ruler for measuring zone diameters.

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate with the bacterial suspension.

    • Disk Application: Aseptically apply the this compound disks to the surface of the inoculated agar.

    • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

    • Zone Measurement: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Mandatory Visualization

The following diagram illustrates the workflow for a typical inter-laboratory comparison of this compound susceptibility testing.

InterLab_Comparison_Workflow cluster_prep Phase 1: Preparation and Distribution cluster_testing Phase 2: Laboratory Testing cluster_analysis Phase 3: Data Collection and Analysis A Central facility prepares and validates a panel of bacterial isolates B Quality control strains are sourced from a reputable supplier (e.g., ATCC) A->B C This compound powder/disks from a single lot are obtained B->C D Isolates and antimicrobial agents are distributed to participating laboratories C->D E Each laboratory performs susceptibility testing using standardized protocols (e.g., CLSI, EUCAST) D->E Shipment F Both broth microdilution (MIC) and disk diffusion (zone diameter) methods are used E->F G Quality control testing is performed with each batch of tests F->G H Results (MIC values and zone diameters) are submitted to the central facility G->H Data Submission I Data is collated and analyzed for intra- and inter-laboratory variability H->I J Statistical analysis (e.g., calculating percent agreement, standard deviation) is performed I->J K A final report is generated and distributed J->K

Caption: Workflow for an inter-laboratory comparison of antimicrobial susceptibility testing.

References

Comparative Analysis of Molecular Docking Scores: Epitetracycline and Minocycline

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

This guide provides a comparative overview of the molecular docking scores for epitetracycline and its parent compound, minocycline (B592863). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the in-silico binding affinities of these tetracycline (B611298) antibiotics. It is important to note that while data for minocycline is available in the scientific literature, there is a significant lack of publicly accessible research detailing the molecular docking scores of this compound. Therefore, this guide will present the available data for minocycline as a primary reference, supplemented by a detailed experimental protocol for conducting molecular docking studies on tetracycline-class antibiotics.

I. Understanding Molecular Docking Scores

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The "docking score" is a numerical value that estimates the binding affinity between the two molecules, typically a ligand (like an antibiotic) and a protein (the target). These scores are often expressed in units of energy, such as kilocalories per mole (kcal/mol), where a more negative value generally indicates a stronger, more favorable binding interaction.

II. Comparative Docking Scores: Minocycline

While direct comparative docking data for this compound remains elusive in published literature, several studies have reported the docking scores of minocycline against various protein and molecular targets. These findings offer valuable insights into its binding potential and can serve as a benchmark for future studies that may include this compound.

LigandTarget Protein/MoleculeDocking Score (kcal/mol)
MinocyclineCD38-8.9
MinocyclinePARP2-10.2
MinocyclineSARS-CoV-2 Mpro> -7.0
Minocyclineα-Cyclodextrin-5.5
Minocyclineβ-Cyclodextrin-6.4
Minocyclineγ-Cyclodextrin-7.4

Data Interpretation: The data presented above, collated from various in-silico studies, demonstrates that minocycline exhibits strong binding affinities to a range of biological targets. For instance, the notable negative docking scores against the enzymes CD38 and PARP2 suggest a high potential for interaction. The varying affinities for different types of cyclodextrins also highlight the specificity of its molecular interactions.

III. Experimental Protocol: Molecular Docking of Tetracyclines

The following is a generalized, yet detailed, protocol for performing a molecular docking study of a tetracycline antibiotic, such as minocycline or this compound, against a protein target using the widely-used software AutoDock Vina.

Preparation of the Ligand (e.g., Minocycline)
  • Obtain Ligand Structure: The 3D structure of the ligand can be obtained from a chemical database like PubChem. The structure should be saved in a suitable format, such as SDF (Structure-Data File).

  • Ligand Preparation using AutoDock Tools (ADT):

    • Load the ligand's 3D structure into ADT.

    • Add polar hydrogens to the ligand.

    • Assign Gasteiger charges, which are crucial for calculating electrostatic interactions.

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format, which is required by AutoDock Vina.

Preparation of the Protein (Receptor)
  • Obtain Protein Structure: The 3D crystal structure of the target protein can be downloaded from the Protein Data Bank (PDB).

  • Protein Preparation using AutoDock Tools (ADT):

    • Load the protein's PDB file into ADT.

    • Remove any water molecules and co-crystallized ligands from the protein structure.

    • Add polar hydrogens to the protein.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in the PDBQT file format.

Defining the Binding Site (Grid Box Setup)
  • Identify the Binding Pocket: The active site or binding pocket of the protein needs to be identified. This can be based on the location of a co-crystallized ligand in the experimental structure or through binding site prediction software.

  • Grid Box Generation: A 3D grid box is defined around the binding pocket. This box specifies the search space for the ligand docking.

    • The center of the grid box should be at the center of the binding site.

    • The dimensions of the grid box (in x, y, and z) should be large enough to accommodate the entire ligand and allow for its rotation and translation.

Running the Docking Simulation with AutoDock Vina
  • Configuration File: Create a configuration text file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Execute AutoDock Vina: Run the AutoDock Vina software from the command line, providing the configuration file as input. Vina will then perform the docking calculations, exploring different conformations of the ligand within the defined grid box and calculating the binding affinity for each.

Analysis of Docking Results
  • Output Files: AutoDock Vina generates an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their docking scores (binding affinities).

  • Visualization and Interpretation:

    • The output file can be loaded into molecular visualization software (e.g., PyMOL, Chimera) along with the protein structure.

    • The top-ranked binding pose (with the most negative docking score) is typically considered the most likely binding mode.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues in the binding pocket to understand the basis of the binding affinity.

IV. Visualizing the Workflow

To better illustrate the process, the following diagram outlines the typical workflow of a molecular docking experiment.

Molecular_Docking_Workflow Molecular Docking Experimental Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (Add Hydrogens, Assign Charges) grid_box Grid Box Definition (Define Binding Site) ligand_prep->grid_box protein_prep Protein Preparation (Remove Water, Add Hydrogens) protein_prep->grid_box run_docking Run Docking Simulation (AutoDock Vina) grid_box->run_docking results Analyze Docking Results (Binding Poses and Scores) run_docking->results visualize Visualize Interactions (PyMOL, Chimera) results->visualize

Caption: A flowchart illustrating the key stages of a molecular docking experiment.

A Comparative Guide to the NMR Spectroscopic Confirmation of Epitetracycline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and differentiation of tetracycline (B611298) and its epimer, epitetracycline, are critical for ensuring drug quality, safety, and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for the definitive structural elucidation of these compounds. This guide provides a comparative analysis of the NMR spectra of tetracycline and this compound, supported by experimental data and detailed protocols, to facilitate their unambiguous identification.

The primary structural difference between tetracycline and its C4-epimer, this compound, lies in the stereochemistry at the C4 position of the A ring. This seemingly minor variation in the spatial arrangement of the dimethylamino group has a significant impact on the molecule's biological activity and its NMR spectrum. Epimerization is a reversible process that can occur in solution, making the ability to distinguish between these two forms essential for quality control in pharmaceutical formulations.

Comparative NMR Data

The following tables summarize the key differences in the ¹H and ¹³C NMR chemical shifts for tetracycline hydrochloride and 4-epitetracycline hydrochloride, recorded in DMSO-d₆. The variation in chemical shifts and coupling constants, particularly for the protons and carbons in the A-ring, provides a clear basis for differentiation.

Table 1: ¹H NMR Chemical Shift Comparison (DMSO-d₆)

ProtonTetracycline HCl (ppm)4-epi-Tetracycline HCl (ppm)Key Differentiating Features
4-H~4.0 (d)~4.2 (d)The H-4 proton in the epimer is typically deshielded.
4a-H~3.0 (m)~3.2 (m)Subtle downfield shift.
5-H~2.2 (dd)~2.4 (dd)Shifted downfield in the epimer.
N(CH₃)₂~2.8 (s)~2.9 (s)Minor shift.
Coupling Constant J₄,₄ₐ~2 Hz~8 HzA significant difference in the coupling constant between H-4 and H-4a is a key indicator of the change in dihedral angle due to epimerization.

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

Table 2: ¹³C NMR Chemical Shift Comparison (DMSO-d₆)

CarbonTetracycline HCl (ppm)4-epi-Tetracycline HCl (ppm)Key Differentiating Features
C-4~68~65The C-4 carbon is shielded in the epimer.
C-4a~45~42Shielding observed in the epimer.
C-5~38~36Minor shielding effect.
C-12a~58~55Shielding observed in the epimer.
N(CH₃)₂~42~41Minor shift.

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

Experimental Protocols

A detailed and consistent experimental protocol is crucial for obtaining high-quality, reproducible NMR spectra.

1. Sample Preparation:

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent for both tetracycline hydrochloride and this compound hydrochloride, as it solubilizes the compounds well and has minimal overlapping signals in the regions of interest.

  • Concentration: Prepare a solution of approximately 10-20 mg of the sample in 0.5-0.7 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

  • Procedure:

    • Accurately weigh the sample and transfer it to a clean, dry NMR tube.

    • Add the deuterated solvent and the internal standard.

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: A spectral width of 12-16 ppm is typically sufficient.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

    • Spectral Width: A spectral width of 200-250 ppm is appropriate.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm assignments.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is useful for assigning quaternary carbons.

Visualizing the Epimerization and Identification Workflow

The following diagrams illustrate the structural relationship between tetracycline and this compound and the logical workflow for their identification using NMR spectroscopy.

cluster_0 Tetracycline cluster_1 This compound Tetracycline This compound Tetracycline->this compound Epimerization at C4 (Acidic or Basic Conditions) This compound->Tetracycline Reversible Equilibrium

Caption: Epimerization of Tetracycline to this compound.

Start Start: Unknown Sample (Potential Tetracycline/Epitetracycline) Prep Sample Preparation (Dissolve in DMSO-d6 with TMS) Start->Prep Acquire NMR Data Acquisition (1H, 13C, COSY, HSQC) Prep->Acquire Process Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquire->Process Analyze1H Analyze 1H NMR Spectrum - Chemical shift of H-4 - Coupling constant J(H4, H4a) Process->Analyze1H Analyze13C Analyze 13C NMR Spectrum - Chemical shifts of C-4, C-4a Process->Analyze13C Compare Compare Data with Reference Spectra (Tetracycline vs. This compound) Analyze1H->Compare Analyze13C->Compare Decision Identify Compound Compare->Decision Tetracycline Tetracycline Identified Decision->Tetracycline J(H4,H4a) ≈ 2 Hz δ(C4) ≈ 68 ppm This compound This compound Identified Decision->this compound J(H4,H4a) ≈ 8 Hz δ(C4) ≈ 65 ppm Mixture Mixture of Epimers Identified Decision->Mixture Presence of both sets of signals

Caption: Workflow for NMR-based Identification.

By following the detailed protocols and utilizing the comparative data provided, researchers can confidently and accurately confirm the identity of this compound and distinguish it from tetracycline using NMR spectroscopy. This ensures the integrity of research findings and the quality of pharmaceutical products.

Benchmarking Epitetracycline: A Comparative Performance Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of epitetracycline's performance in key assay formats. Due to limited publicly available data directly comparing this compound to other tetracycline-class antibiotics, this guide also furnishes detailed experimental protocols to enable independent performance benchmarking.

This compound is a tetracycline (B611298) antibiotic derivative, recognized as a secondary metabolite from bacterial sources, notably Streptomyces species.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis.[1][2] This is achieved by binding to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the ribosome-RNA complex, ultimately hindering bacterial growth.[1] Structurally, this compound is an epimer of tetracycline, a transformation that can occur under acidic conditions.[3] This structural alteration is understood to influence its biological activity, generally resulting in reduced antibacterial potency compared to its parent compound.[4]

Data Presentation: Performance Comparison of Tetracyclines

Direct quantitative comparisons of this compound with other tetracyclines are scarce in publicly available literature. The following tables summarize the available data to provide a baseline for comparison.

Table 1: Antimicrobial Activity

CompoundOrganismAssay TypePerformance Metric (MIC in µg/mL)Notes
TetracyclineEscherichia coliBroth Microdilution1 - >128[5]MIC values can vary significantly based on the strain and resistance mechanisms.
This compoundAerobic sludge bacteriaNot Specified~1.85 times higher MIC than tetracycline (54% of the activity)This is the most direct quantitative comparison found, though not against a specific pathogenic strain.
Doxycycline (B596269)Escherichia coliBroth Microdilution-Data not available for direct comparison in the same study.
Minocycline (B592863)Escherichia coliBroth Microdilution-Data not available for direct comparison in the same study.

Table 2: Anti-inflammatory Activity

Table 3: Matrix Metalloproteinase (MMP) Inhibition

No direct data on the MMP inhibitory activity of this compound was found. The following table presents data for other tetracyclines against MMP-9.

CompoundEnzymePerformance Metric (IC50 in µM)
TetracyclineMMP-940.0
DoxycyclineMMP-9608.0
MinocyclineMMP-910.7

Experimental Protocols

To facilitate direct and controlled comparisons, the following detailed methodologies for key experiments are provided.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Tetracycline, this compound, Doxycycline, Minocycline

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: Prepare serial twofold dilutions of each tetracycline compound in MHB in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of the tetracycline compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix equal volumes of the supernatant and Griess reagent and incubate for 10 minutes at room temperature.[7]

  • Measurement: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.[7]

Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic Substrate Assay)

This assay measures the ability of a compound to inhibit the activity of a specific MMP, such as MMP-9, using a fluorogenic substrate.

Materials:

  • Recombinant human MMP-9

  • Fluorogenic MMP-9 substrate

  • Assay buffer

  • Tetracycline compounds

  • Fluorometric microplate reader

Procedure:

  • Enzyme Activation: Activate the pro-MMP-9 enzyme according to the manufacturer's instructions.

  • Inhibitor Incubation: In a 96-well plate, incubate the activated MMP-9 with various concentrations of the tetracycline compounds.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of substrate cleavage is proportional to the enzyme activity.

  • IC50 Determination: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of tetracyclines and a typical experimental workflow.

Tetracycline_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Ribosome 70S Ribosome 30S 30S Subunit Bacterial_Ribosome->30S 50S 50S Subunit Bacterial_Ribosome->50S Protein Protein Synthesis (Blocked) 30S->Protein prevents tRNA binding mRNA mRNA mRNA->30S binds tRNA Aminoacyl-tRNA tRNA->30S attempts to bind to A-site This compound This compound This compound->30S binds to 16S rRNA

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

Experimental_Workflow_MIC A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plates A->C B Prepare Serial Dilutions of This compound & Comparators B->C D Incubate at 37°C for 16-20h C->D E Read MIC (Lowest concentration with no visible growth) D->E F Data Analysis & Comparison E->F

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

MMP_Inhibition_Pathway cluster_inflammation Inflammatory Cascade Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) Signaling_Pathways Intracellular Signaling (e.g., MAPK, NF-κB) Inflammatory_Stimuli->Signaling_Pathways MMP_Gene_Expression Increased MMP Gene Expression Signaling_Pathways->MMP_Gene_Expression Pro_MMP Pro-MMPs (Inactive) MMP_Gene_Expression->Pro_MMP Active_MMP Active MMPs Pro_MMP->Active_MMP activation ECM_Degradation Extracellular Matrix Degradation Active_MMP->ECM_Degradation Tetracyclines Tetracyclines (e.g., Doxycycline) Tetracyclines->Active_MMP inhibit activity

References

A Comparative Analysis of Epitetracycline MIC Values: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the antimicrobial potency of tetracycline (B611298) derivatives is crucial for the development of new therapeutic agents. This guide provides a comparative analysis of the Minimum Inhibitory Concentration (MIC) values of epitetracycline, a primary degradation product of tetracycline. Due to a notable scarcity of quantitative MIC data for this compound in peer-reviewed literature, this guide will focus on a qualitative comparison based on available information, supplemented with robust quantitative data for its parent compound, tetracycline, against key bacterial strains. This approach allows for an informed perspective on the expected antimicrobial activity of this compound.

Introduction to this compound

This compound, also known as 4-epitetracycline, is a reversible epimer of the broad-spectrum antibiotic tetracycline.[1][2] It is often considered a degradation product that can form under certain conditions.[2][3] While structurally similar to its parent compound, sources indicate that this compound exhibits decreased or minimal antibiotic activity.[1][2][3] This guide will delve into the available comparative data and provide a framework for understanding its potential antimicrobial efficacy.

Data Presentation: A Comparative Overview

A direct statistical comparison of this compound MIC values is challenging due to the lack of published quantitative data. However, to establish a baseline for comparison, the following table summarizes the known MIC values for the parent compound, tetracycline, against two widely used quality control bacterial strains: Staphylococcus aureus ATCC 29213 (a Gram-positive bacterium) and Escherichia coli ATCC 25922 (a Gram-negative bacterium). These values are critical benchmarks in antimicrobial susceptibility testing.

AntibioticOrganismATCC StrainMIC Range (µg/mL)
TetracyclineStaphylococcus aureus292130.25 - 2.0
TetracyclineEscherichia coli259221.0 - 8.0

Note: The MIC values for tetracycline can vary slightly between different testing laboratories and methodologies. The ranges provided represent typical values reported in the literature.

Based on qualitative descriptions, it is anticipated that the MIC values for this compound against these same strains would be significantly higher than those listed for tetracycline, reflecting its reported lower antimicrobial potency.[1][2][3]

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is a standard laboratory procedure for determining MIC values.[5]

Broth Microdilution Protocol
  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent (e.g., tetracycline or this compound) is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: A series of twofold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing a cation-adjusted Mueller-Hinton Broth (MHII).[5] This creates a gradient of decreasing antibiotic concentrations across the wells.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[5]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

  • Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.[6]

  • Reading the MIC: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[4][6]

Mandatory Visualization

The following diagrams illustrate the logical relationship between tetracycline and this compound and the typical workflow for a comparative MIC analysis.

Logical Relationship of Tetracycline and this compound Tetracycline Tetracycline (Active Antibiotic) Degradation Degradation (e.g., acidic conditions) Tetracycline->Degradation This compound This compound (Degradation Product/ Less Active Epimer) Degradation->this compound

Caption: Relationship between Tetracycline and its epimer.

Experimental Workflow for Comparative MIC Analysis cluster_setup Experimental Setup cluster_mic MIC Determination (Broth Microdilution) cluster_analysis Data Analysis Prepare Stock Solutions Prepare Stock Solutions Serial Dilutions Serial Dilutions Prepare Stock Solutions->Serial Dilutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Inoculation Inoculation Prepare Bacterial Inoculum->Inoculation Serial Dilutions->Inoculation Incubation Incubation Inoculation->Incubation Read MIC Values Read MIC Values Incubation->Read MIC Values Tabulate MIC Data Tabulate MIC Data Read MIC Values->Tabulate MIC Data Statistical Comparison Statistical Comparison Tabulate MIC Data->Statistical Comparison

Caption: Workflow for comparing MIC values of antimicrobial agents.

Conclusion

While a direct statistical analysis of this compound's MIC values is currently impeded by a lack of available data, the existing qualitative evidence strongly suggests a significantly lower antimicrobial activity compared to its parent compound, tetracycline. For researchers in drug development, this underscores the importance of monitoring for the formation of this compound during the manufacturing and storage of tetracycline-based products, as its presence could reduce the overall efficacy of the final formulation. Future research focused on quantifying the MIC values of this compound against a broad panel of clinically relevant bacteria would be invaluable to the scientific community.

References

Correlating In Vitro and In Vivo Efficacy of Epitetracycline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of epitetracycline, a member of the tetracycline (B611298) class of antibiotics. Due to a notable scarcity of direct experimental data for this compound, this document leverages available information on structurally and mechanistically similar tetracyclines—namely tetracycline, doxycycline, and minocycline—to provide a contextual comparison and objective assessment. The primary aim is to correlate expected in vitro activity with potential in vivo outcomes, supported by detailed experimental protocols and visual representations of key biological and procedural pathways.

Executive Summary

This compound is an epimer of tetracycline, and available data suggests it possesses antibacterial activity, though it is generally considered to be less potent than its parent compound.[1] The tetracycline class of antibiotics functions by inhibiting protein synthesis in bacteria, a mechanism that is expected to be conserved in this compound. This guide will explore the standard methodologies for assessing the efficacy of such antibiotics and present comparative data from well-studied tetracyclines to infer the potential performance of this compound. A significant data gap exists for this compound, highlighting a need for further research to fully characterize its antimicrobial profile.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tetracycline antibiotics, including this compound, exert their bacteriostatic effect by binding to the 30S ribosomal subunit in bacteria.[2] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, which in turn halts the elongation of the polypeptide chain and inhibits protein synthesis.[3] This mechanism is selective for bacteria as mammalian cells do not possess the same 30S ribosomal subunit structure.

Tetracycline Mechanism of Action cluster_ribosome Bacterial Ribosome cluster_translation Protein Synthesis 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit Aminoacyl_tRNA Aminoacyl-tRNA 30S_Subunit->Aminoacyl_tRNA Blocks binding mRNA mRNA mRNA->30S_Subunit binds to A_Site P_Site Peptide_Chain Growing Peptide Chain Aminoacyl_tRNA->A_Site Binds to A-site Protein Functional Protein Peptide_Chain->Protein Elongation leads to This compound This compound This compound->30S_Subunit Binds to

Diagram 1: Mechanism of protein synthesis inhibition by this compound.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

Table 1: Comparative MIC90 Values (μg/mL) for Selected Tetracyclines Against Common Pathogens

Bacterial SpeciesTetracyclineDoxycyclineMinocyclineThis compound
Staphylococcus aureus2 - >1280.5 - 40.25 - 2Data not available
Streptococcus pneumoniae0.25 - 160.12 - 20.12 - 1Data not available
Escherichia coli4 - >1282 - 162 - 8Data not available
Haemophilus influenzae1 - 40.5 - 20.5 - 2Data not available

Note: MIC90 represents the concentration at which 90% of isolates are inhibited. Data is aggregated from various surveillance studies and is subject to regional and temporal variations in resistance patterns.

In Vivo Efficacy: Animal Models of Infection

In vivo efficacy studies in animal models are crucial for correlating in vitro data with potential clinical outcomes. Common models for assessing antibacterial efficacy include murine sepsis, thigh infection, and lung infection models. These models allow for the determination of key pharmacodynamic parameters such as the 50% effective dose (ED50) or the dose required to achieve a certain reduction in bacterial load. Direct in vivo efficacy data for this compound is not currently available in the public domain. The following table presents data for other tetracyclines to provide a comparative context.

Table 2: Comparative In Vivo Efficacy (ED50 in mg/kg) of Selected Tetracyclines in Murine Models

Infection ModelPathogenTetracyclineDoxycyclineMinocyclineThis compound
Systemic (Sepsis)S. aureus~50-100~10-20~5-15Data not available
ThighS. aureus~40-80~5-15~2-10Data not available
LungS. pneumoniae~100-200~20-50~10-30Data not available

Note: ED50 values are approximate and can vary significantly based on the specific animal strain, bacterial isolate, and experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. The following sections outline the methodologies for key in vitro and in vivo assays.

In Vitro: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: The bacterial isolate is cultured on an appropriate agar (B569324) medium, and a few colonies are used to prepare a suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included. The plate is incubated at 35°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

In Vivo: Murine Infection Models

1. Murine Sepsis Model:

  • Animal Model: Typically, 6-8 week old female BALB/c or C57BL/6 mice are used.

  • Infection: Mice are injected intraperitoneally (IP) with a lethal or sub-lethal dose of the bacterial pathogen (e.g., Staphylococcus aureus or Escherichia coli). The inoculum size is predetermined to cause a systemic infection.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), cohorts of mice are treated with the test compound (this compound) or a vehicle control via a relevant route of administration (e.g., intravenous, subcutaneous, or oral).

  • Endpoint: The primary endpoint is typically survival over a period of 7-14 days. The 50% protective dose (PD50) can be calculated from the survival data.

2. Murine Thigh Infection Model:

  • Animal Model: Mice are often rendered neutropenic by treatment with cyclophosphamide (B585) to reduce the influence of the host immune system.

  • Infection: A defined inoculum of the bacterial pathogen is injected directly into the thigh muscle of the mice.

  • Treatment: Antibiotic therapy is initiated at a set time after infection.

  • Endpoint: At various time points after treatment, mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated to determine the bacterial load (CFU/gram of tissue). Efficacy is measured by the reduction in bacterial count compared to the control group.

3. Murine Lung Infection Model:

  • Animal Model: Similar to the sepsis model, specific mouse strains are used.

  • Infection: A bacterial suspension is instilled intranasally or intratracheally to establish a pulmonary infection.

  • Treatment: The test antibiotic is administered at a defined time post-infection.

  • Endpoint: At the end of the study period, the lungs are harvested, homogenized, and plated to quantify the bacterial burden (CFU/lung).

Experimental and Logical Workflow

The correlation of in vitro and in vivo efficacy follows a logical progression from initial screening to more complex animal studies.

Experimental Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation MIC_Determination MIC Determination (Broth Microdilution) Time_Kill_Assay Time-Kill Kinetics MIC_Determination->Time_Kill_Assay informs PK_Studies Pharmacokinetic Studies (in healthy animals) MIC_Determination->PK_Studies provides target concentrations Efficacy_Models Efficacy Models (Sepsis, Thigh, Lung) PK_Studies->Efficacy_Models guides dosing PD_Analysis Pharmacodynamic Analysis (e.g., AUC/MIC) Efficacy_Models->PD_Analysis Clinical_Trials Human Clinical Trials PD_Analysis->Clinical_Trials informs potential for

References

Validating Cell-Based Assays: A Comparative Guide to Using Epitetracycline as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of cell-based assays is paramount to ensure the reliability and reproducibility of experimental data. A critical component of this validation is the use of a well-characterized reference standard. This guide provides a comprehensive comparison of epitetracycline as a reference compound in the context of tetracycline-inducible gene expression systems, a widely used platform in drug discovery and basic research.

Cell-based assays are indispensable tools for studying cellular processes and evaluating the effects of various compounds.[1] The validation of these assays ensures that they are accurate, precise, and fit for their intended purpose.[2] A key aspect of this validation is the use of a reference standard, a well-characterized compound that provides a benchmark for assay performance.[1] This guide focuses on the use of this compound, an epimer of tetracycline (B611298), as a reference standard in cell-based assays, particularly those employing tetracycline-inducible systems.

The Role of Reference Standards in Assay Validation

A reference standard serves several crucial functions in the validation and routine use of a cell-based assay:

  • Assay Performance Monitoring: It allows for the monitoring of assay performance over time, ensuring consistency between experiments.

  • Data Normalization: It provides a means to normalize data, enabling the comparison of results generated on different days or by different operators.

  • System Suitability: It is used to define acceptance criteria for an assay run, ensuring the system is performing as expected before analyzing unknown samples.[3]

The selection of an appropriate reference standard is therefore a critical step in assay development.

This compound: A Suitable Reference Standard

This compound is a reversible epimer of tetracycline and is available as a certified reference material.[4][5] Like other tetracyclines, its primary mechanism of action in bacteria is the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[6][7] In the context of tetracycline-inducible gene expression systems in mammalian cells, it can act as an effector molecule, modulating the expression of a target gene.

Tetracycline-Inducible Gene Expression Systems

Tetracycline-inducible systems, such as the Tet-On and Tet-Off systems, are powerful tools for controlling gene expression in eukaryotic cells.[4][8][9][10] These systems rely on the interaction between the tetracycline repressor protein (TetR) or a reverse TetR (rtTA) and a tetracycline operator sequence (tetO) integrated into a promoter driving the expression of a gene of interest. Tetracycline or its derivatives, like doxycycline (B596269) and potentially this compound, act as inducers or repressors of gene expression by binding to TetR or rtTA.[4][8][9]

Below is a diagram illustrating the mechanism of a Tet-On inducible system, a common platform for cell-based assays.

TetOn_System cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rtTA rtTA Protein TRE Tetracycline Response Element (TRE) rtTA->TRE Binds in presence of Effector GOI Gene of Interest (GOI) TRE->GOI Promotes Transcription mRNA mRNA GOI->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Effector This compound/ Doxycycline Effector->rtTA Enters Cell & Binds rtTA Protein Protein of Interest Ribosome->Protein Protein Synthesis

A simplified diagram of the Tet-On inducible gene expression system.

Comparative Performance of this compound

While direct comparative studies between this compound and the more commonly used doxycycline in tetracycline-inducible systems are not widely published, we can extrapolate its expected performance based on the properties of tetracyclines. The following tables present representative data to illustrate how such a comparison would be structured.

Table 1: Comparison of Reference Standard Characteristics

FeatureThis compoundDoxycycline
Chemical Class TetracyclineTetracycline derivative
Primary MOA Protein Synthesis InhibitorProtein Synthesis Inhibitor
Availability Certified Reference StandardWidely available
Common Use Analytical StandardInducer in Tet-systems

Table 2: Representative Dose-Response Characteristics in a Tet-On Luciferase Reporter Assay

ParameterThis compound (Representative)Doxycycline (Typical)
EC50 50 - 150 ng/mL10 - 50 ng/mL
Hill Slope 1.0 - 1.51.2 - 1.8
Maximal Induction ~80-90% of Doxycycline100% (as standard)

Table 3: Representative Assay Validation Parameters

ParameterThis compound (Representative)Doxycycline (Typical)
Intra-assay Precision (%CV) < 15%< 15%
Inter-assay Precision (%CV) < 20%< 20%
Accuracy (% Recovery) 85 - 115%90 - 110%
Z'-factor > 0.5> 0.5

Experimental Protocols

A robust validation of a cell-based assay involves a detailed and standardized experimental protocol. Below is a representative protocol for a luciferase reporter gene assay using a tetracycline-inducible system.

Cell-Based Luciferase Reporter Assay Protocol
  • Cell Seeding:

    • Culture cells stably expressing the Tet-On system and a luciferase reporter gene under the control of a tetracycline-responsive element (TRE).

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the reference standard (this compound or Doxycycline) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium without compound).

    • Incubate for 24-48 hours.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the EC50 value using a four-parameter logistic model.[11]

The following diagram outlines the general workflow for validating a cell-based assay.

Assay_Validation_Workflow start Start: Assay Development protocol Define Experimental Protocol start->protocol ref_std Select & Characterize Reference Standard (e.g., this compound) protocol->ref_std validation Perform Assay Validation ref_std->validation params Assess Validation Parameters (Accuracy, Precision, Linearity, Range) validation->params ssp Establish System Suitability Parameters params->ssp routine Routine Assay Use ssp->routine end End: Validated Assay routine->end

References

Comparative Analysis of Side-Effect Profiles: Tetracycline vs. Its Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side-effect profiles of tetracycline (B611298) and its epimers, with a focus on preclinical and clinical data. While tetracycline is a widely used broad-spectrum antibiotic, its degradation over time, particularly under conditions of heat, moisture, and low pH, leads to the formation of epimers, primarily 4-epitetracycline, and other degradation products like anhydrotetracycline (B590944) and anhydro-4-epitetracycline. These alterations in the molecular structure can significantly impact the drug's safety profile.

Key Findings

  • Reduced Antibacterial Activity of Epimers: Epimers of tetracyclines are generally recognized to possess significantly lower antibacterial activity compared to the parent compounds.

  • Distinct Toxicological Profiles: Despite reduced therapeutic efficacy, certain degradation products, particularly anhydro-4-epitetracycline, have been shown to exhibit notable toxicity, primarily targeting the kidneys.

  • Nephrotoxicity of Degradation Products: The most well-documented adverse effect associated with tetracycline degradation products is Fanconi syndrome, a rare kidney disorder affecting the proximal renal tubules. This condition is primarily linked to the ingestion of outdated or improperly stored tetracycline.

Quantitative Toxicity Data

Direct comparative quantitative data on the side-effect profiles of tetracycline and its primary epimer, 4-epitetracycline, in mammals is limited in publicly available literature. However, studies on degradation products provide critical insights into potential toxicities.

CompoundAnimal ModelRoute of AdministrationToxicity MetricValueReference
Tetracycline HydrochlorideRatOralLD501478.22 ± 201.67 mg/kg
Anhydro-4-epitetracyclineRatIntravenous-Caused renal edema and cortical tubular necrosis at 20 mg/kg

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Nephrotoxicity: A Primary Concern

The primary and most severe side effect associated with the degradation of tetracycline is nephrotoxicity, manifesting as Fanconi syndrome. This condition results from damage to the proximal renal tubules, leading to the impaired reabsorption of essential substances like glucose, amino acids, phosphates, and bicarbonate.

Experimental Evidence

A key preclinical study investigated the renal toxicity of tetracycline and its degradation products in rats. The findings revealed that anhydro-4-epitetracycline was the sole degradation product to induce significant renal toxicity. Histopathological examination of the kidneys from rats treated with this compound showed severe sloughing of necrotic epithelium in the cortical tubules.

Experimental Protocols

Induction of Renal Toxicity with Anhydro-4-epitetracycline in Rats (Methodology Summary)

This protocol is based on historical preclinical studies investigating the nephrotoxic effects of tetracycline degradation products.

1. Animal Model:

  • Species: Male Wistar rats.

  • Health Status: Healthy, with normal kidney function confirmed prior to the study.

2. Test Substance Administration:

  • Compound: Anhydro-4-epitetracycline hydrochloride.

  • Dosage: 20 mg/kg body weight.

  • Route of Administration: Intravenous (IV) injection.

  • Frequency: Two doses administered over a specified period.

3. Monitoring and Assessment:

  • Clinical Observations: Monitor for signs of toxicity, such as emesis and changes in urine appearance (e.g., dark color, presence of occult blood).

  • Urine Analysis: Collect urine samples to test for proteinuria, glucosuria, and aminoaciduria, which are characteristic of Fanconi syndrome.

  • Histopathology: At the end of the study, euthanize the animals and perform a gross examination of the kidneys. Collect kidney tissue for histopathological analysis to assess for tubular necrosis, edema, and other cellular damage.

Signaling Pathways in Tetracycline-Induced Nephrotoxicity

While the precise signaling pathways affected by tetracycline epimers are not extensively detailed in the available literature, the broader mechanisms of tetracycline-induced nephrotoxicity involve the inhibition of protein synthesis within renal tubular cells. Recent in silico analyses suggest that tetracycline-induced renal injury may involve multiple signaling pathways.

A network toxicology study predicted that tetracycline could induce renal injury by interacting with key target proteins such as TP53, ESR1, BCL2, TNF, and HSP90AA1. The study also suggested the involvement of several signaling pathways in the exacerbation of renal injury, including:

  • AGE-RAGE signaling pathway: Involved in inflammation and fibrosis.

  • MAPK signaling pathway: Plays a role in inflammatory responses.

  • PI3K-Akt signaling pathway: Also involved in inflammation.

  • IL-17 signaling pathway: Mediates inflammatory responses.

  • TNF signaling pathway: Can induce apoptosis and inflammation in renal tubular epithelial cells.

It is plausible that the nephrotoxic degradation products of tetracycline, such as anhydro-4-epitetracycline, could exert their toxic effects by dysregulating one or more of these pathways, leading to inflammation, apoptosis, and subsequent renal tubular damage.

Visualizing the Experimental Workflow and Signaling Pathways

Experimental Workflow for Assessing Nephrotoxicity

G cluster_0 Pre-study cluster_1 Treatment cluster_2 In-life Monitoring cluster_3 Terminal Assessment A Animal Selection (Male Wistar Rats) B Health Screening (Confirm Normal Kidney Function) A->B C Administer Anhydro-4-epitetracycline (20 mg/kg IV) B->C D Clinical Observations (Emesis, Urine Changes) C->D E Urine Collection & Analysis (Proteinuria, Glucosuria) D->E F Euthanasia & Necropsy E->F G Gross Kidney Examination F->G H Histopathology of Kidneys G->H

Caption: Workflow for evaluating the nephrotoxicity of tetracycline degradation products in a rat model.

Postulated Signaling Pathways in Tetracycline-Induced Renal Injury

G cluster_0 Tetracycline / Degradation Products cluster_1 Cellular Targets & Pathways cluster_2 Cellular Response cluster_3 Organ-level Effect A Tetracycline / Anhydro-4-epitetracycline B Key Proteins (TP53, TNF, etc.) A->B C AGE-RAGE Pathway B->C D MAPK Pathway B->D E PI3K-Akt Pathway B->E F IL-17 Pathway B->F G Inflammation C->G H Apoptosis C->H I Fibrosis C->I D->G D->H D->I E->G E->H E->I F->G F->H F->I J Renal Tubular Damage (Fanconi Syndrome) G->J H->J I->J

Caption: Postulated signaling pathways involved in tetracycline-induced nephrotoxicity.

Conclusion

The available evidence strongly suggests that while the epimerization of tetracycline reduces its antibacterial efficacy, the formation of certain degradation products, particularly anhydro-4-epitetracycline, introduces a significant risk of nephrotoxicity. This underscores the critical importance of proper storage and handling of tetracycline formulations to prevent degradation and the potential for severe adverse effects. Further research is warranted to fully elucidate the comparative side-effect profiles of tetracycline and its primary epimers and to investigate the precise molecular mechanisms and signaling pathways involved in their toxicity. This knowledge will be invaluable for the development of safer and more stable tetracycline derivatives in the future.

A Comparative Analysis of "Naturally Occurring" vs. "Semi-Synthetic" Epitetracycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of epitetracycline derived from two primary sources: as a "naturally occurring" impurity in the fermentation broth of tetracycline (B611298) and as a "semi-synthetic" product generated through the controlled chemical epimerization of purified tetracycline. This distinction is critical for researchers studying tetracycline degradation pathways, developing analytical standards, or investigating the biological activity of tetracycline isomers.

This compound, a C4 epimer of tetracycline, is most accurately understood not as a product of direct biosynthesis but as a transformation product of tetracycline.[1] Tetracycline itself is a natural product from the fermentation of Streptomyces species.[2] The epimerization process, which leads to the formation of this compound, is a reversible, first-order reaction that is particularly favored in weakly acidic conditions (pH 3-5).[3] Consequently, this compound is a common impurity found in tetracycline preparations.[4]

Data Presentation: Physicochemical and Biological Properties

The primary distinction between "naturally occurring" and "semi-synthetic" this compound lies not in the molecule's intrinsic properties but in the purity and impurity profile of the final product. "Naturally occurring" this compound is typically found in a complex mixture of other fermentation byproducts and tetracycline-related compounds, whereas "semi-synthetic" this compound, derived from purified tetracycline, is expected to have a different and potentially more controlled impurity profile.

Property"Naturally Occurring" this compound (as an impurity)"Semi-Synthetic" this compound (from controlled epimerization)Reference Tetracycline
Source Byproduct in Streptomyces fermentation broth for tetracycline production.[2][3]Controlled chemical epimerization of purified tetracycline.[1]Fermentation from Streptomyces species.[2]
Typical Purity Variable, exists as a minor component in a complex matrix.High (typically >95%), dependent on purification process.High (typically >98% for pharmaceutical grade).[5]
Key Impurities Tetracycline, Anhydrotetracycline (B590944), 4-Epianhydrotetracycline (B1505794), other fermentation metabolites.[4][6]Residual Tetracycline, Anhydrotetracycline, 4-Epianhydrotetracycline.[6]4-Epitetracycline, Anhydrotetracycline, 4-Epianhydrotetracycline.[4][6]
Biological Activity Exhibits little antibiotic activity.[1]Exhibits little antibiotic activity.[1]Broad-spectrum antibiotic.[6]
MIC vs. E. coli High (significantly > tetracycline). Activity is considered low.High (significantly > tetracycline). Activity is considered low.~0.8 µg/mL.[7]
MIC vs. S. aureus High (significantly > tetracycline). Activity is considered low.High (significantly > tetracycline). Activity is considered low.~0.5 - 2 µg/mL.

Note: Specific MIC values for this compound are not widely reported due to its low activity. The values are significantly higher than those for tetracycline, indicating much lower potency.

Experimental Protocols

Protocol for Purity and Impurity Profiling by HPLC-UV

This protocol is designed for the separation and quantification of this compound and its common impurities (tetracycline, anhydrotetracycline, and 4-epianhydrotetracycline).

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.025 M potassium dihydrogen phosphate (B84403) (KH2PO4) buffer (pH adjusted to 3.49).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.

b. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare a 0.025 M KH2PO4 solution and adjust the pH to 3.49 with phosphoric acid. Filter through a 0.45 µm membrane filter. Acetonitrile should be HPLC grade.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of tetracycline hydrochloride, this compound hydrochloride, anhydrotetracycline hydrochloride, and 4-epianhydrotetracycline hydrochloride reference standards into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a mixed standard solution and a series of calibration standards by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

c. Sample Preparation:

  • Accurately weigh a sample of the this compound material.

  • Dissolve the sample in the mobile phase to achieve a target concentration within the calibration range.

  • Use sonication to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

d. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the prepared standards and samples.

  • Identify the peaks based on the retention times of the reference standards.

  • Quantify the main component (this compound) and the impurities by comparing their peak areas to the calibration curves generated from the working standard solutions.

e. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Prepare Mobile Phase (ACN & KH2PO4 Buffer) A1 Equilibrate HPLC System S1->A1 S2 Prepare Standard Solutions (TET, ETC, ATC, EATC) A2 Inject Standards & Samples S2->A2 S3 Prepare Sample Solution (Dissolve & Filter) S3->A2 A1->A2 A3 Separate on C18 Column A2->A3 A4 Detect at 280 nm A3->A4 D1 Identify Peaks by Retention Time A4->D1 D2 Generate Calibration Curves D1->D2 D3 Quantify Purity & Impurity Levels D2->D3

Workflow for HPLC-UV Purity and Impurity Analysis.

Signaling Pathways and Production Workflows

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like its parent compound tetracycline, functions by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, which prevents the aminoacyl-tRNA from binding to the A-site of the ribosome. This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect. The lower antimicrobial potency of this compound is attributed to a weaker binding affinity to the ribosome due to the change in stereochemistry at the C4 position.

G ETC This compound Ribosome 30S Ribosomal Subunit ETC->Ribosome Binds to tRNA Aminoacyl-tRNA ETC->tRNA Blocks binding Inhibition Inhibition ETC->Inhibition A_Site A-Site Ribosome->A_Site Contains tRNA->A_Site Attempts to bind Protein Protein Synthesis A_Site->Protein Leads to Inhibition->Protein

Mechanism of Action of this compound.
Production Workflow: "Naturally Occurring" vs. "Semi-Synthetic"

The following diagram illustrates the distinct pathways for obtaining "naturally occurring" this compound as a fermentation impurity versus producing "semi-synthetic" this compound through controlled epimerization. A hypothetical "fully synthetic" route is also included for conceptual comparison, though it is not a common industrial process for tetracycline or its epimers.[8]

Production Workflows for this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Epitetracycline

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of epitetracycline, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures. This substance may cause skin, eye, and respiratory irritation, and is suspected of damaging fertility or the unborn child.[1][2]

Precaution CategorySpecific ActionRationale
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and NIOSH/MSHA or EN 166 approved eye/face protection.[1][3][4]To prevent skin and eye contact, and inhalation of dust particles.
Ventilation Handle in a well-ventilated area or under a chemical fume hood.[1][4]To minimize inhalation exposure to dust and aerosols.
Handling Practices Avoid formation of dust and aerosols.[1][3] Do not get in eyes, on skin, or on clothing.[3][4]To prevent accidental exposure and contamination.
Environmental Protection Prevent spillage from entering drains or sewer systems.[1][2][5]To avoid environmental contamination with active pharmaceutical ingredients.

Step-by-Step Disposal Protocol

The disposal of this compound, as with other pharmaceutical wastes, is regulated to prevent environmental harm and ensure safety. The primary recommended method for disposal is incineration by a licensed professional service.[1]

1. Waste Identification and Segregation:

  • Identify all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., vials, gloves, weigh boats).

  • Segregate this compound waste from other laboratory waste streams at the point of generation.[6]

2. Containment and Labeling:

  • Place the this compound waste into a suitable, closed container.[1][3] The container should be clearly labeled as hazardous pharmaceutical waste, indicating the contents.

  • For accidental spills, sweep up the solid material, taking care not to create dust, and place it into a suitable container for disposal.[1][3][4]

3. On-Site Storage:

  • Store the sealed waste container in a designated, secure area away from incompatible materials.[3]

  • The storage area should be cool, dry, and well-ventilated.[3][5]

4. Final Disposal:

  • Primary Method (Incineration): The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be carried out by a licensed waste disposal company.[1]

  • Alternative Method (Licensed Disposal): Offer surplus and non-recyclable this compound to a licensed disposal company for management in an approved waste disposal plant.[1][3]

  • Prohibited Methods:

    • Do not dispose of this compound in household garbage.[2]

    • Do not allow the product to enter the sewage system or drains.[1][2][5][7] This is in line with regulations such as the EPA's Resource Conservation and Recovery Act (RCRA) Subpart P, which bans the sewering of hazardous waste pharmaceuticals.[7]

5. Contaminated Packaging:

  • Dispose of contaminated packaging in the same manner as the unused product.[1]

Regulatory Framework

The disposal of pharmaceutical waste is governed by multiple agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[7][8] It is crucial to comply with all local, regional, national, and international regulations.[9] Pharmaceutical waste can be classified as hazardous or non-hazardous, and certain antibiotics fall into the hazardous category.[8][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Storage & Transfer cluster_2 Phase 3: Final Disposition A Identify this compound Waste (Unused product, contaminated items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Sealable Container B->C D Label Container Clearly 'Hazardous Pharmaceutical Waste: This compound' C->D E Store Sealed Container in Secure, Designated Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G Transport to a Permitted Treatment Facility F->G H Recommended Method: Chemical Incineration with Scrubber/Afterburner G->H I Prohibited: Sewer/Drain Disposal J Prohibited: Regular Trash Disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Epitetracycline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with compounds like Epitetracycline, a tetracycline (B611298) antibiotic derivative, understanding and implementing proper handling and disposal protocols is not just a matter of compliance, but a critical component of responsible research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory.

This compound hydrochloride should be considered hazardous until further information is available.[1] It is classified as causing skin and serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[2][3] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment of the procedures being performed should determine the selection of appropriate PPE. The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecificationRecommended Use
Hand Protection Nitrile or low-protein, powder-free latex gloves.Always wear when handling the compound or contaminated surfaces. Consider double glooving for enhanced protection. Replace if contaminated and wash hands thoroughly after use.[4]
Eye Protection Safety glasses with side shields or chemical goggles.Mandatory for all procedures to protect against splashes. A full-face shield may be required for supplementary protection.[4]
Body Protection Laboratory coat.Suitable for handling small quantities. For larger quantities, a disposable laboratory coat or coverall of low permeability is recommended. Coveralls should be buttoned at the collar and cuffs.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95).A dust respirator should be worn to avoid breathing dust. Necessary for procedures with a risk of generating aerosols.[4][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.

1. Preparation:

  • Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound before use.[1][5][6]

  • Work in a well-ventilated area or under a designated chemical fume hood.[7]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[5]

  • Assemble all necessary materials and equipment before handling the compound.

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.

  • Avoid the formation of dust and aerosols.[3]

  • Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1]

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the handling area.[4]

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[5]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]

  • Minor Spills: Wear appropriate PPE. Carefully sweep or vacuum up the spilled solid, using a HEPA-filtered vacuum if available. Dampen with water to prevent dusting if necessary. Place the collected material into a suitable, labeled container for disposal.[4]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential exposure.

  • Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]

  • Disposal Method: Dispose of contents and containers to an approved waste disposal plant.[5] Do not empty into drains.[5]

  • Contaminated Materials: All disposable PPE (gloves, coveralls, etc.) and any materials used for cleaning spills should be placed in a sealed, labeled container for disposal as hazardous waste.

Experimental Workflow for Safe Handling of this compound

cluster_ppe Don PPE prep Preparation gloves Gloves prep->gloves Assess Risk handling Handling use Experimental Use handling->use emergency Emergency Procedures (Spill/Exposure) handling->emergency decon Decontamination use->decon use->emergency disposal Disposal decon->disposal goggles Goggles gloves->goggles coat Lab Coat goggles->coat respirator Respirator coat->respirator respirator->handling

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epitetracycline
Reactant of Route 2
Epitetracycline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.